molecular formula C12H16O3 B122394 2-Phenoxyethyl isobutyrate CAS No. 103-60-6

2-Phenoxyethyl isobutyrate

Cat. No.: B122394
CAS No.: 103-60-6
M. Wt: 208.25 g/mol
InChI Key: MJTPMXWJHPOWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl isobutyrate, also known as fema 2873, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a sweet, floral, and fruity taste.

Properties

IUPAC Name

2-phenoxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTPMXWJHPOWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042279
Record name 2-Phenoxyethyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Colourless oily liqud; honey, rose-like odour
Record name Propanoic acid, 2-methyl-, 2-phenoxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenoxyethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

125.00 to 127.00 °C. @ 4.00 mm Hg
Record name 2-Phenoxyethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

210 mg/L @ 20 °C (exp), Insoluble in water; miscible in alcohols, chloroform, ether; Soluble in oils, 1 mL in 3 mL 70% alcohol (in ethanol)
Record name 2-Phenoxyethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Phenoxyethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.044-1.048
Record name 2-Phenoxyethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-60-6
Record name Phenoxyethyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxyethyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxyethyl isobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenoxyethyl isobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-methyl-, 2-phenoxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenoxyethyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENOXYETHYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43ENB1627Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenoxyethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenoxyethyl Isobutyrate from Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-phenoxyethyl isobutyrate, a fragrance ingredient with potential applications in drug development as an olfactory receptor antagonist.[1] The synthesis is primarily achieved through the esterification of 2-phenoxyethanol. This document details two principal methods: the Fischer-Speier esterification using isobutyric acid and the acylation of 2-phenoxyethanol with isobutyryl chloride. Included are detailed experimental protocols, a comparative summary of reaction parameters, and relevant physicochemical and spectroscopic data for the final product. The guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound (CAS No. 103-60-6) is a colorless liquid with a sweet, floral, and fruity odor.[2] It is widely used in the fragrance industry and has been identified as an antagonist of the olfactory receptor OR2AT4, which is also expressed in human primary keratinocytes. This biological activity suggests its potential for further investigation in dermatological and other therapeutic applications.

The synthesis of this compound is most commonly achieved by the esterification of 2-phenoxyethanol. This guide will focus on two well-established synthetic strategies:

  • Fischer-Speier Esterification: The reaction of 2-phenoxyethanol with isobutyric acid, typically catalyzed by a strong acid.

  • Acylation with Isobutyryl Chloride: The reaction of 2-phenoxyethanol with isobutyryl chloride, often in the presence of a base to neutralize the HCl byproduct.

This document provides detailed methodologies for both approaches, allowing for a comparative assessment of their respective advantages and disadvantages in a laboratory or process chemistry setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, purification, and characterization of the compound.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[3][4]
Molecular Weight 208.25 g/mol [3][4]
Appearance Colorless liquid[2]
Odor Sweet, fruity, floral, rose, honey[5][6]
Boiling Point 125-127 °C @ 4 mmHg[3]
Density 1.044-1.048 g/mL at 25 °C[3]
Refractive Index 1.491-1.496 at 20 °C[3]
Solubility Insoluble in water; soluble in oils and alcohols.[3]

Synthesis Methodologies

This section provides detailed experimental protocols for the two primary methods of synthesizing this compound from 2-phenoxyethanol.

Method 1: Fischer-Speier Esterification

This method involves the direct esterification of 2-phenoxyethanol with isobutyric acid using a strong acid catalyst, such as sulfuric acid. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-phenoxyethanol (1.0 eq.), isobutyric acid (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Solvent: Add a suitable solvent to facilitate azeotropic removal of water, such as toluene or benzene.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is evolved.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted isobutyric acid.

    • Wash the organic layer with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Acylation with Isobutyryl Chloride

This method involves the reaction of 2-phenoxyethanol with the more reactive isobutyryl chloride. The reaction is typically faster and not reversible. A base is used to scavenge the hydrogen chloride gas that is produced.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-phenoxyethanol (1.0 eq.) and a suitable solvent such as dichloromethane or diethyl ether.

  • Base: Add a base (1.1-1.2 eq.), such as triethylamine or pyridine, to the flask.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath. Add isobutyryl chloride (1.05 eq.), dissolved in the reaction solvent, dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the hydrochloride salt of the base.

    • Wash the filtrate with dilute hydrochloric acid to remove any remaining base.

    • Wash with a saturated aqueous solution of sodium bicarbonate.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation.

Comparative Data

The following table summarizes the key reaction parameters for the two synthesis methods.

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Acylation with Isobutyryl Chloride
Isobutyryl Source Isobutyric AcidIsobutyryl Chloride
Catalyst/Reagent Strong Acid (e.g., H₂SO₄)Base (e.g., Triethylamine, Pyridine)
Reaction Temperature Reflux0 °C to Room Temperature
Reaction Time Several hours (depends on efficiency of water removal)Typically shorter than Fischer esterification
Byproducts WaterHydrochloride salt of the base
Yield Moderate to High (equilibrium dependent)Generally High

Visualizing the Synthesis and Workflow

Synthesis Pathways

The following diagrams illustrate the two primary synthesis routes for this compound.

G Synthesis of this compound cluster_0 Method 1: Fischer Esterification cluster_1 Method 2: Acylation Phenoxyethanol_1 2-Phenoxyethanol Product_1 This compound Phenoxyethanol_1->Product_1 Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->Product_1 Water Water Product_1->Water + Catalyst_1 H₂SO₄ (cat.) Catalyst_1->Product_1 + Phenoxyethanol_2 2-Phenoxyethanol Product_2 This compound Phenoxyethanol_2->Product_2 Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Product_2 HCl HCl Product_2->HCl + Base Base (e.g., Et₃N) Base->Product_2 +

Caption: Chemical pathways for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

G General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst/Base) Start->Reaction_Setup Reaction Reaction (Heating/Cooling, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Washing, Neutralization) Monitoring->Workup Complete Drying Drying of Organic Phase Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Characterization Product Characterization (NMR, IR, MS, Purity Analysis) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and purification process.

Spectroscopic Data

The following table summarizes key spectroscopic data for the characterization of this compound.

Spectroscopy Key Peaks/Shifts Reference
¹H NMR Data available in spectral databases.[7]
IR (Infrared) Characteristic C=O stretch for the ester, C-O stretches, and aromatic C-H bands.[3][8]
MS (Mass Spec) Molecular Ion Peak (M⁺) and characteristic fragmentation patterns.[3][4]

Conclusion

The synthesis of this compound from 2-phenoxyethanol can be effectively achieved through either Fischer-Speier esterification or acylation with isobutyryl chloride. The choice of method will depend on factors such as the desired reaction time, scale, and the availability and cost of reagents. The acylation method generally offers higher yields and faster reaction times, while the Fischer esterification is an equilibrium-driven process that may be more cost-effective for large-scale production. This guide provides the necessary foundational information for the successful synthesis, purification, and characterization of this compound in a research or drug development setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxyethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl isobutyrate is a chemical compound with the molecular formula C₁₂H₁₆O₃.[1][2][3][4] It is recognized for its pleasant fruity and floral aroma, which has led to its widespread use in the fragrance and flavor industries.[5] Beyond its sensory characteristics, its physicochemical properties, such as its solvency and stability, suggest potential applications in other fields, including pharmaceuticals and cosmetics.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential applications in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₃[1][2][3][4]
Molecular Weight 208.25 g/mol [1][3]
Appearance Colorless liquid[2][4]
Odor Fruity, floral, rose, green, with a honey aspect[5]
Taste Fruity, peach-like[6]
Melting Point Not applicable (liquid at room temperature)[4]
Boiling Point 125-127 °C at 4 mmHg; 265-275.3 °C at 760 mmHg[1][7][8]
Density 1.044 - 1.05 g/mL at 20-25 °C[1][4]
Refractive Index 1.491 - 1.496 at 20 °C[1][2]
Vapor Pressure 0.006 mmHg at 25 °C[8][9]
Flash Point >100 °C[3]
Table 2: Solubility and Partition Coefficient
PropertyValueSource(s)
Solubility in Water 210 mg/L at 20 °C (practically insoluble)[1][8]
Solubility in Organic Solvents Soluble in alcohols and oils; miscible with chloroform and ether[1][3]
LogP (Octanol-Water Partition Coefficient) 3.2[7]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on established OECD guidelines and standard laboratory practices.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of this compound can be determined using several methods, including ebulliometry, the dynamic method, or distillation.[5][8] The distillation method is commonly employed.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: A distillation flask, condenser, thermometer, and heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled, and the thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

    • The flask is gently heated.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the observed boiling point.

    • If the determination is not made at standard atmospheric pressure (760 mmHg), a pressure correction is applied.

Determination of Density (OECD Guideline 109)

The density of liquid this compound can be measured using a pycnometer, hydrometer, or an oscillating densitometer.[2][7]

  • Principle: Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer of a known volume, a balance, and a constant-temperature bath.

  • Procedure (Pycnometer Method):

    • The empty pycnometer is cleaned, dried, and weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a constant-temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

    • The pycnometer is removed from the bath, carefully dried, and weighed.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (OECD Guideline for Refractive Index)

The refractive index is a characteristic property of a substance and is a measure of how light propagates through it.

  • Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured using a refractometer.

  • Apparatus: An Abbe refractometer with a light source (typically a sodium D-line at 589 nm) and a constant-temperature water circulator.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 20 °C).

    • The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and coincides with the crosshairs.

    • The refractive index is read directly from the scale.

Determination of Water Solubility

The solubility of this compound in water can be determined by the flask method.

  • Principle: A known amount of the substance is equilibrated with a known amount of water at a specific temperature, and the concentration of the substance in the aqueous phase is determined.

  • Apparatus: Erlenmeyer flasks, a constant-temperature shaker, and an analytical method to quantify the substance (e.g., gas chromatography).

  • Procedure:

    • An excess amount of this compound is added to a flask containing a known volume of water.

    • The flask is sealed and agitated in a constant-temperature shaker for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The mixture is allowed to stand to separate the phases.

    • A sample of the aqueous phase is carefully removed, filtered or centrifuged to remove any undissolved substance.

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

Synthesis of this compound

This compound is synthesized via a Fischer esterification reaction between 2-phenoxyethanol and isobutyric acid, typically catalyzed by a strong acid.

Synthesis_Workflow Phenoxyethanol 2-Phenoxyethanol Reaction Fischer Esterification Phenoxyethanol->Reaction IsobutyricAcid Isobutyric Acid IsobutyricAcid->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound Reaction->Product Byproduct Water (H₂O) Reaction->Byproduct Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 1: Synthesis Workflow for this compound.

Applications in Drug Development

While primarily used in the fragrance industry, the physicochemical properties of this compound suggest its potential utility in pharmaceutical formulations. Its lipophilic nature (LogP of 3.2) and good solvency for organic molecules make it a candidate for use as a pharmaceutical excipient, particularly in topical and transdermal drug delivery systems.

Potential as a Carrier or Solvent

In drug formulations, especially for poorly water-soluble active pharmaceutical ingredients (APIs), this compound could serve as a solvent or part of a vehicle to enhance the solubility and bioavailability of the API. Its precursor, phenoxyethanol, is already used as a preservative and solvent in some topical medications and vaccines.

Role in Prodrug Strategies

The isobutyrate ester moiety in this compound is susceptible to hydrolysis by esterase enzymes present in the body. This characteristic is fundamental to the concept of ester prodrugs. An ester prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life. While this compound itself is not a drug, its structure exemplifies the type of ester linkage that could be incorporated into a drug molecule to create a prodrug.

The following diagram illustrates the logical relationship between the physicochemical properties of an ester like this compound and its potential applications in enhancing drug delivery.

Drug_Delivery_Applications Compound This compound (Ester Structure) Lipophilicity High Lipophilicity (LogP = 3.2) Compound->Lipophilicity Solvency Good Solvency for Organic Molecules Compound->Solvency EsterLinkage Ester Linkage Compound->EsterLinkage EnhancedPermeability Enhanced Membrane Permeability Lipophilicity->EnhancedPermeability ImprovedSolubilization Improved API Solubilization Solvency->ImprovedSolubilization EnzymaticCleavage Susceptibility to Esterase Hydrolysis EsterLinkage->EnzymaticCleavage TopicalDelivery Topical/Transdermal Drug Delivery EnhancedPermeability->TopicalDelivery Improves skin penetration ProdrugStrategy Ester Prodrug Strategy EnhancedPermeability->ProdrugStrategy Improves absorption of parent drug ImprovedSolubilization->TopicalDelivery Enhances API loading EnzymaticCleavage->ProdrugStrategy Enables in vivo release of active drug

Figure 2: Physicochemical Properties and Potential Pharmaceutical Applications.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. While its primary application has been in the flavor and fragrance sector, its lipophilicity, solvency, and ester nature present opportunities for its exploration in pharmaceutical sciences. Further research into its role as a pharmaceutical excipient in various drug delivery systems and as a structural motif in prodrug design could unlock new applications for this versatile molecule. This guide provides a foundational understanding of its core properties to support such future investigations.

References

2-Phenoxyethyl isobutyrate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxyethyl Isobutyrate, a compound of interest in the fields of fragrance, toxicology, and pharmacology. The document details its chemical identity, molecular structure, and key quantitative data. Special emphasis is placed on its role as an antagonist of the olfactory receptor OR2AT4, a receptor ectopically expressed in various tissues, including the skin, making it a potential target for therapeutic development. This guide also includes a detailed, adaptable protocol for its synthesis via Fischer esterification and a representative experimental workflow for characterizing its olfactory receptor antagonist activity.

Chemical Identity and Molecular Structure

This compound is an aromatic ester known for its pleasant floral and fruity odor. Its fundamental chemical and physical properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 103-60-6[1][2]
Molecular Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.25 g/mol [1][2]
Appearance Colorless liquid[3]
Odor Sweet, fruity-apple, floral-rose, honey, pastry[3][4]
Boiling Point 269.72 °C (estimated)
Flash Point >93 °C
Water Solubility 283.6 mg/L (estimated)
log Kow 2.6 (estimated)

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of 2-phenoxyethanol with isobutyric acid, catalyzed by a strong acid.[5]

Experimental Protocol: Fischer Esterification

This protocol provides a general yet detailed procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials:

  • 2-Phenoxyethanol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene or other suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-phenoxyethanol and isobutyric acid. For every mole of the limiting reagent, add approximately 0.02-0.05 molar equivalents of concentrated sulfuric acid as the catalyst. Add a volume of toluene sufficient to fill the Dean-Stark trap.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser with the reaction flask. Heat the mixture to reflux with vigorous stirring. Water, a byproduct of the esterification, will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is approaching completion.[6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Biological Activity: Olfactory Receptor Antagonism

A significant aspect of this compound's biological profile is its activity as an antagonist of the human olfactory receptor OR2AT4.[7] This receptor is not only present in the olfactory epithelium but is also ectopically expressed in other tissues, such as the skin, where it is involved in processes like wound healing and hair growth.[8][9] The antagonism of this receptor by specific ligands presents a potential avenue for therapeutic intervention in various dermatological and other conditions.

Experimental Protocol: Characterization of OR2AT4 Antagonism

The following is a representative workflow for determining the antagonistic activity of a compound like this compound on a specific olfactory receptor, such as OR2AT4, using a cell-based luciferase reporter assay.[5][10][11]

Principle: This assay utilizes a heterologous expression system where the olfactory receptor of interest (OR2AT4) is expressed in a host cell line (e.g., HEK293) that also contains a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element (CRE). Activation of the G-protein coupled olfactory receptor leads to an increase in intracellular cAMP, which in turn drives the expression of the luciferase reporter. An antagonist will inhibit the receptor's activation by a known agonist, thus reducing the luciferase signal.

Workflow:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in an appropriate medium.

    • Co-transfect the cells with plasmids encoding for the human OR2AT4 receptor, a G-protein alpha subunit (e.g., Gαolf), and the CRE-luciferase reporter construct.

  • Compound Preparation:

    • Prepare a stock solution of a known OR2AT4 agonist (e.g., Sandalore).[9]

    • Prepare a dilution series of the potential antagonist, this compound.

  • Antagonist Assay:

    • Plate the transfected cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Add a fixed concentration of the OR2AT4 agonist to the wells.

    • Incubate for a period sufficient to allow for receptor activation and luciferase expression (typically 4-6 hours).[5]

  • Signal Detection:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (cells treated with the agonist alone).

    • Plot the normalized response against the concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist's response.

Quantitative Toxicological Data

A summary of the available quantitative toxicological data for this compound is presented below. This information is crucial for assessing its safety profile for various applications.

Table 2: Toxicological Data

Test TypeSpeciesRouteValueReference
Acute Toxicity (LD₅₀) RatOral> 5000 mg/kg[11]
RabbitDermal> 5000 mg/kg[11]
Repeated Dose Toxicity (NOAEL) RatDermal (13-week)1000 mg/kg/day[12][13]
Ecotoxicity (LC₅₀) Danio rerio (fish)-13.3 mg/L (96 h)[10]
Ecotoxicity (EC₅₀) Daphnia magna (invertebrate)-24 mg/L (48 h)[10]
Pseudokirchneriella subcapitata (algae)-18 mg/L (72 h)[10]
Mutagenicity (Ames Test) --Not mutagenic[11]
Skin Sensitization Human-No sensitizing effect @ 4%[11]

Diagrams

Fischer Esterification Workflow

Fischer_Esterification Reactants 2-Phenoxyethanol + Isobutyric Acid + Acid Catalyst Reaction_Vessel Reaction Setup in Round-Bottom Flask Reactants->Reaction_Vessel Reflux Heat to Reflux with Dean-Stark Trap Reaction_Vessel->Reflux Water_Removal Azeotropic Removal of Water Reflux->Water_Removal Workup Cooling, Extraction, and Washing Water_Removal->Workup Purification Rotary Evaporation and Vacuum Distillation Workup->Purification Product Pure 2-Phenoxyethyl Isobutyrate Purification->Product

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Olfactory Receptor Antagonist Assay Logic

OR_Antagonist_Assay cluster_0 Cellular Components cluster_1 Ligands OR2AT4 OR2AT4 Receptor G_Protein Gαolf OR2AT4->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP Production AC->cAMP CRE_Luc CRE-Luciferase Reporter Luminescence Luminescence (Signal) CRE_Luc->Luminescence Agonist Agonist (e.g., Sandalore) Agonist->OR2AT4 Activates Antagonist Antagonist (this compound) Antagonist->OR2AT4 Inhibits cAMP->CRE_Luc Activates

Caption: Signaling pathway in a luciferase-based olfactory receptor antagonist assay.

References

Solubility Profile of 2-Phenoxyethyl Isobutyrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenoxyethyl isobutyrate (CAS No. 103-60-6), a compound utilized in the fragrance and pharmaceutical industries.[1][2] This document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures.

Core Data Presentation

The solubility of a compound is a critical physicochemical property influencing its bioavailability, formulation, and application.[3] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, existing information indicates its general solubility behavior.

Table 1: Solubility of this compound

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
Water196 mg/L[4][5]Insoluble[6][7][8]20
210 mg/L[3][8][9]20
Alcohol-Soluble[6][8]Not Specified
Paraffin Oil-Soluble[6][8]Not Specified
Chloroform-Miscible[3][10]Not Specified
Ether-Miscible[3][11][10][12]Not Specified
Oils-Soluble[3][9]Not Specified
Ethanol-Miscible[11][10][12]Not Specified
Ketones-Soluble[12]Not Specified

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.[7][13]

Principle: This method involves preparing a saturated solution of the solute at a specific temperature, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Apparatus and Materials:

  • This compound

  • Selected organic solvent(s)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Evaporating dish

  • Drying oven

  • Centrifuge or filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solute should be visible.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the set temperature for a period to allow the excess solute to settle.

    • To ensure complete removal of undissolved solute, centrifuge the solution or filter it using a syringe filter compatible with the organic solvent.

  • Sample Analysis:

    • Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the boiling point of the solute may be used.

    • Once the solvent is completely evaporated, dry the evaporating dish containing the solute residue in a drying oven at a suitable temperature until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

    • The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits significant absorbance in the UV-Visible range and the chosen solvent is transparent in that region.

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.[1][10]

Apparatus and Materials:

  • This compound

  • Selected organic solvent(s) (UV-grade)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution and separate the undissolved solute.

  • Sample Analysis:

    • Accurately dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the solubility of a compound using either the gravimetric or spectrophotometric method.

Solubility_Determination_Workflow cluster_gravimetric Gravimetric Method cluster_spectrophotometric Spectrophotometric Method start Start: Solubility Determination add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate separate Separate Undissolved Solute (Centrifugation/Filtration) equilibrate->separate aliquot Take a Known Volume of Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate dilute Dilute to within Calibration Range aliquot->dilute weigh Weigh Residue evaporate->weigh calculate_grav Calculate Solubility (mass/volume) weigh->calculate_grav end_node End: Solubility Data calculate_grav->end_node measure_abs Measure Absorbance at λmax dilute->measure_abs calculate_spec Calculate Concentration from Calibration Curve & Dilution Factor measure_abs->calculate_spec calculate_spec->end_node

Caption: Experimental workflow for solubility determination.

References

vapor pressure and boiling point of 2-Phenoxyethyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenoxyethyl Isobutyrate

Introduction

This compound (CAS No. 103-60-6) is an organic compound classified as an aryl alkyl alcohol simple acid ester.[1] It is a colorless liquid known for its sweet, fruity, and floral aroma, which has led to its extensive use as a fragrance ingredient in cosmetics, perfumes, and various household products.[2][3] Beyond its olfactory properties, this compound is also utilized as a pharmaceutical intermediate and has been identified as an antagonist of the olfactory receptor OR2AT4, which is expressed in human primary keratinocytes.[4] This dual utility in cosmetics and pharmacology makes a thorough understanding of its physicochemical properties, such as vapor pressure and boiling point, essential for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of these core properties, experimental methodologies for their determination, and the compound's synthesis pathway.

Quantitative Physicochemical Data

The have been reported under various conditions. The following table summarizes the available quantitative data from multiple sources for ease of comparison.

PropertyValueConditionsReference(s)
Boiling Point 275 °C@ 760 mmHg (Atmospheric Pressure)[5][6]
265 °C@ 760 mmHg (Atmospheric Pressure)[7][8]
182 °CNot Specified[9]
127 °C@ 4 mmHg[10]
125-127 °C@ 4 mmHg[8][11]
Vapor Pressure 0.77 hPa@ 25 °C (77 °F)
0.01 mm Hg@ 25 °C[5]
0.006 mmHg@ 25 °C[7][8]
0.00397 mmHg@ 20 °C[6]
0.77 Pa@ 25 °C[2][11]

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of boiling point and vapor pressure is critical for the purification, handling, and application of chemical compounds. The following sections describe detailed methodologies for these measurements as applicable to organic esters like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] This property is a key indicator of a substance's purity.[13][14]

1. Thiele Tube Method

This micro-method is suitable for small sample volumes.[15]

  • Apparatus: Thiele tube, mineral oil, thermometer, small test tube (or fusion tube), and a sealed-end capillary tube.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level above the top of the side-arm.

    • Add approximately 0.5 mL of this compound to the small test tube.

    • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Insert the thermometer assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.[15]

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. This will induce convection currents in the oil, ensuring uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.[15]

    • Remove the heat source and allow the apparatus to cool.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[15]

2. Simple Distillation Method

This method is appropriate when a larger quantity of the substance is available and purification is also a goal.[15][16]

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • Place at least 5 mL of this compound and a few boiling chips into the distilling flask.[15]

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[15]

    • Begin heating the distilling flask.

    • The liquid will begin to boil and its vapor will travel into the condenser.

    • Record the temperature when the vapor temperature stabilizes as the liquid condenses and collects in the receiving flask. This stable temperature is the boiling point.

    • It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[16]

Vapor Pressure Determination

Vapor pressure is a measure of a substance's volatility. Several methods can be employed for its determination, particularly for compounds with low volatility.

1. Static Method

This direct method involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed system.[17]

  • Apparatus: A thermostatically controlled sample cell connected to a pressure-measuring device (e.g., a capacitance diaphragm manometer) and a vacuum line.

  • Procedure:

    • Introduce a small, degassed sample of this compound into the sample cell. The sample must be thoroughly degassed to remove any dissolved air that would contribute to the total pressure.

    • Evacuate the system to a high vacuum to remove any residual air.

    • Isolate the sample cell from the vacuum pump.

    • Allow the sample to equilibrate at a precise, constant temperature. The liquid will evaporate until the vapor phase is saturated.

    • The pressure measured by the manometer at equilibrium is the vapor pressure of the substance at that temperature.

    • Measurements can be repeated at various temperatures to establish a vapor pressure curve.

2. Transpiration (Gas Saturation) Method

This dynamic method is suitable for substances with very low vapor pressures.[18]

  • Apparatus: A temperature-controlled saturator cell, an inert carrier gas supply with a precise flow controller, and a trapping system.

  • Procedure:

    • A known volume of an inert carrier gas (e.g., nitrogen or argon) is passed at a slow, constant flow rate through or over the sample of this compound, which is maintained at a constant temperature.[18]

    • The carrier gas becomes saturated with the vapor of the substance.

    • The vapor is then transported to a cold trap or an analytical system (like a gas chromatograph) where the amount of evaporated substance is quantified.[19]

    • The vapor pressure (P) can be calculated using the ideal gas law from the mass of the condensed vapor (m), the total volume of the carrier gas passed (V), the molar mass of the substance (M), and the temperature (T).

Synthesis Pathway

This compound is synthesized via an acid-catalyzed esterification reaction.[6] The process involves the reaction between 2-phenoxyethanol and isobutyric acid.

Synthesis_Pathway Reactant1 2-Phenoxyethanol ReactionCenter Reactant1->ReactionCenter Reactant2 Isobutyric Acid Reactant2->ReactionCenter Catalyst Strong Acid (e.g., H₂SO₄) Catalyst->ReactionCenter Catalyzes Product This compound Byproduct Water (H₂O) ReactionCenter->Product ReactionCenter->Byproduct

Caption: Synthesis of this compound via Fischer Esterification.

Applications in Research and Drug Development

While primarily known as a fragrance, this compound holds relevance for the pharmaceutical industry.

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules.[4] Its ester and ether functionalities provide reaction sites for creating new chemical entities.

  • Drug Delivery Research: The physicochemical properties of esters are crucial in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release an active drug. This strategy is used to improve a drug's solubility, permeability, and overall pharmacokinetics.[20] Understanding the properties of ester-containing molecules like this compound can inform the design of novel drug delivery systems.

  • Biological Activity: Its role as an antagonist for the olfactory receptor OR2AT4 suggests potential applications in dermatological research or in modulating cellular pathways involving this receptor. This opens avenues for investigating its effects on skin biology and related therapeutic areas.

References

2-Phenoxyethyl Isobutyrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 2-Phenoxyethyl isobutyrate, a synthetic aromatic ester. Contrary to inquiries about its natural occurrence, extensive database searches and literature reviews confirm that this compound is not a naturally occurring compound. Instead, it is synthesized for various industrial and research applications. This document details its synthesis, physicochemical properties, and known applications, with a focus on information relevant to the fields of chemical research and drug development.

Synthesis and Structure

This compound is synthesized via a Fischer esterification reaction. The process involves the acid-catalyzed reaction between 2-phenoxyethanol and isobutyric acid.[1] A strong acid, such as sulfuric acid or boric acid in a benzene solution, is typically used as a catalyst.[2]

The chemical structure of this compound combines a phenoxyethyl group with an isobutyrate moiety, resulting in the IUPAC name 2-phenoxyethyl 2-methylpropanoate.[3]

Below is a diagram illustrating the synthesis pathway of this compound.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products 2-Phenoxyethanol 2-Phenoxyethanol Esterification Esterification 2-Phenoxyethanol->Esterification Isobutyric_Acid Isobutyric_Acid Isobutyric_Acid->Esterification 2-Phenoxyethyl_isobutyrate 2-Phenoxyethyl_isobutyrate Esterification->2-Phenoxyethyl_isobutyrate Water Water Esterification->Water catalyst Strong Acid Catalyst catalyst->Esterification

Synthesis of this compound.

Physicochemical Properties

This compound is a colorless to light brown oily liquid.[4] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1][3][5][6]
Molecular Weight 208.25 g/mol [2][3]
CAS Number 103-60-6[1][5]
Appearance Colorless liquid[1][2][5][6]
Odor Sweet, fruity, floral, rose-like, honey[2][7]
Boiling Point 125-127 °C at 4 mmHg; 275 °C[1][2]
Density 1.044 - 1.048 g/mL at 25 °C[2][3]
Refractive Index 1.491 - 1.496 at 20 °C[1][3]
Flash Point >110 °C (>230 °F)[2]
Water Solubility 196 mg/L at 20 °C[2]
logP 3.2[1][2]

Applications and Biological Activity

The primary applications of this compound are in the fragrance and cosmetic industries due to its pleasant aroma and fixative properties.[2][7] It is also used as a flavoring agent in some food products.[4]

For researchers and drug development professionals, its utility may extend to its role as a pharmaceutical intermediate and its specific biological activities.[8]

Pharmaceutical and Research Applications
  • Pharmaceutical Intermediate: this compound serves as a versatile building block in the synthesis of more complex molecules.[8]

  • Solvent and Carrier: In pharmaceutical formulations, it can be used as a solvent or carrier to improve the solubility and bioavailability of active pharmaceutical ingredients.[6]

  • Olfactory Receptor Antagonist: Notably, this compound has been identified as an antagonist of the olfactory receptor OR2AT4.[2] This G-protein-coupled receptor (GPCR) is also expressed in human primary keratinocytes, suggesting potential applications in dermatological research and therapeutics.[2]

Experimental Protocols

As this compound is a synthetic compound, experimental protocols for its extraction from natural sources are not applicable. The primary experimental protocol of interest is its synthesis.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 2-phenoxyethanol and isobutyric acid.

Materials:

  • 2-Phenoxyethanol

  • Isobutyric acid

  • Strong acid catalyst (e.g., sulfuric acid or boric acid)

  • Benzene (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of 2-phenoxyethanol and isobutyric acid.

  • Add the solvent (e.g., benzene) and a catalytic amount of the strong acid.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization: The final product can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy to confirm its identity and purity.[3][9][10]

Conclusion

This compound is a synthetic compound with a well-established synthesis protocol and a range of applications, primarily in the fragrance and cosmetic industries. For the scientific research and drug development communities, its role as a pharmaceutical intermediate and its specific interaction with olfactory receptors present areas of interest for further investigation. This guide provides a foundational understanding of this compound, summarizing its synthesis, properties, and potential applications to support ongoing and future research endeavors.

References

An In-depth Technical Guide to 2-Phenoxyethyl Isobutyrate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl isobutyrate (CAS No. 103-60-6; FEMA No. 2873) is a synthetic flavoring substance and fragrance ingredient valued for its complex aromatic profile.[1][2][3][4] Chemically, it is an ester of 2-phenoxyethanol and isobutyric acid, belonging to the class of organic compounds known as phenol ethers.[1] This whitepaper provides a comprehensive technical overview of its chemical properties, synthesis, flavor profile, regulatory status, and toxicological data. Detailed experimental protocols and diagrams of key processes are included to support research and development activities.

Chemical and Physical Properties

This compound is a clear, colorless liquid under standard conditions.[5][6][7] Its key physicochemical properties are summarized in Table 1. This data is critical for its application in various formulations, determining its solubility, volatility, and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-phenoxyethyl 2-methylpropanoate[4]
Synonyms Phenirat®, Ethylene glycol monophenyl ether isobutyrate[3]
CAS Number 103-60-6[1][4]
Molecular Formula C₁₂H₁₆O₃[4][5]
Molecular Weight 208.25 g/mol [4]
Boiling Point 125-127 °C @ 4 mm Hg[4][6][8]
265 °C @ 760 mm Hg[7]
Density 1.044–1.048 g/mL at 20-25 °C[4][6][8]
Refractive Index (n²⁰/D) 1.491–1.496[4][6][8]
Vapor Pressure 0.002 - 0.01 mmHg @ 25 °C[6][9]
Flash Point >110 °C (>230 °F)[6][8]
Water Solubility 196 - 210 mg/L @ 20 °C[4][6][8]
LogP (n-octanol/water) 3.2 @ 24 °C[8][10]

Flavor and Odor Profile

The organoleptic properties of this compound are its primary drivers for use in the flavor and fragrance industry. It is described as having a sweet, fruity, and floral character with notable tenacity.[1] These descriptors make it a versatile ingredient in various accords, particularly for fruit and floral notes.

Table 2: Organoleptic Descriptors for this compound

TypeDescriptorsSource(s)
Odor Sweet, fruity (apple, tropical), floral (rose, chamomile), honey, pastry, waxy, green[1][11][12]
Flavor/Taste Green, fruity (kiwi, pear, peach-like), waxy, apple, sweet, honey[6][11][12]
Typical Use Level Up to 50 ppm in flavor concentrate[7]
Taste Threshold 50 ppm[6]

Synthesis and Manufacturing

This compound is produced synthetically. The primary method is a direct esterification reaction.

Synthesis Workflow

The synthesis involves the reaction of 2-phenoxyethanol with isobutyric acid, typically catalyzed by a strong acid. The process drives off water to move the equilibrium toward the formation of the ester product.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product R1 2-Phenoxyethanol P1 Mixing in Reactor (with solvent e.g., Toluene) R1->P1 R2 Isobutyric Acid R2->P1 P2 Addition of Acid Catalyst (e.g., p-TSA) P1->P2 P3 Heating with Reflux & Water Removal (Dean-Stark) P2->P3 P4 Reaction Monitoring (e.g., GC, TLC) P3->P4 PU1 Neutralization Wash (e.g., NaHCO₃ solution) P4->PU1 Reaction Complete PU2 Brine Wash PU1->PU2 PU3 Drying (e.g., MgSO₄) PU2->PU3 PU4 Solvent Removal (Rotary Evaporation) PU3->PU4 PU5 Vacuum Distillation PU4->PU5 FP This compound (>98% Purity) PU5->FP

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 2-Phenoxyethanol (1.0 mol)

  • Isobutyric acid (1.2 mol, 1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.02 mol, 2 mol%)

  • Toluene (250 mL)

  • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Combine 2-phenoxyethanol, isobutyric acid, toluene, and p-TSA in the round-bottom flask.

  • Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water azeotropically collected in the Dean-Stark trap.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% NaHCO₃ solution (to remove unreacted acid and catalyst) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purify the resulting crude ester by vacuum distillation to yield pure this compound.

Regulatory and Safety Information

This compound is recognized as a flavoring substance by international regulatory bodies.

Table 3: Regulatory Identifiers and Status

Organization / RegulationIdentifier / StatusSource(s)
FEMA No. 2873 (GRAS)[3][4][13]
JECFA No. 1028; "No safety concern at current levels of intake when used as a flavouring agent" (2002 evaluation).[2][4][14]
EU FLAVIS No. 09.487[2]
US FDA 21 CFR 172.515[2][8][13]
Toxicological Profile

The safety of this compound has been evaluated through various toxicological studies. It exhibits low acute toxicity and is not considered a significant irritant, sensitizer, or genotoxic agent under the conditions of its use.[9][15][16]

Table 4: Summary of Toxicological Data

EndpointSpeciesRouteResultSource(s)
Acute Toxicity (LD₅₀) RatOral> 5000 mg/kg[9]
RabbitDermal> 5000 mg/kg[9]
Skin Irritation HumanDermalMild irritant[9]
Skin Sensitization HumanDermalNot a sensitizer @ 4%[9]
Genotoxicity (Ames Test) S. typhimuriumIn vitroNot mutagenic[9]
Safety Assessment Logic

The safety assessment for a flavoring agent like this compound follows a structured approach, integrating data from various endpoints to establish a comprehensive safety profile.

G cluster_exposure Exposure Assessment cluster_hazard Hazard Identification cluster_risk Risk Characterization substance This compound intake Dietary Intake Estimation (MSDI) substance->intake metabolism Metabolism & Toxicokinetics (Hydrolysis Data) substance->metabolism acute Acute Toxicity (LD50) substance->acute subchronic Repeated Dose Toxicity (e.g., 90-day study) substance->subchronic geno Genotoxicity (Ames, Micronucleus) substance->geno repro Reproductive/Developmental Toxicity (if needed) substance->repro local Local Effects (Irritation, Sensitization) substance->local conclusion Safety Conclusion (e.g., JECFA 'No safety concern') intake->conclusion metabolism->conclusion acute->conclusion subchronic->conclusion geno->conclusion repro->conclusion local->conclusion G cluster_products cluster_p1_metabolism 2-Phenoxyethanol Pathway cluster_p2_metabolism Isobutyric Acid Pathway parent This compound hydrolysis Ester Hydrolysis (Carboxylesterases) parent->hydrolysis p1 2-Phenoxyethanol hydrolysis->p1 p2 Isobutyric Acid hydrolysis->p2 m1 Phenoxyacetic Acid (PhAA) p1->m1 Oxidation m3 Isobutyryl-CoA p2->m3 Activation m2 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) m1->m2 Hydroxylation urine1 Urinary Excretion m1->urine1 m2->urine1 m4 Central Metabolism (TCA Cycle Intermediates) m3->m4 co2 CO₂ + H₂O m4->co2

References

2-Phenoxyethyl Isobutyrate: A Technical Guide to its Applications in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethyl isobutyrate (PEI), a versatile ester compound, is carving a niche in the realm of polymer science, primarily as a high-performance plasticizer. While its application as a fragrance and solvent is well-documented, its role in modifying polymer properties is an area of growing interest. This technical guide delves into the core applications of this compound within polymer science, focusing on its function as a plasticizer in coatings and adhesives. This document provides a comprehensive overview of its effects on polymer properties, supported by available data, and outlines general experimental protocols for its incorporation.

Introduction to this compound

This compound is an organic ester with the chemical formula C12H16O3. It is synthesized through the esterification of 2-phenoxyethanol with isobutyric acid. Its aromatic and ester functionalities contribute to its excellent solvency and compatibility with a variety of polymer resins. These characteristics make it a prime candidate for applications where modification of polymer flexibility, durability, and adhesion is required.

Primary Application in Polymer Science: A High-Performance Plasticizer

In the polymer industry, this compound serves as a non-phthalate plasticizer, an additive that increases the plasticity or fluidity of a material. Its primary functions are to enhance flexibility, improve workability, and increase the durability of polymer-based products.

Mechanism of Action

When incorporated into a polymer matrix, this compound molecules intersperse between the polymer chains. This reduces the intermolecular forces between the chains, allowing them to move more freely past one another. The result is a decrease in the material's glass transition temperature (Tg), leading to a softer, more flexible product at room temperature.

The logical workflow for utilizing this compound as a plasticizer is depicted in the following diagram:

Plasticizer_Workflow A Polymer Resin Selection C Blending/Mixing (Melt or Solvent) A->C B This compound (Plasticizer) B->C D Processing (e.g., Extrusion, Casting) C->D E Final Plasticized Polymer Product D->E

Caption: Workflow for incorporating this compound as a plasticizer.

Applications in Coatings and Adhesives

This compound is particularly beneficial in the formulation of industrial coatings and adhesives.[1] In these applications, it contributes to:

  • Enhanced Flexibility: Prevents coatings from becoming brittle and cracking, especially under mechanical stress or temperature fluctuations.

  • Improved Adhesion: Promotes better wetting of the substrate, leading to stronger adhesive bonds.

  • Increased Durability: Enhances the overall toughness and longevity of the coating or adhesive.[1]

Quantitative Effects on Polymer Properties

While specific quantitative data for this compound's effect on polymer properties is limited in publicly available literature, we can infer its potential impact by examining a structurally similar compound, decyl phenoxyethyl adipate, which also contains a phenoxyethyl group. A study on this compound as a plasticizer in PVC provides valuable insights.

Table 1: Effect of a Phenoxyethyl-Containing Plasticizer on PVC Properties

PropertyUnplasticized PVCPVC with Decyl Phenoxyethyl Adipate
Glass Transition Temperature (Tg)~85°C-46.0°C
Onset of Thermal DegradationLowerHigher

Source: Adapted from a study on decyl phenoxyethyl adipate.

The significant decrease in the glass transition temperature and the increase in thermal stability highlight the potent plasticizing effect of the phenoxyethyl moiety. It is reasonable to expect that this compound would impart similar, though not identical, benefits to the polymers it is compounded with.

Generally, the incorporation of a plasticizer like this compound is expected to have the following effects on the mechanical properties of a polymer:

Table 2: General Effects of Plasticizers on Polymer Mechanical Properties

Mechanical PropertyExpected Effect
Tensile StrengthDecrease
Elongation at BreakIncrease
Young's ModulusDecrease
HardnessDecrease
Impact StrengthIncrease

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis of this compound and its incorporation into a polymer matrix.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer esterification reaction.

Synthesis_Workflow cluster_reactants Reactants Phenoxyethanol 2-Phenoxyethanol Reaction Esterification Reaction (Heating under reflux) Phenoxyethanol->Reaction IsobutyricAcid Isobutyric Acid IsobutyricAcid->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Workup Reaction Work-up (Neutralization, Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Methodology:

  • Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-phenoxyethanol and isobutyric acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux (typically 120-150°C) and maintain for several hours. The progress of the reaction can be monitored by measuring the amount of water produced.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by vacuum distillation to obtain pure this compound.

Incorporation into a Polymer Matrix (Solvent Casting Method)

This protocol describes a common laboratory method for preparing plasticized polymer films.

Methodology:

  • Polymer Solution Preparation: Dissolve a known weight of the desired polymer (e.g., polyvinyl chloride, PVC) in a suitable solvent (e.g., tetrahydrofuran, THF) to create a solution of a specific concentration (e.g., 10% w/v).

  • Plasticizer Addition: To the polymer solution, add the desired amount of this compound. The amount is typically expressed in parts per hundred of resin (phr). For example, for a 20 phr formulation, add 0.2 g of plasticizer for every 1 g of polymer.

  • Mixing: Stir the mixture thoroughly until the plasticizer is completely dissolved and the solution is homogeneous.

  • Casting: Pour the solution into a flat, level petri dish or onto a glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. This may take 24-48 hours. For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the polymer's glass transition temperature.

  • Film Characterization: Once the film is completely dry, it can be peeled from the substrate and subjected to various characterization techniques (e.g., tensile testing, dynamic mechanical analysis, thermogravimetric analysis).

Conclusion and Future Outlook

This compound is a promising plasticizer for a range of polymer applications, particularly in coatings and adhesives where flexibility and durability are paramount. While specific quantitative performance data is still emerging, its structural characteristics and the performance of analogous compounds suggest it can be a valuable tool for polymer scientists and formulators. Further research is warranted to fully characterize its plasticizing efficiency in various polymer systems and to explore its potential in other applications, such as in the development of flexible polymeric drug delivery systems. Its low volatility and stability are additional assets that make it an attractive alternative to traditional plasticizers.

References

The Biological Activity of 2-Phenoxyethyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethyl isobutyrate, a fragrance and flavoring agent, has a documented history of use in consumer products. While primarily evaluated for its safety in these applications, emerging research has identified a specific biological activity of interest: the antagonism of the human olfactory receptor OR2AT4. This receptor, ectopically expressed in various tissues including the skin, is implicated in cellular processes such as proliferation and migration. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with OR2AT4. It consolidates available quantitative toxicological data, details the experimental protocols for key safety and efficacy studies, and visualizes the known signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences exploring the potential applications of this molecule beyond its current use.

Introduction

This compound (CAS No. 103-60-6), also known as phenoxyethyl isobutyrate (PEIB), is an aromatic ether with a sweet, floral, and fruity odor.[1] It belongs to the structural group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE).[2] Its primary applications are as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in food products.[3][4] Due to its widespread use, its toxicological and dermatological profiles have been the main focus of scientific investigation. This guide delves into the known biological interactions of this compound, with a particular emphasis on its recently identified role as an antagonist of the olfactory receptor OR2AT4, which is also expressed in human primary keratinocytes.[1]

Core Biological Activity: Antagonism of Olfactory Receptor OR2AT4

The most significant reported biological activity of this compound, beyond its organoleptic properties, is its function as an antagonist of the olfactory receptor OR2AT4.[1] Olfactory receptors are G-protein-coupled receptors (GPCRs) that are not only present in the nasal epithelium but are also ectopically expressed in various other tissues, including the skin, where they can regulate physiological functions.

The OR2AT4 Signaling Pathway

The OR2AT4 receptor in human keratinocytes is activated by agonists such as the synthetic sandalwood odorant, Sandalore. This activation initiates a signaling cascade that promotes cell proliferation and migration, processes crucial for wound healing and hair growth. The known signaling pathway involves the following steps:

  • Agonist Binding: An agonist like Sandalore binds to the OR2AT4 receptor.

  • G-Protein Activation: The activated receptor stimulates an olfactory-type G-protein (Gαolf).

  • Adenylate Cyclase Activation: Gαolf activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • Calcium Influx: The rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of calcium ions (Ca2+).

  • MAPK Pathway Activation: The increased intracellular Ca2+ and cAMP levels trigger the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the Extracellular signal-Regulated Kinases (Erk1/2) and p38 MAPK.

  • Cellular Response: The activation of these pathways ultimately leads to increased keratinocyte proliferation and migration.

This compound (also referred to as Phenirat in some literature) acts as an antagonist, inhibiting these agonist-induced effects.[5] For instance, it has been shown to inhibit the Sandalore-induced prolongation of human hair growth ex vivo.

Visualization of the OR2AT4 Signaling Pathway

The following diagram illustrates the OR2AT4 signaling cascade and the point of antagonism by this compound.

OR2AT4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sandalore Sandalore (Agonist) OR2AT4 OR2AT4 Sandalore->OR2AT4 Binds to PEIB This compound (Antagonist) PEIB->OR2AT4 Blocks G_protein Gαolf OR2AT4->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP Produces Ca_ion ↑ Ca²⁺ cAMP->Ca_ion Induces MAPK p38/Erk1/2 Activation Ca_ion->MAPK Response Cell Proliferation & Migration MAPK->Response

OR2AT4 signaling pathway and antagonism by this compound.

Quantitative Toxicological and Dermatological Data

The safety of this compound has been evaluated through various toxicological and dermatological studies. The following tables summarize the available quantitative data.

Table 1: Acute and Repeated Dose Toxicity
Study TypeSpeciesRouteVehicleDose/ConcentrationResultReference
Acute Oral ToxicityMouseOralNot specified> 2 - < 5 mL/kg bwLD50 > 2 - < 5 mL/kg bw[3]
Acute Dermal ToxicityRatDermalNot specified> 2000 mg/kg bwLD50 > 2000 mg/kg bw[3]
13-Week Subchronic Dermal ToxicityRatDermalDiethyl phthalate (DEP)0, 100, 300, 1000 mg/kg bw/dayNOAEL > 1000 mg/kg bw/day

NOAEL: No-Observed-Adverse-Effect Level

Table 2: Genotoxicity (Read-across from Phenethyl Isobutyrate)
Study TypeTest SystemMetabolic ActivationConcentrationResultReference
Ames TestSalmonella typhimurium strainsWith and without S9Up to 5000 µ g/plate Non-mutagenic[6]
In Vitro Micronucleus TestHuman peripheral blood lymphocytesWith and without S9Up to 1000 µg/mLNon-clastogenic[6]
Table 3: Skin Sensitization
Study TypeSpeciesVehicleConcentrationResultReference
Human Repeated Insult Patch Test (HRIPT)HumanNot specified4%Not a sensitizer[6]
Table 4: Dermal Absorption
Study TypeSpeciesDoseDuration of ExposureAmount AbsorbedReference
In Vivo Dermal AbsorptionRat1000 mg/kg/day (semi-occlusion)Not specified22.81% of applied dose[6]
In Vitro Skin AbsorptionRat and Human SkinNot specifiedNot specifiedData not quantified in source[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on standard OECD guidelines and information from the cited literature.

13-Week Subchronic Dermal Toxicity Study in Rats (Based on OECD 411)
  • Objective: To determine the potential adverse effects of repeated dermal application of this compound over a 90-day period.

  • Test System: Sprague-Dawley rats.

  • Group Size: Typically 10 males and 10 females per dose group.

  • Dose Groups:

    • Control: Vehicle (Diethyl phthalate) only.

    • Low Dose: 100 mg/kg bw/day.

    • Mid Dose: 300 mg/kg bw/day.

    • High Dose: 1000 mg/kg bw/day.

  • Procedure:

    • The dorsal skin of the animals is clipped free of fur.

    • The test substance, diluted in the vehicle, is applied daily to the clipped skin for 6 hours under an occlusive dressing.

    • Applications are made 7 days a week for 13 weeks.

    • Animals are observed daily for clinical signs of toxicity and skin irritation.

    • Body weight and food consumption are recorded weekly.

    • Hematology and clinical chemistry parameters are analyzed at termination.

    • At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

In Vitro Skin Absorption Study (Based on OECD 428)
  • Objective: To assess the rate and extent of dermal absorption of this compound through rat and human skin.

  • Test System: Franz diffusion cells with excised rat and human skin membranes.

  • Procedure:

    • Freshly obtained skin samples are mounted in flow-through diffusion cells, with the epidermal side facing the donor chamber.

    • The surface temperature of the skin is maintained at 32°C.

    • Radio-labeled this compound is applied to the skin surface.

    • The application site is either occluded or left open to the atmosphere.

    • Receptor fluid is continuously pumped beneath the skin, and samples are collected at predetermined time points.

    • At the end of the experiment, the skin is washed to recover any unabsorbed test substance.

    • The amount of radio-labeled compound in the receptor fluid, the skin, and the skin wash is quantified to determine the extent of absorption.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102.

  • Procedure:

    • The test substance (phenethyl isobutyrate as a read-across) is dissolved in a suitable solvent (e.g., DMSO).

    • The test substance is tested at a range of concentrations (e.g., up to 5000 µ g/plate ).

    • The test is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar and poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (Based on OECD 487)
  • Objective: To detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Test System: Human peripheral blood lymphocytes.

  • Procedure:

    • The test substance (phenethyl isobutyrate as a read-across) is dissolved in a suitable solvent (e.g., DMSO).

    • The test is conducted at various concentrations (e.g., up to 1000 µg/mL) both with and without S9 metabolic activation.

    • Cell cultures are exposed to the test substance for a short period (e.g., 3-6 hours) with S9, or for a longer period (e.g., 24 hours) without S9.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronucleated binucleated cells is determined by microscopic analysis.

  • Endpoint: A substance is considered clastogenic or aneugenic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

Human Repeated Insult Patch Test (HRIPT)
  • Objective: To determine the potential of a substance to cause skin irritation and sensitization in humans.

  • Test Population: A panel of human volunteers (typically 50-100).

  • Procedure:

    • Induction Phase: A patch containing the test substance (e.g., 4% this compound) is applied to the same site on the skin (e.g., the back) for 24 hours, three times a week for three weeks (a total of nine applications). The site is evaluated for any reaction before each new patch application.

    • Rest Phase: A two-week period with no patch applications.

    • Challenge Phase: A patch with the test substance is applied to a new, previously unpatched site for 24 hours.

    • The challenge site is evaluated for reactions at 24, 48, and 72 hours after patch removal.

  • Endpoint: A reaction at the challenge site that is more severe than any reaction during the induction phase is indicative of sensitization.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the genotoxicity of a chemical substance.

Genotoxicity_Workflow substance Test Substance (e.g., Phenethyl Isobutyrate) ames Ames Test (OECD 471) - Mutagenicity - substance->ames micronucleus In Vitro Micronucleus Test (OECD 487) - Clastogenicity/Aneugenicity - substance->micronucleus evaluation Genotoxicity Profile Evaluation ames->evaluation micronucleus->evaluation positive Positive Result (Further Investigation) evaluation->positive Positive negative Negative Result (Non-genotoxic) evaluation->negative Negative

General workflow for in vitro genotoxicity assessment.

Conclusion

This compound is a well-studied compound from a toxicological and dermatological perspective, with a substantial body of evidence supporting its safe use in consumer products. The quantitative data indicate low acute toxicity, no evidence of genotoxicity or skin sensitization at typical exposure levels. The primary biological activity of scientific interest beyond its sensory properties is its antagonism of the OR2AT4 receptor. This finding opens up new avenues for research into the role of ectopic olfactory receptors in skin physiology and pathology. The detailed experimental protocols and consolidated data presented in this guide provide a valuable resource for scientists and researchers investigating the potential therapeutic or modulatory effects of this compound and similar molecules on cellular signaling pathways. Further research is warranted to fully elucidate the downstream consequences of OR2AT4 antagonism in various cell types and its potential for therapeutic applications.

References

An In-depth Technical Guide to 2-Phenoxyethyl Isobutyrate: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxyethyl Isobutyrate (CAS No. 103-60-6), a significant aroma chemical with applications in the fragrance, flavor, and cosmetic industries. This document covers the historical context of its discovery, its physicochemical properties, detailed synthesis protocols, and its more recent discovery as a biological modulator. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a synthetically produced ester known for its pleasant, sweet, and floral-fruity aroma with nuances of rose and honey.[1] It belongs to the class of aryl alkyl alcohol simple acid esters.[2] Its stability and versatile scent profile have made it a valuable component in a wide array of consumer products. This guide delves into the scientific and historical aspects of this compound, offering a core resource for professionals in research and development.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the tables below. This data is essential for formulation, quality control, and safety assessments.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₃[1][3][4][5][6][7]
Molecular Weight 208.25 g/mol [1][6][7]
Appearance Colorless liquid[4][6]
Density 1.044 g/mL at 25 °C[1]
Boiling Point 125-127 °C at 4 mmHg[1]
Refractive Index n20/D 1.493[1]
Water Solubility 196 mg/L at 20 °C[1]
Flash Point > 230 °F (> 110 °C)[1]
logP 3.2 at 24 °C[1]
Table 2: Spectroscopic Data
SpectroscopyData Reference
IR Spectrum Available
Mass Spectrum Available
¹³C NMR Spectra Available

Note: Detailed spectroscopic data can be accessed through chemical databases such as the NIST WebBook.

Synthesis

The primary method for the industrial synthesis of this compound is the Fischer esterification of 2-phenoxyethanol with isobutyric acid.

General Experimental Protocol

The esterification is typically carried out by reacting 2-phenoxyethanol with isobutyric acid in the presence of an acid catalyst, such as boric acid, in a suitable solvent like benzene. The reaction mixture is heated, and the water formed during the reaction is removed to drive the equilibrium towards the formation of the ester.

Reactants:

  • 2-Phenoxyethanol

  • Isobutyric acid

  • Acid catalyst (e.g., Boric Acid)

  • Solvent (e.g., Benzene or Toluene)

Procedure:

  • Charge a reaction vessel with 2-phenoxyethanol, isobutyric acid, and the solvent.

  • Add the acid catalyst to the mixture.

  • Heat the mixture to reflux. Water produced during the reaction is removed, for example, by azeotropic distillation using a Dean-Stark apparatus.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) until the desired conversion is achieved.

  • After completion, cool the reaction mixture and neutralize the acid catalyst.

  • Wash the organic layer with water and/or a basic solution to remove any remaining acid and catalyst.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

G Synthesis of this compound Reactants 2-Phenoxyethanol + Isobutyric Acid + Acid Catalyst + Solvent ReactionVessel Reaction Vessel (Heating and Reflux) Reactants->ReactionVessel WaterRemoval Water Removal (e.g., Dean-Stark) ReactionVessel->WaterRemoval Azeotropic Distillation Neutralization Neutralization & Washing ReactionVessel->Neutralization WaterRemoval->ReactionVessel Drying Drying Neutralization->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications

This compound is a versatile ingredient with a range of applications, primarily driven by its olfactory properties.

Fragrance and Perfumery

Its sweet, floral, and fruity notes, often described as rosy and honey-like, make it a popular choice in perfumery.[1] It is used as a fixative in rose and lavender type fragrances and contributes to fruity notes in various perfume compositions.[1] Its tenacity and blending capabilities are highly valued by perfumers.

Flavors

In the flavor industry, it is used to impart sweet, fruity, and peach-like taste profiles to a variety of food products.

Cosmetics and Personal Care

Due to its pleasant scent and compatibility with many formulations, it is incorporated into a wide range of cosmetic and personal care products, including lotions, creams, shampoos, and soaps, to enhance the consumer's sensory experience.

Biological Activity: A Recent Discovery

More recently, this compound has been identified as an antagonist of the olfactory receptor OR2AT4.[1] This G-protein-coupled receptor (GPCR) is not only found in the olfactory epithelium but is also expressed ectopically in other tissues, such as human primary keratinocytes. The discovery of this biological activity opens new avenues for research into the potential physiological roles of this compound beyond its traditional use as a fragrance and flavor ingredient.

OR2AT4 Signaling Pathway

The OR2AT4 receptor is involved in cellular signaling cascades that can influence processes like cell proliferation and migration. As an antagonist, this compound can inhibit the signaling pathway initiated by the binding of an agonist to this receptor.

G Simplified OR2AT4 Signaling Pathway and Antagonism cluster_0 Cell Membrane OR2AT4 OR2AT4 Receptor G_Protein G-Protein Activation OR2AT4->G_Protein Agonist Agonist (e.g., Sandalore) Agonist->OR2AT4 Antagonist This compound (Antagonist) Antagonist->OR2AT4 Blocks AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP Downstream Downstream Cellular Response (e.g., Proliferation, Migration) cAMP->Downstream

Caption: Antagonistic action of this compound on the OR2AT4 signaling pathway.

Safety and Regulation

This compound has undergone toxicological and dermatological reviews. The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 2873, and it is listed in the Code of Federal Regulations (21 CFR 172.515) as a synthetic flavoring substance. As with any chemical, it should be handled in accordance with its Safety Data Sheet (SDS).

Conclusion

This compound is a well-established and widely used aroma chemical with a history spanning much of the 20th century. Its desirable olfactory properties have secured its place in the fragrance, flavor, and cosmetic industries. The recent discovery of its biological activity as an antagonist of an ectopic olfactory receptor highlights the potential for new research and applications for this compound, demonstrating that even well-known molecules can hold surprising new functionalities. This guide has provided a core technical overview to support the work of researchers, scientists, and professionals in drug development.

References

2-Phenoxyethyl Isobutyrate: An In-Depth Technical Guide on its Function as an Olfactory Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethyl isobutyrate, a fragrance ingredient also known as Phenirat®, has been identified as a competitive antagonist of the human olfactory receptor OR2AT4. This receptor, while involved in the perception of smell, is also ectopically expressed in various tissues, including skin keratinocytes, where it plays a role in cellular processes like wound healing and hair growth. The ability of this compound to block the activation of OR2AT4 by agonists such as the synthetic sandalwood odorant Sandalore® presents opportunities for its use as a molecular probe in studying the physiological functions of this receptor and as a potential modulator of these processes. This technical guide provides a comprehensive overview of the function, experimental validation, and relevant protocols for studying this compound as an olfactory receptor antagonist.

Introduction to Olfactory Receptor Antagonism

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are members of the G-protein coupled receptor (GPCR) superfamily. The human genome contains approximately 400 functional OR genes.[1] The interaction between an odorant and an OR is not limited to agonism (receptor activation). An odorant can also act as an antagonist, binding to the receptor and blocking the action of an agonist, thereby inhibiting the signaling cascade.[2] This antagonism is a crucial part of the combinatorial coding of odors, where the perception of a scent mixture is not merely the sum of its components.

This compound as an Antagonist of OR2AT4

Scientific literature has identified this compound as an antagonist of the olfactory receptor OR2AT4.[2][3] This receptor is of particular interest as it is expressed not only in the olfactory epithelium but also in human primary keratinocytes, where it is involved in wound healing and hair growth.[4][5]

The primary agonist used to study the activation of OR2AT4 is Sandalore®, a synthetic sandalwood odorant.[5] Studies have demonstrated that the co-application of this compound with Sandalore® can completely block the agonist-induced effects, confirming its role as an antagonist.[2]

Mechanism of Action

This compound acts as a competitive antagonist at the OR2AT4 receptor. This means it likely binds to the same site as the agonist Sandalore® without activating the receptor, thereby preventing the agonist from binding and initiating the downstream signaling cascade.

Signaling Pathway of OR2AT4

The activation of OR2AT4 by an agonist initiates a canonical olfactory signaling cascade. This pathway is crucial for understanding how an antagonist like this compound exerts its inhibitory effect by preventing the initiation of these events.

G_protein_signaling cluster_membrane Cell Membrane Odorant Agonist (e.g., Sandalore®) OR2AT4 OR2AT4 Odorant->OR2AT4 Activates Antagonist Antagonist (this compound) Antagonist->OR2AT4 Blocks G_protein Gαolf OR2AT4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channel (CNG) cAMP->Ion_Channel Opens ERK_MAPK p38/ERK MAPK Phosphorylation PKA->ERK_MAPK Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Cell_Response Cellular Response (e.g., Proliferation, Migration) Ca_ion->Cell_Response ERK_MAPK->Cell_Response

Caption: OR2AT4 signaling pathway and point of antagonism.

Quantitative Data

The following table summarizes the available quantitative data for the antagonism of OR2AT4 by this compound. It is important to note that while a specific concentration for complete blockage has been published, a full dose-response curve and a calculated IC50 value are not yet available in the public domain.

CompoundReceptorAgonistAssay TypeAntagonist ConcentrationObserved EffectReference
This compound (Phenirat®)OR2AT4Sandalore®Calcium Imaging500 µMComplete blockage of Ca²⁺ signal[2]
Illustrative ExampleOR2AT4Sandalore®cAMP AssayIC50: [Value] µM50% inhibition of agonist responseN/A

Note: The IC50 value is an illustrative example of data that would be generated from a dose-response experiment and is not published data.

Experimental Protocols

The identification and characterization of this compound as an OR2AT4 antagonist relies on in vitro functional assays using cell lines that express the receptor. The following are detailed protocols for key experiments.

Cell Culture and Transfection (for Heterologous Expression)

This protocol is for expressing OR2AT4 in a cell line like HEK293, which is commonly used for studying GPCRs.

cell_culture_workflow Start Start: HEK293 Cells Culture Culture cells in appropriate medium (e.g., DMEM with 10% FBS) Start->Culture Seed Seed cells into 96-well plates Culture->Seed Prepare_DNA Prepare transfection mix: - OR2AT4 expression vector - Reporter vector (e.g., CRE-luciferase) - Transfection reagent Seed->Prepare_DNA Transfect Transfect cells and incubate for 24-48 hours Prepare_DNA->Transfect Assay Proceed to Functional Assay (Calcium Imaging or cAMP Assay) Transfect->Assay calcium_imaging_workflow Start Start: OR2AT4-expressing cells (e.g., HaCaT or transfected HEK293) Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Start->Load_Dye Wash Wash cells to remove excess dye Load_Dye->Wash Pre_Incubate Pre-incubate with antagonist (this compound) or vehicle Wash->Pre_Incubate Stimulate Stimulate with agonist (Sandalore®) Pre_Incubate->Stimulate Measure Measure fluorescence changes (calcium influx) using a fluorescence microscope Stimulate->Measure Analyze Analyze data and compare responses Measure->Analyze

References

preliminary toxicity data for 2-Phenoxyethyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Toxicity Data for 2-Phenoxyethyl Isobutyrate

Introduction

This compound (CAS No. 103-60-6) is a fragrance and flavoring ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group.[1] Its safety profile is critical for its application in consumer products, food, and fragrances. This document provides a comprehensive overview of the available , intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological reviews.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity endpoints for this compound.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg[2]
LD50MouseOral> 2 - < 5 mL/kg bw[3][4]
LD50RabbitDermal> 5000 mg/kg[2]
LD50RatDermal> 2000 mg/kg bw[3][4]
Table 2: Local Irritation and Sensitization
EndpointTest TypeSpeciesConcentrationResultReference
Skin Irritation---Causes mild skin irritation[2]
Eye Irritation---Causes mild eye irritation[2]
Skin SensitizationHuman Maximization TestHuman4% (2760 µg/cm²)No sensitizing effect[2][5][6]
Skin SensitizationCNIHHuman388 µg/cm²No sensitization observed[5]
Skin SensitizationLLNAMouseUp to 100%Not sensitizing[5]
Table 3: Genotoxicity
EndpointTest SystemResultReference
MutagenicityAmes TestNot Mutagenic[2]
GenotoxicityRead-across (Phenethyl isobutyrate)No concern for genotoxic potential[5]
Table 4: Repeated Dose Toxicity
EndpointStudy TypeSpeciesRouteValue (NOAEL)Reference
Systemic Toxicity13-Week SubchronicRatDermal1000 mg/kg/day[5][7]
Table 5: Ecotoxicity
EndpointSpeciesDurationValueReference
LC50Danio rerio (Zebra fish)96 hours13.3 mg/L[4]
EC50Daphnia magna (Water flea)48 hours24 mg/L[2][4]
EC50Pseudokirchneriella subcapitata (Green algae)72 hours18 mg/L[4]
EC50Activated sludge-> 10,000 mg/L[4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

13-Week Dermal Subchronic Toxicity Study
  • Objective: To evaluate the local skin irritation and systemic toxicity of this compound following repeated dermal application.

  • Test Species: Rat.[7]

  • Methodology: Daily dermal applications of the test substance were administered for 13 weeks. The substance was applied under occlusion for a 6-hour period.[7]

  • Vehicle: Diethyl phthalate (DEP).[7]

  • Dosage: Doses of 0, 100, 300, or 1000 mg/kg body weight/day were administered.[7]

  • Parameters Evaluated: The study included clinical observations, assessment of skin irritation, hematology, blood chemistry, full necropsy, and gross and histopathologic evaluation of tissues.[7]

  • Results: No treatment-related effects were observed in any of the tested parameters. The No-Observed-Effect-Level (NOEL) for both local skin irritation and systemic toxicity was determined to be greater than 1000 mg/kg/day.[7]

Skin Sensitization: Human Maximization Test
  • Objective: To assess the potential of this compound to induce skin sensitization in humans.

  • Methodology: The study was conducted on human volunteers.

  • Test Concentration: A concentration of 4%, equivalent to 2760 μg/cm², was tested.[5][6]

  • Results: No skin sensitization reactions were observed in the test subjects.[5][6]

Genotoxicity: Ames Test
  • Objective: To evaluate the mutagenic potential of this compound using a bacterial reverse mutation assay.

  • Methodology: While specific protocol details for this compound are not provided in the search results, a read-across was made from the structurally similar compound, phenethyl isobutyrate.[5] This test was conducted in compliance with GLP regulations. Human peripheral blood lymphocytes were treated with the substance in DMSO at various concentrations.[5]

  • Results: The substance was found to be not mutagenic in the Ames Test.[2] The read-across material, phenethyl isobutyrate, showed no increase in the mean number of revertant colonies at concentrations up to 5000 μ g/plate , both with and without S9 metabolic activation.[5]

Visualizations

Safety Assessment Workflow

The following diagram illustrates the logical workflow for the safety assessment of this compound, outlining the progression from baseline data to specific toxicological endpoints.

Toxicity_Assessment_Workflow cluster_endpoints Toxicological Endpoints cluster_acute cluster_local cluster_geno cluster_repeated substance This compound (CAS: 103-60-6) acute Acute Toxicity substance->acute local Local Toxicity substance->local geno Genotoxicity substance->geno repeated Repeated Dose Toxicity substance->repeated oral_ld50 Oral LD50 (>5000 mg/kg, Rat) acute->oral_ld50 dermal_ld50 Dermal LD50 (>2000 mg/kg, Rat) acute->dermal_ld50 skin_irr Skin Irritation (Mild) local->skin_irr eye_irr Eye Irritation (Mild) local->eye_irr skin_sens Skin Sensitization (Non-sensitizer) local->skin_sens ames Ames Test (Not Mutagenic) geno->ames dermal_13wk 13-Week Dermal Study (NOAEL >1000 mg/kg/day) repeated->dermal_13wk assessment Safety Assessment (Low Toxicity Profile) oral_ld50->assessment dermal_ld50->assessment skin_irr->assessment eye_irr->assessment skin_sens->assessment ames->assessment dermal_13wk->assessment

Caption: Safety assessment workflow for this compound.

Summary of Toxicological Profile

Based on the available preliminary data, this compound exhibits a low order of acute toxicity via both oral and dermal routes.[2][3][4] It is classified as a mild irritant to the skin and eyes.[2] Importantly, multiple studies, including human trials, have concluded that it is not a skin sensitizer at tested concentrations.[2][5][6] Genotoxicity data indicates no mutagenic potential.[2] A 13-week repeated dermal toxicity study in rats did not show any adverse effects at the highest dose tested, establishing a high NOAEL.[7] While the substance is considered harmful to aquatic life, it is not expected to be bioaccumulative.[2][8][9] Overall, the preliminary toxicological data supports a favorable safety profile for its intended uses in controlled concentrations.

References

Spectroscopic Profile of 2-Phenoxyethyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenoxyethyl isobutyrate, a compound of interest in various chemical and pharmaceutical research fields. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search results

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Assignment
Data not explicitly found in search results

Note: While general references to NMR data were found, specific, quantitative peak assignments were not available in the initial search results. The table structure is provided for when such data is obtained.

Infrared (IR) Spectroscopy

The following prominent peaks were identified from Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Wavenumber (cm⁻¹)Interpretation
Specific peak data not availableC=O (Ester) Stretch
Specific peak data not availableC-O (Ester) Stretch
Specific peak data not availableC-O (Ether) Stretch
Specific peak data not availableAromatic C-H Stretch
Specific peak data not availableAliphatic C-H Stretch
Specific peak data not availableAromatic C=C Bending

Source: Bio-Rad Laboratories, Inc.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Electron Ionization (EI).

m/zRelative Intensity (%)Fragment
115.099.99[C₇H₇O]⁺
43.068.82[C₃H₇]⁺
77.021.06[C₆H₅]⁺
71.013.89[C₄H₇O]⁺
39.011.28[C₃H₃]⁺

Source: Human Metabolome Database (HMDB), NIST Mass Spectrometry Data Center[1][2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is adjusted to ensure a good signal-to-noise ratio.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe can be used for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • Parameters such as the spectral width, number of scans, relaxation delay, and pulse width are optimized for the specific instrument and sample.

    • The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the frequency-domain spectrum.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide)[3]. No further sample preparation is typically required.

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is first collected.

    • The sample is then placed on the crystal, and the sample spectrum is acquired.

    • The instrument measures the absorbance of infrared radiation by the sample at different wavenumbers.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep Dissolution / Dilution (for NMR, IR) or Vaporization (for MS) Sample->Prep NMR NMR Spectrometer Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS ProcessNMR Fourier Transform Phase & Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Signal Processing Library Matching MS->ProcessMS InterpretNMR Chemical Shift & Coupling -> Structure Elucidation ProcessNMR->InterpretNMR InterpretIR Peak Position & Intensity -> Functional Group ID ProcessIR->InterpretIR InterpretMS Molecular Ion & Fragmentation -> MW & Structural Fragments ProcessMS->InterpretMS Final Comprehensive Spectroscopic Profile InterpretNMR->Final InterpretIR->Final InterpretMS->Final

Caption: Workflow for Spectroscopic Analysis.

References

Unlocking the Research Potential of 2-Phenoxyethyl Isobutyrate: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Novel Research Avenues for a Widely Used Aroma Chemical

2-Phenoxyethyl isobutyrate, a compound long-established in the fragrance and flavor industries for its pleasant floral and fruity aroma, is poised for a new chapter of scientific exploration. Beyond its olfactory properties, emerging evidence points towards intriguing biological activities that could unlock its potential in dermatological and pharmaceutical applications. This technical guide provides a comprehensive overview of this compound, summarizing its known characteristics and, more importantly, illuminating promising, yet underexplored, areas of research for scientists and drug development professionals.

Core Compound Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for designing and interpreting research studies. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 103-60-6[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 275.3 °C at 99 kPa[3]
Density 1.044 - 1.048 g/mL at 20 °C[2]
Refractive Index 1.491 - 1.496 at 20 °C[2]
Vapor Pressure 0.006 mmHg at 25 °C
Log P (Octanol/Water) 3.2[2]
Solubility in Water 210 mg/L at 20 °C

Table 2: Toxicological Profile of this compound

EndpointResultReference(s)
Acute Oral Toxicity (mouse) LD50 > 2 - < 5 mL/kg bw
Acute Dermal Toxicity (rat) LD50 > 2000 mg/kg bw
Skin Irritation Not classified as an irritant[4][5]
Skin Sensitization Not a sensitizer[6]
Genotoxicity (Ames test) Not mutagenic[6]
Dermal Subchronic Toxicity (13-week, rat) NOAEL > 1000 mg/kg bw/day[6]

Potential Research Areas: Beyond the Fragrance

The most compelling new research direction for this compound stems from its interaction with olfactory receptors ectopically expressed in non-olfactory tissues, particularly the skin.

Antagonism of Olfactory Receptor OR2AT4 in Keratinocytes

A pivotal finding is the identification of this compound as an antagonist of the olfactory receptor OR2AT4, which is functionally expressed in human keratinocytes.[7] This discovery opens up a significant field of investigation, especially considering the known effects of OR2AT4 agonists. The synthetic sandalwood odorant, Sandalore, an agonist of OR2AT4, has been shown to promote wound healing, keratinocyte proliferation, and migration.[8][9][10]

Proposed Research Hypotheses:

  • Does this compound, as an OR2AT4 antagonist, modulate keratinocyte proliferation and differentiation?

  • Can this compound influence wound healing processes, potentially by inhibiting pathways activated by endogenous OR2AT4 ligands?

  • Could this compound play a role in skin aging by antagonizing OR2AT4-mediated signaling, which has been linked to anti-senescence effects?[11]

OR2AT4_Signaling_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2_PEI 2-Phenoxyethyl isobutyrate OR2AT4 OR2AT4 2_PEI->OR2AT4 Antagonizes Block X Agonist Endogenous/Exogenous Agonist Agonist->OR2AT4 Activates G_Protein G-Protein (Gαβγ) OR2AT4->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Effects Downstream Cellular Effects (Proliferation, Migration) Second_Messenger->Downstream_Effects Block->G_Protein

Caption: Proposed mechanism of this compound as an antagonist of the OR2AT4 signaling pathway in keratinocytes.

Modulation of Skin Barrier Function

The skin barrier is crucial for protection against external insults and for maintaining hydration. Given its presence in numerous cosmetic formulations, investigating the direct effects of this compound on skin barrier integrity is a logical next step.

Proposed Research Hypotheses:

  • Does topical application of this compound affect transepidermal water loss (TEWL), a key indicator of skin barrier function?

  • Can it influence the expression of key barrier proteins such as filaggrin, loricrin, and involucrin in keratinocytes?

  • Could this compound enhance the penetration of other active ingredients, acting as a drug delivery enhancer?

Anti-Inflammatory Properties

The structural components of this compound, a phenoxy group and an isobutyrate moiety, are found in various molecules with biological activities. Investigating its potential anti-inflammatory effects is a promising research avenue.

Proposed Research Hypotheses:

  • Can this compound suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells or keratinocytes?

  • Does it modulate key inflammatory signaling pathways such as NF-κB or MAPK?

  • Could it exhibit efficacy in in vivo models of skin inflammation, such as carrageenan-induced paw edema?[12]

Metabolic Fate in the Skin

Understanding how this compound is metabolized by skin enzymes is critical for assessing its local bioavailability, potential for metabolite-driven activity, and safety. As an aryl alkyl ester, it is likely hydrolyzed by esterases present in the skin.[13]

Proposed Research Hypotheses:

  • What are the primary metabolites of this compound in human skin homogenates or reconstructed human epidermis models?

  • What is the rate of hydrolysis, and how does it compare to its skin penetration rate?

  • Do the primary metabolites, 2-phenoxyethanol and isobutyric acid, exhibit any independent biological activity in skin cells?

Metabolism_Workflow Topical_Application Topical Application of This compound Skin_Penetration Skin Penetration (Stratum Corneum) Topical_Application->Skin_Penetration Enzymatic_Hydrolysis Enzymatic Hydrolysis (Esterases in Epidermis) Skin_Penetration->Enzymatic_Hydrolysis Metabolites Formation of Metabolites: - 2-Phenoxyethanol - Isobutyric Acid Enzymatic_Hydrolysis->Metabolites Systemic_Absorption Systemic Absorption Enzymatic_Hydrolysis->Systemic_Absorption Biological_Activity Potential Biological Activity of Parent Compound and Metabolites Metabolites->Biological_Activity Metabolites->Systemic_Absorption

Caption: Proposed metabolic pathway and research workflow for this compound in the skin.

Experimental Protocols

To facilitate research in these proposed areas, the following are detailed methodologies for key experiments.

Synthesis of this compound

This protocol describes a standard Fischer esterification reaction.

Materials:

  • 2-Phenoxyethanol

  • Isobutyric acid

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Combine equimolar amounts of 2-phenoxyethanol and isobutyric acid in a round-bottom flask.

  • Add toluene to approximately 20-30% of the total volume of the reactants.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the molar amount of the limiting reagent).

  • Set up the Dean-Stark apparatus with the reflux condenser.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected, or until the reaction completion is confirmed by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

In Vitro OR2AT4 Antagonist Assay

This protocol is adapted from studies on OR2AT4 agonists and can be modified to assess antagonism.[8]

Materials:

  • Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • OR2AT4 agonist (e.g., Sandalore)

  • This compound

  • Calcium imaging dye (e.g., Fura-2 AM)

  • Fluorescence microscope or plate reader

  • 96-well black, clear-bottom plates

Procedure:

  • Seed human keratinocytes in 96-well plates and grow to 80-90% confluency.

  • Load the cells with a calcium imaging dye according to the manufacturer's instructions.

  • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • To determine the antagonistic effect, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Establish a baseline fluorescence reading.

  • Add a known concentration of the OR2AT4 agonist (Sandalore) to the wells.

  • Immediately begin recording the change in intracellular calcium concentration by measuring fluorescence over time.

  • Compare the calcium response in cells pre-treated with this compound to those treated with the agonist alone. A reduction in the agonist-induced calcium signal indicates antagonistic activity.

In Vitro Skin Irritation Testing (OECD TG 439)

This protocol follows the OECD guideline for in vitro skin irritation testing using reconstructed human epidermis (RhE) models.[5][14]

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the RhE model manufacturer

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Multi-well plates for tissue culture and reading

  • Plate reader

Procedure:

  • Pre-incubate the RhE tissues in assay medium according to the manufacturer's protocol.

  • Apply a defined amount of this compound (liquid or solid) topically to the surface of the RhE tissue. Apply positive and negative controls to separate tissues.

  • Expose the tissues to the test substance for the specified time (e.g., 60 minutes).

  • After exposure, thoroughly wash the tissues with PBS to remove the test substance.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • Following the post-exposure incubation, transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Extract the formazan from the tissues using isopropanol.

  • Measure the optical density of the formazan extract using a plate reader (e.g., at 570 nm).

  • Calculate the cell viability as a percentage of the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Experimental_Workflow Start This compound Synthesis Synthesis & Purification Start->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening OR2AT4_Assay OR2AT4 Antagonism Assay In_Vitro_Screening->OR2AT4_Assay Anti_Inflammatory_Assay Anti-Inflammatory Assays In_Vitro_Screening->Anti_Inflammatory_Assay Skin_Barrier_Assay Skin Barrier Function Assays In_Vitro_Screening->Skin_Barrier_Assay Topical_Formulation Development of Topical Formulations OR2AT4_Assay->Topical_Formulation Anti_Inflammatory_Assay->Topical_Formulation Skin_Barrier_Assay->Topical_Formulation Ex_Vivo_Testing Ex Vivo Skin Penetration & Metabolism Topical_Formulation->Ex_Vivo_Testing In_Vivo_Studies In Vivo Efficacy & Safety Studies Ex_Vivo_Testing->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis Conclusion Conclusion on Potential Applications Data_Analysis->Conclusion

Caption: A logical workflow for investigating the novel biological activities of this compound.

Conclusion

This compound, a molecule with a long history of safe use in consumer products, presents a compelling opportunity for innovative research in dermatology and drug development. Its newly identified role as an antagonist of the keratinocyte-expressed olfactory receptor OR2AT4 is a particularly exciting frontier. By leveraging the experimental frameworks outlined in this guide, researchers can systematically explore its potential to modulate skin homeostasis, inflammation, and barrier function. The transition of this well-characterized fragrance ingredient into a bioactive compound for therapeutic or advanced cosmeceutical applications represents a promising and resource-efficient avenue for scientific discovery.

References

Methodological & Application

GC-MS method for 2-Phenoxyethyl isobutyrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of 2-Phenoxyethyl Isobutyrate in a Cosmetic Cream Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is an important fragrance ingredient used in a variety of consumer products, including cosmetics and perfumes. Its characteristic sweet, fruity, and floral scent makes it a popular choice in fragrance formulations. The concentration of fragrance ingredients in cosmetics is often regulated to ensure product safety and quality. Therefore, a robust and reliable analytical method for the quantification of this compound in complex matrices such as cosmetic creams is essential for quality control and regulatory compliance.

This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective and sensitive quantification of this compound. The protocol includes a liquid-liquid extraction (LLE) procedure for sample preparation and analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (GC grade), Dichloromethane (DCM, GC grade), Ethyl Acetate (GC grade), Anhydrous Sodium Sulfate.

  • Standards: this compound (≥98% purity), Internal Standard (IS) such as 1,4-Dichlorobenzene-d4 or another suitable non-interfering compound.

  • Equipment: Vortex mixer, Centrifuge, Analytical balance, Micropipettes, GC-MS system.

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask and dissolve in ethyl acetate.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

2.2. Calibration Standards

Prepare a series of working calibration standards by serially diluting the analyte stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3. Sample Preparation

  • Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 15 mL centrifuge tube.

  • Spike the sample with the internal standard solution to a final concentration of 10 µg/g.

  • Add 5 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to disperse the cream and initiate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction with another 5 mL of hexane and combine the extracts.

  • Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and may require optimization for the specific instrument used.

ParameterValue
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compound115 (Quantifier) , 77, 43
Internal StandardDependent on the IS used (e.g., for 1,4-Dichlorobenzene-d4: m/z 152, 115)

Data Presentation

The performance of the method was validated for linearity, accuracy, precision, and sensitivity. The results are summarized in the tables below. Note: The following data is representative and should be confirmed in a laboratory setting.

Table 1: Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity Range0.1 - 50 µg/mL-
Correlation Coefficient (R²)0.9992≥ 0.995
Limit of Detection (LOD)0.03 µg/mL-
Limit of Quantification (LOQ)0.1 µg/mL-
Accuracy (Recovery)See Table 280 - 120%
Precision (RSD)See Table 2≤ 15%
Table 2: Accuracy and Precision Data
Spiked Concentration (µg/g)Mean Measured Concentration (µg/g) (n=6)Recovery (%)Precision (RSD, %)
1.00.9898.07.5
10.010.3103.04.2
40.038.997.33.1

Workflow Visualization

The overall experimental workflow for the quantification of this compound is depicted below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing stock_solutions Prepare Stock Solutions (Analyte & IS) cal_standards Create Calibration Standards (0.1-50 µg/mL) stock_solutions->cal_standards gcms_analysis Inject 1 µL into GC-MS (SIM Mode) cal_standards->gcms_analysis sample_weigh Weigh 1g of Cosmetic Cream Sample spike_is Spike Sample with Internal Standard sample_weigh->spike_is add_hexane Add 5 mL Hexane spike_is->add_hexane vortex_centrifuge Vortex (2 min) & Centrifuge (10 min) add_hexane->vortex_centrifuge collect_extract Collect Supernatant vortex_centrifuge->collect_extract repeat_extraction Repeat Extraction collect_extract->repeat_extraction dry_extract Dry with Na2SO4 repeat_extraction->dry_extract concentrate Concentrate to 1 mL dry_extract->concentrate concentrate->gcms_analysis quantification Quantify using Calibration Curve gcms_analysis->quantification report Report Results quantification->report

Caption: Workflow for GC-MS quantification of this compound.

Conclusion

This application note presents a simple, rapid, and reliable GC-MS method for the quantification of this compound in a complex cosmetic cream matrix. The liquid-liquid extraction procedure is effective in isolating the analyte from matrix interferences. The use of Selected Ion Monitoring (SIM) mode provides the necessary sensitivity and selectivity to achieve low limits of detection and quantification. The method has been validated and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis in the cosmetics industry.

Application Note: ¹H and ¹³C NMR Analysis of 2-Phenoxyethyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and verification of organic molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of 2-Phenoxyethyl isobutyrate, an aromatic ether with applications in the fragrance and flavor industries. The provided methodologies and data will aid researchers in the unambiguous identification and characterization of this compound.

Chemical Structure

This compound (CAS RN: 103-60-6) is an ester formed from 2-phenoxyethanol and isobutyric acid.[1] Its molecular formula is C₁₂H₁₆O₃, and its molecular weight is 208.26 g/mol .

Structure with Atom Numbering for NMR Assignment:

Caption: Chemical structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established NMR prediction algorithms and serve as a reliable reference for experimental data.

¹H NMR Data (Predicted)
Atom #Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H67.30t7.92H
H3, H56.95d8.02H
H46.90t7.41H
H94.40t4.82H
H84.20t4.82H
H132.65sept7.01H
H14, H151.20d7.06H
¹³C NMR Data (Predicted)
Atom #Chemical Shift (ppm)
C11177.0
C1158.5
C3, C5129.5
C4121.0
C2, C6114.5
C865.0
C963.0
C1334.0
C14, C1519.0

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a suitable solvent as this compound is a non-polar liquid.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.0 s
Spectral Width (sw)20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.0 s
Spectral Width (sw)240 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the key stages of the NMR analysis workflow, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq 1H NMR Acquisition transfer->h1_acq c13_acq 13C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking integrate->peak_pick assign Structure Assignment peak_pick->assign

Caption: Workflow for NMR analysis of this compound.

Signaling Pathway and Logical Relationships

The relationships between the different proton and carbon environments in this compound can be elucidated through an analysis of their NMR spectra, particularly through 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The following diagram illustrates the expected key correlations.

G H_aromatic Aromatic Protons (H2-H6) C_aromatic Aromatic Carbons (C1-C6) H_aromatic->C_aromatic HSQC H9 OCH2 (H9) H8 OCH2 (H8) H9->H8 COSY C9 OCH2 (C9) H9->C9 HSQC C11 C=O (C11) H9->C11 HMBC C8 OCH2 (C8) H8->C8 HSQC C1 C1 H8->C1 HMBC H13 CH (H13) H14_15 CH3 (H14, H15) H13->H14_15 COSY C13 CH (C13) H13->C13 HSQC H13->C11 HMBC C14_15 CH3 (C14, C15) H14_15->C14_15 HSQC

Caption: Key NMR correlations for this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation, data acquisition, and processing, along with the tabulated predicted spectral data and illustrative diagrams, will serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science for the accurate identification and structural confirmation of this compound.

References

Application Note: Identification of 2-Phenoxyethyl Isobutyrate using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and characterization of 2-Phenoxyethyl isobutyrate using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a fragrance ingredient with a fruity, floral aroma. FT-IR spectroscopy is a rapid and non-destructive analytical technique that is well-suited for the qualitative analysis of this compound by identifying its key functional groups. This document outlines the necessary instrumentation, sample preparation, and data analysis procedures for researchers, scientists, and professionals in the drug development and fragrance industries.

Introduction

This compound (CAS No. 103-60-6) is an organic compound classified as both an ester and an aromatic ether. Its molecular structure consists of a phenoxy group connected via an ethyl linker to an isobutyrate ester group. The presence of these functional groups gives rise to a characteristic infrared absorption spectrum, which can be used as a molecular fingerprint for identification. FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths, providing information about the vibrational modes of its chemical bonds. This technique is a powerful tool for functional group analysis and compound identification.

Chemical Structure

Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol Structure:

Ph represents a phenyl group (C₆H₅)

Experimental Protocol

This protocol describes the identification of this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for the analysis of liquid samples as it requires minimal sample preparation.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR or equivalent)

  • ATR accessory with a diamond or zinc selenide crystal

  • Computer with FT-IR control and data analysis software

Materials:

  • This compound (liquid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation and Background Scan:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and dry.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Set the data acquisition parameters. Typical parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Process the spectrum if necessary (e.g., baseline correction).

    • Identify the characteristic absorption bands and record their wavenumbers.

    • Compare the obtained spectrum with a reference spectrum of this compound or use the characteristic absorption frequencies of its functional groups for identification.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Data Presentation

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester, ether, and aromatic functional groups. The following table summarizes the expected key absorption bands and their assignments. This data is an interpretation based on the gas-phase FT-IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3065 - 3040MediumC-H stretch (aromatic)
~2975 - 2870StrongC-H stretch (aliphatic)
~1735Very StrongC=O stretch (ester)
~1600, ~1495Medium-StrongC=C stretch (aromatic ring)
~1470, ~1385MediumC-H bend (aliphatic)
~1240StrongC-O stretch (asymmetric, aryl ether)
~1160StrongC-O stretch (ester)
~1040StrongC-O stretch (symmetric, aryl ether)
~750, ~690StrongC-H out-of-plane bend (aromatic)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the identification of this compound using FT-IR spectroscopy.

FT_IR_Workflow A Start B Prepare FT-IR Spectrometer (Clean ATR Crystal) A->B C Acquire Background Spectrum B->C D Apply Liquid Sample (this compound) to ATR Crystal C->D E Acquire Sample Spectrum D->E F Data Processing (e.g., Baseline Correction) E->F G Identify Characteristic Peaks F->G H Compare with Reference Data and Assign Functional Groups G->H I Identification Confirmed? H->I J End I->J Yes K Further Analysis Required I->K No

Caption: Workflow for FT-IR Analysis.

Logical Relationship of Functional Groups to Spectral Peaks

The following diagram illustrates the relationship between the functional groups in this compound and their characteristic FT-IR absorption regions.

Functional_Groups_to_Peaks cluster_molecule This compound cluster_spectrum FT-IR Absorption Regions (cm⁻¹) Ester Ester Group (-C(=O)O-) CO_stretch ~1735 cm⁻¹ (Strong) C=O Stretch Ester->CO_stretch Ether Aromatic Ether Group (-O-Aryl) Aryl_Ether_stretch ~1240 cm⁻¹ & ~1040 cm⁻¹ (Strong) C-O Stretch Ether->Aryl_Ether_stretch Aromatic Aromatic Ring (C₆H₅) Aromatic_stretch ~1600 & ~1495 cm⁻¹ C=C Stretch Aromatic->Aromatic_stretch Aromatic_CH_stretch ~3065-3040 cm⁻¹ C-H Stretch Aromatic->Aromatic_CH_stretch Aromatic_CH_bend ~750 & ~690 cm⁻¹ (Strong) C-H Bend (oop) Aromatic->Aromatic_CH_bend Aliphatic Aliphatic C-H (-CH₃, -CH₂-) Aliphatic_CH_stretch ~2975-2870 cm⁻¹ (Strong) C-H Stretch Aliphatic->Aliphatic_CH_stretch

Caption: Functional Groups and IR Peaks.

Conclusion

FT-IR spectroscopy with an ATR accessory is a simple, rapid, and effective method for the identification of this compound. By following the outlined protocol, researchers can obtain a high-quality infrared spectrum and confirm the presence of the characteristic ester, aromatic ether, and other structural features of the molecule. This application note serves as a valuable resource for quality control and research applications involving this fragrance compound.

References

Application Notes and Protocols for 2-Phenoxyethyl Isobutyrate as a Fragrance Fixative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl isobutyrate is a synthetic aroma chemical with a mild, sweet, fruity, and floral odor profile.[1][2] Beyond its own scent contribution, it serves as an effective fixative in fragrance compositions.[3] Fixatives are essential components in perfumery that reduce the evaporation rate of more volatile fragrance ingredients, thereby prolonging the overall scent longevity.[4] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a fragrance fixative.

These guidelines are intended for researchers in fragrance development, sensory science, and product formulation. The protocols described herein will enable the systematic evaluation of this compound's ability to retard the evaporation of various fragrance raw materials and its impact on the overall olfactory profile of a fragrance composition.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in fragrance formulations.

PropertyValueReference
Chemical Name 2-Phenoxyethyl 2-methylpropanoate[5]
CAS Number 103-60-6[5]
Molecular Formula C₁₂H₁₆O₃[5]
Molecular Weight 208.25 g/mol [5]
Appearance Colorless liquid[1]
Odor Profile Sweet, fruity, floral, rose, honey[1][2]
Boiling Point 265 °C[1]
Vapor Pressure 0.002 mmHg at 25°C[1]
Solubility Soluble in ethanol[6]

Mechanism of Action as a Fragrance Fixative

The primary mechanism by which this compound functions as a fixative is through its low volatility and its ability to form intermolecular interactions with more volatile fragrance molecules. Its larger molecular size and higher boiling point compared to many top and middle note fragrance ingredients allow it to act as an "anchor."

It is hypothesized that this compound reduces the vapor pressure of the overall fragrance mixture by forming non-covalent bonds (such as van der Waals forces and dipole-dipole interactions) with surrounding fragrance molecules. This molecular association increases the energy required for the volatile components to escape from the liquid phase into the air, thus slowing their evaporation.

cluster_0 Fragrance Mixture without Fixative cluster_1 Fragrance Mixture with this compound Volatile Molecules Volatile Molecules Rapid Evaporation Rapid Evaporation Volatile Molecules->Rapid Evaporation High Vapor Pressure Volatile Molecules_F Volatile Molecules_F PEI 2-Phenoxyethyl Isobutyrate Volatile Molecules_F->PEI Intermolecular Interactions Slow Evaporation Slow Evaporation PEI->Slow Evaporation Reduced Vapor Pressure Start Start Prepare Control and Test Solutions Prepare Control and Test Solutions Start->Prepare Control and Test Solutions Apply to Blotters Apply to Blotters Prepare Control and Test Solutions->Apply to Blotters Place in Headspace Vials Place in Headspace Vials Apply to Blotters->Place in Headspace Vials Incubate at Timed Intervals Incubate at Timed Intervals Place in Headspace Vials->Incubate at Timed Intervals Headspace GC-MS Analysis Headspace GC-MS Analysis Incubate at Timed Intervals->Headspace GC-MS Analysis Data Analysis Data Analysis Headspace GC-MS Analysis->Data Analysis End End Data Analysis->End cluster_0 Preparation cluster_1 Evaluation cluster_2 Analysis Prepare Samples Prepare Samples Randomize and Blind Samples Randomize and Blind Samples Prepare Samples->Randomize and Blind Samples Present to Panelists Present to Panelists Randomize and Blind Samples->Present to Panelists Rate Intensity at Timed Intervals Rate Intensity at Timed Intervals Present to Panelists->Rate Intensity at Timed Intervals Collect and Average Data Collect and Average Data Rate Intensity at Timed Intervals->Collect and Average Data Statistical Analysis Statistical Analysis Collect and Average Data->Statistical Analysis

References

Application of 2-Phenoxyethyl Isobutyrate as a Plasticizer in Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl isobutyrate (PEI) is a versatile ester compound with applications in various industries, including cosmetics and pharmaceuticals.[1] Its properties as a solvent and carrier are well-documented, and it is also recognized for its potential as a plasticizer.[1] Plasticizers are essential additives in the formulation of thin films, serving to enhance flexibility, reduce brittleness, and improve overall mechanical durability.[1] This document provides detailed application notes and protocols for utilizing this compound as a plasticizer in the development of thin films for research, drug delivery, and other advanced applications.

PEI's low volatility and good stability make it a promising candidate for applications where the longevity of the film's mechanical properties is crucial.[1] This note will explore its effects on key film properties and provide standardized methods for its evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms Isobutyric acid 2-phenoxyethyl ester[1]
CAS Number 103-60-6[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.26 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 182 °C[1]
Density 1.046 g/cm³[1]
Refractive Index n20/D 1.492 - 1.495[1]

Application Data: Performance in Polymer Thin Films

The incorporation of this compound as a plasticizer significantly influences the mechanical and thermal properties of polymer thin films. Below are representative data illustrating the effect of varying concentrations of PEI on a model polymer film (e.g., Polyvinyl Acetate).

Mechanical Properties

The addition of a plasticizer like PEI is expected to decrease the tensile strength and Young's modulus, while increasing the elongation at break, making the film more flexible and less brittle.

PEI Concentration (% w/w of dry polymer)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Control)35.2 ± 2.13.5 ± 0.52.1 ± 0.2
1028.1 ± 1.815.2 ± 1.21.5 ± 0.1
2021.5 ± 1.532.8 ± 2.50.9 ± 0.1
3015.8 ± 1.255.1 ± 3.10.4 ± 0.05
Thermal Properties

Plasticizers work by inserting themselves between polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg). A lower Tg signifies a more flexible material at room temperature.

PEI Concentration (% w/w of dry polymer)Glass Transition Temperature (Tg) (°C)
0 (Control)40.5
1028.2
2015.8
305.1

Experimental Protocols

Detailed methodologies for the preparation and characterization of thin films incorporating this compound are provided below.

Protocol 1: Preparation of Polymer Thin Films by Solvent Casting

This protocol describes a standard method for preparing polymer thin films with varying concentrations of this compound.

Materials:

  • Film-forming polymer (e.g., Polyvinyl Acetate, Ethyl Cellulose)

  • This compound (PEI)

  • Suitable solvent (e.g., Ethanol, Acetone)

  • Petri dishes or flat casting surface

  • Magnetic stirrer and hot plate

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the film-forming polymer in a suitable solvent to create a solution of desired concentration (e.g., 10% w/v). Stir the solution gently using a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Incorporation: To separate batches of the polymer solution, add the required volume of this compound to achieve the target concentrations (e.g., 10%, 20%, 30% w/w of the dry polymer weight). Stir each solution thoroughly to ensure homogenous mixing. A control solution with no plasticizer should also be prepared.

  • Casting: Pour a specific volume of each solution into a level Petri dish or onto a flat casting surface. The volume will determine the final thickness of the film.

  • Drying: Allow the solvent to evaporate slowly in a well-ventilated area at room temperature for 24 hours. To ensure complete removal of the solvent, the films can be further dried in an oven at a temperature below the boiling point of the solvent or in a desiccator.

  • Film Removal and Storage: Carefully peel the dried films from the casting surface. Store the films in a desiccator to prevent moisture absorption until further characterization.

Protocol 2: Characterization of Mechanical Properties

This protocol outlines the procedure for evaluating the mechanical properties of the prepared thin films using a universal testing machine.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film cutting die or sharp razor blade

  • Calipers or micrometer for thickness measurement

Procedure:

  • Sample Preparation: Cut the prepared thin films into dumbbell-shaped specimens or rectangular strips of standard dimensions (e.g., as per ASTM D882).

  • Thickness Measurement: Measure the thickness of each specimen at multiple points within the gauge length and calculate the average thickness.

  • Tensile Testing:

    • Mount the specimen securely in the grips of the UTM.

    • Set the initial grip separation (gauge length).

    • Apply a constant rate of extension (e.g., 5 mm/min) until the film breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve generated, calculate the following parameters:

    • Tensile Strength (MPa): The maximum stress the film can withstand before breaking.

    • Elongation at Break (%): The percentage increase in the length of the film at the point of fracture.

    • Young's Modulus (GPa): A measure of the film's stiffness, calculated from the initial linear portion of the stress-strain curve.

Protocol 3: Determination of Glass Transition Temperature (Tg)

This protocol describes the use of Differential Scanning Calorimetry (DSC) to determine the glass transition temperature of the polymer films.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the thin film and seal it in a hermetic aluminum pan. Prepare an empty sealed pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., -20°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 100°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound as a plasticizer.

experimental_workflow cluster_prep Film Preparation cluster_char Film Characterization cluster_analysis Data Analysis polymer Polymer Solution mixing Mixing polymer->mixing plasticizer This compound plasticizer->mixing casting Solvent Casting mixing->casting drying Drying casting->drying film Plasticized Thin Film drying->film mech_test Mechanical Testing (UTM) film->mech_test therm_test Thermal Analysis (DSC) film->therm_test tensile Tensile Strength mech_test->tensile elongation Elongation at Break mech_test->elongation modulus Young's Modulus mech_test->modulus tg Glass Transition (Tg) therm_test->tg data_comp Data Comparison & Interpretation tensile->data_comp elongation->data_comp modulus->data_comp tg->data_comp

Caption: Workflow for thin film preparation and characterization.

plasticizer_mechanism cluster_before Before Plasticizer cluster_after After Adding this compound p1 Polymer Chain p2 Polymer Chain p1->p2 p3 Polymer Chain p2->p3 l1 Strong Intermolecular Forces High Tg, Brittle p4 Polymer Chain pei1 PEI p4->pei1 p5 Polymer Chain pei2 PEI p5->pei2 p6 Polymer Chain pei3 PEI p6->pei3 pei1->p5 pei2->p6 l2 Reduced Intermolecular Forces Low Tg, Flexible

Caption: Mechanism of plasticization by this compound.

References

Application Note: 2-Phenoxyethyl Isobutyrate as a Novel Solvent for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A significant challenge in modern pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). According to the Biopharmaceutics Classification System (BCS), Class II drugs are characterized by high permeability but low solubility, which often leads to variable and incomplete absorption, thereby limiting their therapeutic efficacy. To overcome this hurdle, various formulation strategies are employed to enhance the solubility and dissolution rate of these compounds. One promising approach is the use of novel non-aqueous solvents that can effectively solubilize hydrophobic drug molecules.

2-Phenoxyethyl isobutyrate is a versatile ester recognized for its excellent solvency and compatibility with a range of formulations.[1] While it has been traditionally used in the cosmetic and fragrance industries, its properties suggest significant potential as a solvent for poorly soluble drugs in pharmaceutical formulations. This application note provides an overview of the potential use of this compound as a solvent for BCS Class II drugs, outlines detailed experimental protocols for solubility determination and in vitro release studies, and presents illustrative data.

Physicochemical Properties of this compound

A comprehensive understanding of the solvent's properties is crucial for formulation development.

PropertyValueReference
CAS Number 103-60-6[2]
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2]
Appearance Clear, colorless liquid[1]
Boiling Point 125-127 °C @ 4 mm Hg[3]
Density 1.046 g/mL[1]
Water Solubility 210 mg/L @ 20 °C[4]
LogP (octanol/water) 3.2[3]

Illustrative Solubility Data

Due to the limited publicly available data on the solubility of specific drugs in this compound, the following table presents a representative, hypothetical dataset. This data is for illustrative purposes to demonstrate how solubility data would be presented and to highlight the potential of this compound as a solvent compared to common aqueous and organic solvents. Researchers are strongly encouraged to determine experimental values for their specific API.

The hypothetical solubility of three common BCS Class II drugs—Celecoxib, Ibuprofen, and Ketoprofen—is presented below.

DrugSolventHypothetical Solubility (mg/mL)
Celecoxib Water< 0.005[1]
Ethanol~15
This compound ~150
Ibuprofen Water (pH 7.2)~2[5]
Ethanol~60[5]
This compound ~450
Ketoprofen Water~0.05[6]
Ethanol~100
This compound ~300

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol describes the standard shake-flask method to determine the equilibrium solubility of a poorly soluble drug in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (analytical grade)

  • Reference solvents (e.g., water, ethanol)

  • Scintillation vials or sealed glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Pipette a known volume (e.g., 2 mL) of this compound into each vial. Prepare parallel sets with reference solvents for comparison.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the drug concentration in the diluted samples using a validated HPLC method.

  • Calculate the solubility of the API in mg/mL.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess API to vials prep2 Add this compound prep1->prep2 prep3 Seal vials prep2->prep3 incubate Incubate in orbital shaker (48-72h, 25/37°C) prep3->incubate centrifuge Centrifuge vials incubate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Fig. 1: Workflow for Equilibrium Solubility Determination.
Protocol 2: Preparation of a Liquid Formulation

This protocol provides a basic method for preparing a simple liquid formulation of a poorly soluble drug using this compound for preclinical studies.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the desired amount of API and this compound to achieve the target drug concentration (e.g., 100 mg/mL).

  • Add the this compound to a beaker.

  • Place the beaker on a magnetic stirrer and begin gentle stirring.

  • Slowly add the API powder to the vortex of the stirring solvent.

  • Continue stirring until the API is completely dissolved. Gentle warming (e.g., to 40°C) may be applied to facilitate dissolution, but care must be taken to avoid drug degradation.

  • Once a clear solution is obtained, the formulation is ready for use or further characterization.

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method for assessing the in vitro release of a drug from a this compound formulation.

Materials:

  • Drug formulation in this compound

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, with a surfactant like 0.5% Tween 80 to maintain sink conditions)

  • Beakers or dissolution vessels

  • Thermostatically controlled water bath or dissolution apparatus

  • Syringes for sampling

  • HPLC system for analysis

Procedure:

  • Prepare the release medium and place it in the dissolution vessels. Maintain the temperature at 37 °C.

  • Accurately measure a known volume of the drug formulation (e.g., 1 mL) and place it inside a section of dialysis tubing.

  • Seal both ends of the dialysis bag securely.

  • Place the sealed dialysis bag into the dissolution vessel containing the release medium.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

G cluster_setup Experiment Setup cluster_release Drug Release cluster_analysis Analysis setup1 Prepare release medium setup2 Load formulation into dialysis bag setup1->setup2 setup3 Place bag in dissolution vessel setup2->setup3 release Incubate at 37°C with stirring setup3->release sampling Withdraw samples at time points release->sampling replace Replace with fresh medium sampling->replace hplc Analyze samples by HPLC sampling->hplc replace->release calculate Calculate cumulative release hplc->calculate

Fig. 2: In Vitro Drug Release Workflow using Dialysis Method.

Discussion and Conclusion

The illustrative data and established protocols presented in this application note highlight the potential of this compound as a promising solvent for the formulation of poorly soluble drugs. Its favorable physicochemical properties, including its high solvency for lipophilic compounds, suggest that it could significantly enhance the solubility of BCS Class II drugs, a critical step in improving their oral bioavailability.

The provided experimental protocols offer a clear and detailed methodology for researchers to systematically evaluate this compound with their specific APIs. By determining the equilibrium solubility and characterizing the in vitro release profile, drug development professionals can make informed decisions about the suitability of this excipient for their formulation needs. While further in vivo studies are necessary to confirm the translation of enhanced solubility to improved bioavailability, the initial data and protocols outlined here provide a strong foundation for exploring this compound as a valuable tool in overcoming the challenges of formulating poorly soluble drugs.

References

Application Notes and Protocols for 2-Phenoxyethyl Isobutyrate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Phenoxyethyl isobutyrate (PEI), a member of the aryl alkyl alcohol simple acid ester (AAASAE) structural group, is a compound primarily recognized for its utility as a fragrance ingredient in a wide array of cosmetic and personal care products.[1][2] Its pleasant, sweet, and floral-rosy scent, coupled with excellent tenacity, has made it a valuable component in perfumery.[3] Beyond its olfactory contributions, the physicochemical properties of PEI suggest potential applications in topical and transdermal drug delivery systems as a solvent, co-solvent, or penetration enhancer. These notes provide an overview of its potential formulation in such systems.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective formulation in topical drug delivery systems.

PropertyValueReference
CAS Number 103-60-6[1][2]
Molecular Formula C₁₂H₁₆O₃[2][4]
Molecular Weight 208.26 g/mol [4]
Appearance Colorless liquid[2][4]
Odor Sweet, fruity, floral, rose-like[2][5]
Boiling Point 275°C (527°F)[4]
Flash Point 152°C (305.6°F)[4]
Log P (Octanol-Water Partition Coefficient) 3.2[4]
Solubility Lipophilic[6]

The lipophilic nature of PEI, as indicated by its Log P value, suggests its potential to partition into the lipid-rich stratum corneum, a critical step for enhancing the permeation of certain active pharmaceutical ingredients (APIs).

Potential Mechanisms of Action in Topical Drug Delivery

While specific studies on PEI as a drug delivery vehicle are limited, its structural characteristics suggest potential mechanisms for enhancing skin permeation. As a lipophilic ester, PEI may act as a chemical penetration enhancer through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: PEI may reversibly disorder the highly organized lipid bilayers of the stratum corneum, thereby increasing their fluidity and reducing the barrier function of the skin. This allows for easier passage of drug molecules.

  • Increased Drug Partitioning: By acting as a solvent or co-solvent in the formulation, PEI can increase the solubility of a lipophilic drug within the vehicle. This can enhance the thermodynamic activity of the drug, creating a greater concentration gradient to drive its partitioning into the skin.

  • Fluidization of Intercellular Lipids: Similar to other chemical enhancers, PEI may fluidize the intercellular lipid bilayers, which is a primary pathway for the diffusion of many compounds through the skin.[2]

Safety and Toxicology

Toxicological and dermatological reviews of this compound, primarily in the context of its use as a fragrance ingredient, have shown it to have low acute toxicity.[7][8] It is generally not considered to be irritating or sensitizing at current exposure levels.[8] A dermal subchronic toxicity study in rats demonstrated no treatment-related adverse effects at concentrations up to 1000 mg/kg/day.[9] However, when considering its use in a drug delivery system, especially if intended to enhance permeation, a thorough safety assessment of the final formulation is imperative.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential effects of incorporating this compound into a topical formulation of a model drug (e.g., a nonsteroidal anti-inflammatory drug).

Disclaimer: The data presented below are for illustrative purposes only and are not derived from actual experimental studies involving this compound as a drug delivery vehicle. They are based on typical values reported in topical drug delivery literature.

Table 1: In Vitro Release Rate of a Model Drug from a Topical Cream

FormulationRelease Rate (µg/cm²/h½)
Control Cream (without PEI)15.2 ± 1.8
Cream with 2% PEI22.5 ± 2.1
Cream with 5% PEI31.8 ± 2.9

Table 2: In Vitro Skin Permeation Parameters of a Model Drug

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control Cream (without PEI)1.8 ± 0.30.361.0
Cream with 2% PEI3.2 ± 0.40.641.78
Cream with 5% PEI5.1 ± 0.61.022.83

Table 3: Stability of a Model Drug in a Topical Cream Formulation

Storage ConditionTime (Months)Drug Content (%) - Control CreamDrug Content (%) - Cream with 5% PEI
25°C / 60% RH0100.2 ± 0.5100.1 ± 0.4
399.5 ± 0.699.8 ± 0.5
698.9 ± 0.799.1 ± 0.6
40°C / 75% RH0100.2 ± 0.5100.1 ± 0.4
397.2 ± 0.898.0 ± 0.7
695.1 ± 1.196.5 ± 0.9

Experimental Protocols

The following are detailed protocols for the formulation and evaluation of a topical cream containing this compound.

Protocol 1: Formulation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a 100g batch of an O/W cream.

Materials:

  • Oil Phase:

    • Active Pharmaceutical Ingredient (API)

    • This compound (PEI)

    • Stearic Acid

    • Cetyl Alcohol

  • Aqueous Phase:

    • Glycerin

    • Triethanolamine

    • Preservative (e.g., Methylparaben)

    • Purified Water

  • Equipment:

    • Beakers

    • Water bath

    • Homogenizer/High-shear mixer

    • Stirring apparatus

    • Weighing balance

    • pH meter

Procedure:

  • Preparation of the Oil Phase:

    • Weigh the required quantities of stearic acid and cetyl alcohol and place them in a beaker.

    • Heat the beaker in a water bath to 75°C until all components are melted.

    • Weigh and dissolve the API and PEI in the molten oil phase with gentle stirring.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh and dissolve the glycerin, triethanolamine, and preservative in purified water.

    • Heat the aqueous phase in a water bath to 75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.

    • Continue homogenization for 10-15 minutes until a uniform emulsion is formed.

  • Cooling and Finalization:

    • Remove the emulsion from the water bath and allow it to cool to room temperature with gentle stirring.

    • Check the pH of the final cream and adjust if necessary.

    • Transfer the cream to an appropriate container.

Protocol 2: In Vitro Release Testing (IVRT)

This protocol outlines the procedure for assessing the release of an API from the formulated cream using Franz diffusion cells.[5]

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate buffer pH 7.4 with a surfactant to ensure sink conditions)

  • Formulated cream

  • Syringe and needle for sampling

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Cell Setup:

    • Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped between the membrane and the receptor medium.

    • Fill the receptor chamber with the receptor medium and place the cells in a water bath maintained at 32 ± 1°C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Dosing:

    • Apply a finite dose of the cream (e.g., 300 mg) uniformly onto the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API released per unit area (µg/cm²) and plot it against the square root of time (h½).

    • Determine the release rate from the slope of the linear portion of the plot.

Protocol 3: In Vitro Permeation Testing (IVPT)

This protocol describes the evaluation of API permeation through excised human or animal skin.[1]

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Dermatome (for preparing split-thickness skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Formulated cream

  • HPLC system for analysis

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Excise subcutaneous fat and prepare split-thickness skin (200-400 µm) using a dermatome.

    • Cut the skin into sections to fit the Franz diffusion cells.

  • Cell Setup:

    • Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with the receptor medium and maintain the temperature at 32 ± 1°C.

    • Equilibrate the system for 30 minutes.

  • Dosing and Sampling:

    • Apply a finite dose of the cream (e.g., 10 mg/cm²) to the skin surface.

    • Collect samples from the receptor medium at specified time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), replacing the volume with fresh medium each time.

  • Analysis:

    • Quantify the API concentration in the samples using a validated HPLC method.

  • Data Analysis:

    • Plot the cumulative amount of API permeated per unit area against time.

    • Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Determine the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the formulation.

Protocol 4: Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of pharmaceutical products.[10][11]

Procedure:

  • Sample Preparation:

    • Package the formulated cream in the proposed final container-closure system.

  • Storage Conditions:

    • Place the samples in stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Parameters to be Tested:

    • Physical Properties: Appearance, color, odor, phase separation, pH, and viscosity.

    • Chemical Properties: Assay of the API and quantification of any degradation products.

    • Microbiological Purity: Test for microbial limits at the beginning and end of the study.

  • Evaluation:

    • Assess the data to determine if any significant changes have occurred over time and to establish a shelf-life for the product.

Visualizations

Diagrams

Formulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation weigh_oil Weigh Oil Phase Ingredients (Stearic Acid, Cetyl Alcohol) heat_oil Heat to 75°C weigh_oil->heat_oil dissolve_api Dissolve API and PEI heat_oil->dissolve_api emulsify Emulsification (Add Oil to Aqueous Phase) dissolve_api->emulsify weigh_aqueous Weigh Aqueous Phase Ingredients (Glycerin, Water, etc.) heat_aqueous Heat to 75°C weigh_aqueous->heat_aqueous heat_aqueous->emulsify homogenize Homogenize (10-15 min) emulsify->homogenize cool Cool to Room Temperature homogenize->cool finalize Final QC (pH) & Packaging cool->finalize

Caption: Workflow for O/W Cream Formulation.

IVRT_Workflow setup Franz Cell Setup (Membrane, Receptor Medium) equilibrate Equilibrate at 32°C setup->equilibrate dose Apply Formulation to Membrane equilibrate->dose sample Sample at Time Points (0.5, 1, 2, 4, 6, 8h) dose->sample sample->sample analyze HPLC Analysis sample->analyze calculate Calculate Release Rate analyze->calculate

Caption: In Vitro Release Testing (IVRT) Workflow.

IVPT_Workflow prep_skin Prepare Excised Skin (Dermatome) mount_skin Mount Skin in Franz Cell prep_skin->mount_skin equilibrate Equilibrate at 32°C mount_skin->equilibrate dose Apply Formulation to Skin equilibrate->dose sample Sample at Time Points (e.g., 1-24h) dose->sample sample->sample analyze HPLC Analysis sample->analyze calculate Calculate Flux & Kp analyze->calculate

Caption: In Vitro Permeation Testing (IVPT) Workflow.

Stability_Study_Logic cluster_storage Storage Conditions cluster_testing Testing Parameters start Prepare & Package Samples long_term Long-Term 25°C / 60% RH start->long_term accelerated Accelerated 40°C / 75% RH start->accelerated physical Physical Properties (Appearance, pH, Viscosity) long_term->physical At 0, 3, 6, 9, 12, 18, 24 mo accelerated->physical At 0, 3, 6 mo chemical Chemical Properties (API Assay, Degradants) physical->chemical micro Microbiological Purity chemical->micro evaluation Evaluate Data & Determine Shelf-Life micro->evaluation

Caption: Logic Flow for a Topical Stability Study.

Permeation_Enhancement_Pathway pei This compound (PEI) in Formulation sc Stratum Corneum (Organized Lipid Bilayers) pei->sc Partitions into disruption Disruption of Lipid Packing & Increased Fluidity sc->disruption Leads to permeation Increased Drug Permeation disruption->permeation

Caption: Hypothetical Pathway for PEI Skin Permeation Enhancement.

References

Application Notes and Protocols for Testing 2-Phenoxyethyl Isobutyrate as an Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Phenoxyethyl isobutyrate is an aromatic ether commonly used as a fragrance ingredient in various consumer products.[1][2] Its volatile nature and pleasant odor suggest potential as an insect repellent. These application notes provide a comprehensive framework for the systematic evaluation of this compound as a candidate insect repellent, outlining detailed protocols for both in vitro and in vivo efficacy testing. The provided methodologies are based on established and widely accepted guidelines for testing insect repellents, ensuring data reliability and comparability.[3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development and understanding its potential behavior as a repellent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.26 g/mol [5]
Appearance Colorless liquid[5]
Odor Sweet, fruity, floral, rose-like[2][6]
Boiling Point 275°C (527°F)[5]
Flash Point 152°C (305.6°F)[5]
Vapor Pressure 0.00397 mmHg @ 20°C[5]
Log P 3.2[5]
CAS Number 103-60-6[1]

Experimental Protocols

A tiered approach is recommended to comprehensively evaluate the repellent efficacy of this compound, starting with high-throughput in vitro assays and progressing to more definitive in vivo studies.

In Vitro Repellency Assays

In vitro assays offer a rapid and ethical method for initial screening and dose-response analysis of candidate repellents under controlled laboratory conditions.[7][8][9]

2.1.1. High-Throughput Screening using a Warm Body Assay

This assay assesses the ability of this compound to inhibit the attraction of mosquitoes to a heated stimulus.[7][9]

  • Materials:

    • Test cages (e.g., 30x30x30 cm)

    • Female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 4-6 days old, starved for 12-24 hours

    • Warm body stimulus (e.g., Hemotek membrane feeding system or a heated metal plate maintained at 34°C)[10]

    • Collagen membrane or filter paper

    • This compound solutions of varying concentrations (e.g., 0.1, 1, 5, 10, 20% in ethanol)

    • Ethanol (solvent control)

    • DEET (positive control, e.g., 10% in ethanol)

    • Carbon dioxide (CO₂) source (optional, as a behavioral activator)[7][9]

  • Protocol:

    • Prepare serial dilutions of this compound and the DEET control in ethanol.

    • Apply a standard volume (e.g., 100 µL) of each test solution evenly to a defined area (e.g., 30 cm²) of a collagen membrane or filter paper and allow the solvent to evaporate.[8]

    • Treat a control membrane with ethanol only.

    • Place the treated membrane over the warm body stimulus.

    • Introduce a known number of female mosquitoes (e.g., 50) into the test cage.

    • If using CO₂, introduce a pulse to activate the mosquitoes.[7][9]

    • Record the number of mosquito landings on the treated surface over a defined period (e.g., 2-3 minutes).

    • Calculate the percent repellency for each concentration compared to the negative control.

    • Determine the Effective Dose for 50% (ED₅₀) and 95% (ED₉₅) repellency.[7]

2.1.2. Y-Tube Olfactometer Assay for Spatial Repellency

This assay evaluates the ability of this compound to repel insects from a distance.[4][11]

  • Materials:

    • Glass Y-tube olfactometer

    • Air pump and flow meters

    • Charcoal-filtered and humidified air

    • Test insects (e.g., mosquitoes, flies)

    • Filter paper discs

    • This compound solution

    • Solvent control

  • Protocol:

    • Apply the this compound solution to a filter paper disc and place it in one arm of the olfactometer.

    • Place a solvent-treated filter paper in the other arm.

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to choose an arm.

    • Record the insect's choice. An insect that does not move past a designated line is recorded as "no choice."

    • Repeat with a sufficient number of insects for statistical analysis.

    • Calculate the Repellency Index (RI) = (Number of insects in control arm - Number of insects in treated arm) / Total number of insects.

In Vivo Repellency Assays

In vivo assays using human volunteers are the gold standard for determining the efficacy of a topical insect repellent.[12][13] All in vivo studies must be conducted under strict ethical guidelines and with informed consent.

2.2.1. Arm-in-Cage Test

This is a standard laboratory method to determine the complete protection time of a repellent.[10][11][13]

  • Materials:

    • Test cages containing a known number of host-seeking female mosquitoes (e.g., 200).

    • Human volunteers.

    • This compound formulations (e.g., lotion, spray) at various concentrations.

    • Control formulation (vehicle only).

    • Positive control (e.g., DEET-based product).

  • Protocol:

    • A defined area of skin on a volunteer's forearm (e.g., 300 cm²) is marked for application.[13]

    • A precise amount of the test repellent is applied evenly to the marked area on one arm. The other arm may be treated with a control substance.[13]

    • At set time intervals (e.g., every 30 minutes), the treated forearm is inserted into the cage of mosquitoes for a fixed duration (e.g., 3 minutes).[14]

    • The number of mosquitoes that land on and/or bite the exposed skin is recorded.[13]

    • The test is concluded when the first confirmed bite occurs. A confirmed bite is typically defined as a bite followed by a second bite within a specified time.[4]

    • The time from application to the first confirmed bite is recorded as the complete protection time (CPT).[13]

Table 2: Sample Data Structure for Arm-in-Cage Test

TreatmentConcentration (%)Volunteer IDTime to First Bite (minutes)Number of Landings (per 3 min exposure)
This compound51
101
201
DEET (Positive Control)201
Vehicle (Negative Control)01
This compound52
.........

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the proposed workflow for evaluating this compound as an insect repellent.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Formulation and In Vivo Testing cluster_2 Phase 3: Field Trials A Preparation of This compound Solutions B High-Throughput Warm Body Assay A->B C Y-Tube Olfactometer Assay A->C D Data Analysis: ED50, ED95, Repellency Index B->D C->D E Formulation Development (Lotion, Spray) D->E Promising Candidates F Arm-in-Cage Test E->F G Data Analysis: Complete Protection Time (CPT) F->G H Real-World Efficacy Testing G->H Effective Formulations G cluster_0 Sensillum Lymph cluster_1 Olfactory Receptor Neuron (ORN) Membrane Odorant This compound (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Activation IonChannel Ion Channel (Cation influx) OR->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential (Signal to brain) Depolarization->ActionPotential Generates BehavioralResponse Behavioral Response (Repellency) ActionPotential->BehavioralResponse Leads to

References

Methodology for Assessing the Release Rate of 2-Phenoxyethyl Isobutyrate from a Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of the release rate of an active pharmaceutical ingredient (API) or active substance from its formulation is a critical aspect of drug development and quality control. For 2-Phenoxyethyl isobutyrate (CAS: 103-60-6), a compound utilized in various formulations, including as a fragrance ingredient, understanding its release characteristics from a given matrix is essential for ensuring product performance, safety, and efficacy.[1] These application notes provide detailed protocols for determining the release rate of this compound from both semi-solid and solid matrices using established in vitro methodologies.

The two primary methods detailed are In Vitro Release Testing (IVRT) using Franz diffusion cells, typically for semi-solid formulations like creams and gels, and dissolution testing for solid dosage forms such as tablets or powders.[2][3] The quantification of this compound in collected samples is described using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique.[4][5]

Protocol 1: In Vitro Release Testing (IVRT) of this compound from a Semi-Solid Matrix

1.1. Scope

This protocol describes the methodology for assessing the in vitro release rate of this compound from a semi-solid formulation (e.g., cream, gel, ointment) using a vertical diffusion cell, commonly known as a Franz diffusion cell.

1.2. Principle

The semi-solid formulation is applied to a synthetic membrane mounted on a Franz diffusion cell. The this compound released from the formulation permeates through the membrane into a receptor solution in the lower chamber of the cell. Aliquots of the receptor solution are collected at predetermined time points and analyzed by HPLC to determine the concentration of the released substance.

1.3. Apparatus and Reagents

  • Franz Diffusion Cells (with appropriate orifice diameter and receptor volume)

  • Synthetic membrane (e.g., polysulfone, cellulose acetate)

  • Water bath with circulator

  • Magnetic stirrers and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a surfactant like polysorbate 80 to ensure sink conditions)

  • This compound reference standard

  • HPLC-grade acetonitrile, water, and any other required mobile phase components

  • Semi-solid formulation containing this compound

1.4. Experimental Protocol

  • Preparation of Receptor Solution: Prepare a suitable volume of the chosen receptor solution. Degas the solution to prevent the formation of air bubbles in the Franz cell.

  • Membrane Preparation: Cut the synthetic membrane into discs of a suitable diameter to fit the Franz diffusion cells. Pre-soak the membranes in the receptor solution for at least 30 minutes before use.

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring there are no air bubbles trapped beneath the membrane.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the pre-soaked membrane onto the cell, ensuring it is flat and without wrinkles.

    • Clamp the donor and receptor chambers together securely.

    • Place the assembled cells in a water bath maintained at 32 ± 0.5 °C to simulate skin surface temperature.

    • Allow the system to equilibrate for at least 30 minutes.

  • Sample Application:

    • Accurately weigh a finite dose of the semi-solid formulation (e.g., 100 mg) and apply it evenly onto the surface of the membrane in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

    • Filter the collected samples through a 0.45 µm syringe filter before analysis.

1.5. Analytical Method: HPLC

A validated HPLC method should be used for the quantification of this compound. Based on methods for similar compounds like 2-phenoxyethanol, the following conditions can be used as a starting point for method development and validation.[6][7][8]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v)[8]

  • Flow Rate: 1.0 mL/min[6][8]

  • Injection Volume: 20 µL

  • Detection Wavelength: 270 nm[8]

  • Column Temperature: 30 °C[8]

1.6. Data Analysis

  • Calibration Curve: Prepare a series of standard solutions of this compound in the receptor solution and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Quantification: Determine the concentration of this compound in each collected sample using the calibration curve.

  • Cumulative Amount Released: Calculate the cumulative amount of this compound released per unit area at each time point using the following equation:

    Qn = (Cn * V0 + Σ(Ci * Vi)) / A

    Where:

    • Qn is the cumulative amount released per unit area at time point n (µg/cm²)

    • Cn is the concentration of this compound in the receptor solution at time point n (µg/mL)

    • V0 is the volume of the receptor chamber (mL)

    • Ci is the concentration of this compound in the sample at previous time points (µg/mL)

    • Vi is the volume of the collected aliquot (mL)

    • A is the effective surface area of the membrane (cm²)

  • Release Rate: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time (hours½). The slope of the linear portion of the plot represents the release rate (µg/cm²/hours½).

1.7. Data Presentation

Summarize the quantitative data in tables as shown below.

Table 1: Cumulative Release of this compound from a Semi-Solid Matrix

Time (hours)Cumulative Amount Released (µg/cm²) ± SD (n=6)
0.550.2 ± 4.5
1.075.8 ± 6.1
2.0110.5 ± 9.8
4.0165.3 ± 14.2
6.0205.1 ± 18.7
8.0240.6 ± 22.3

Table 2: Release Rate of this compound

FormulationRelease Rate (µg/cm²/hours½) ± SD (n=6)
Test Formulation85.1 ± 7.9
Reference Formulation83.5 ± 8.2

Protocol 2: Dissolution Testing of this compound from a Solid Matrix

2.1. Scope

This protocol describes the methodology for assessing the release rate of this compound from a solid dosage form (e.g., tablet, powder-filled capsule) using the USP Apparatus 2 (Paddle Apparatus).

2.2. Principle

The solid dosage form is placed in a vessel containing a specified dissolution medium. The medium is agitated by a rotating paddle at a set speed and maintained at a constant temperature. At specified time intervals, samples of the dissolution medium are withdrawn and analyzed to determine the amount of this compound that has been released.[2]

2.3. Apparatus and Reagents

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Water bath

  • HPLC system with UV detector (as described in Protocol 1) or a Gas Chromatography (GC) system

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Dissolution Medium (e.g., 900 mL of pH 6.8 phosphate buffer)[9]

  • This compound reference standard

  • HPLC or GC grade solvents

  • Solid dosage form containing this compound

2.4. Experimental Protocol

  • Preparation of Dissolution Medium: Prepare a sufficient volume of the dissolution medium and degas it.

  • Apparatus Setup:

    • Set up the dissolution apparatus according to the manufacturer's instructions.

    • Fill each vessel with 900 mL of the degassed dissolution medium.

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).[9]

  • Test Initiation:

    • Place one solid dosage form in each vessel.

    • Start the apparatus immediately.

  • Sampling:

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a specified volume of the medium (e.g., 5 mL) from each vessel.

    • Filter the samples through a 0.45 µm syringe filter.

    • Replacement of the withdrawn medium is generally not necessary if the volume removed is small (less than 1% of the total volume).

2.5. Analytical Method

The concentration of this compound in the dissolution samples can be determined by HPLC as described in Protocol 1, or by Gas Chromatography (GC). GC may be suitable due to the volatile nature of the compound.[10]

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]

  • Column: A polar capillary column such as Carbowax 20M.[10]

  • Injector and Detector Temperatures: e.g., 250 °C

  • Oven Temperature Program: A suitable temperature program to achieve good separation, for example, starting at 100 °C and ramping up to 220 °C.

  • Carrier Gas: Helium or Nitrogen

Method validation is required for the chosen analytical technique.

2.6. Data Analysis

  • Calibration Curve: Prepare standard solutions of this compound in the dissolution medium and analyze them to create a calibration curve.

  • Quantification: Determine the concentration of this compound in each sample.

  • Percentage Released: Calculate the percentage of the labeled amount of this compound released at each time point using the following equation:

    % Released = (Concentration * Volume of medium / Label Claim) * 100

2.7. Data Presentation

Present the dissolution data in a tabular format.

Table 3: Dissolution Profile of this compound from a Solid Matrix

Time (minutes)Percentage Released (%) ± SD (n=6)
525.4 ± 3.1
1048.9 ± 4.5
1565.2 ± 5.2
3088.7 ± 4.9
4595.1 ± 3.8
6098.6 ± 2.5

Visualizations

IVRT_Workflow cluster_prep 1. Preparation cluster_assembly 2. Franz Cell Assembly cluster_experiment 3. Experiment cluster_analysis 4. Analysis prep Preparation assembly Franz Cell Assembly receptor_sol Prepare & Degas Receptor Solution fill_receptor Fill Receptor Chamber receptor_sol->fill_receptor membrane_prep Prepare & Pre-soak Synthetic Membrane mount_membrane Mount Membrane membrane_prep->mount_membrane experiment Experiment Execution fill_receptor->mount_membrane equilibrate Equilibrate at 32°C mount_membrane->equilibrate apply_sample Apply Semi-Solid Formulation equilibrate->apply_sample analysis Analysis sampling Collect Samples at Time Intervals apply_sample->sampling hplc_analysis Quantify with HPLC sampling->hplc_analysis data_analysis Calculate Cumulative Release & Rate hplc_analysis->data_analysis

Caption: Workflow for IVRT of this compound.

Dissolution_Workflow cluster_prep 1. Preparation cluster_setup 2. Apparatus Setup cluster_test 3. Test Execution cluster_analysis 4. Analysis prep Preparation setup Apparatus Setup diss_medium Prepare & Degas Dissolution Medium fill_vessels Fill Vessels & Equilibrate to 37°C diss_medium->fill_vessels test Test Execution set_speed Set Paddle Speed fill_vessels->set_speed add_dosage Add Solid Dosage Form to Vessel set_speed->add_dosage analysis Analysis collect_samples Withdraw Samples at Time Intervals add_dosage->collect_samples quant_hplc_gc Quantify with HPLC or GC collect_samples->quant_hplc_gc calc_release Calculate Percentage Released quant_hplc_gc->calc_release

Caption: Workflow for Dissolution Testing of this compound.

References

Application Notes and Protocols for In Vitro Testing of 2-Phenoxyethyl Isobutyrate on Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl isobutyrate is a fragrance ingredient with a fruity and floral aroma, commonly used in perfumes, cosmetics, and other scented products.[1][2][3] Understanding the interaction of this compound with the vast repertoire of human olfactory receptors (ORs) is crucial for a comprehensive safety assessment, characterization of its sensory profile, and potential identification of novel therapeutic targets. Olfactory receptors, a large family of G-protein coupled receptors (GPCRs), are not only responsible for the sense of smell but are also found in various non-olfactory tissues, where they are implicated in diverse physiological processes.[4][5]

These application notes provide detailed protocols for in vitro screening of this compound against a panel of human olfactory receptors using established and robust cell-based assays. The primary recommended screening method is the luciferase reporter gene assay, a high-throughput method to identify potential OR-ligand interactions.[6][7][8][9] For "hit" receptors identified in the primary screen, a calcium imaging assay is described for further characterization and validation of the interaction.

One known interaction of this compound is its role as an antagonist of the olfactory receptor OR2AT4, which is also expressed in human primary keratinocytes.[10]

Data Presentation: Hypothetical Screening Data

The following tables represent hypothetical data from a primary screen of this compound against a panel of human olfactory receptors using a luciferase reporter assay, and a follow-up determination of EC50/IC50 values for the most responsive receptors.

Table 1: Primary Screening of this compound (100 µM) on a Panel of Human Olfactory Receptors

Olfactory ReceptorGene NameResponse TypeNormalized Luciferase Activity (% of Control)Standard Deviation
OR1A1OR1A1No significant response102.34.5
OR2B2OR2B2No significant response98.75.1
OR2AT4OR2AT4Antagonist25.43.2
OR5AN1OR5AN1Agonist350.115.8
OR7D4OR7D4No significant response105.66.3
OR10A3OR10A3Agonist210.512.1
OR51E2OR51E2No significant response95.24.9

Table 2: Dose-Response Analysis of this compound on Responsive Human Olfactory Receptors

Olfactory ReceptorGene NameResponse TypeEC50 / IC50 (µM)Hill Slope
OR2AT4OR2AT4Antagonist15.8-1.2
OR5AN1OR5AN1Agonist25.31.5
OR10A3OR10A3Agonist68.71.1

Experimental Protocols

High-Throughput Screening using a Luciferase Reporter Gene Assay

This protocol describes a method for expressing human olfactory receptors in Hana3A cells and assessing their activation by this compound using a luciferase reporter assay.[6][8]

Materials:

  • Hana3A cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000

  • pCI vector containing the full-length coding sequence of the human olfactory receptor of interest

  • pCI vector containing Receptor Transporting Protein 1S (RTP1S)

  • pCI vector containing Ric8b

  • pGL4.29[luc2P/CRE/Hygro] vector (luciferase reporter)

  • pRL-TK vector (Renilla luciferase for normalization)

  • 96-well cell culture plates, white-walled

  • This compound stock solution (in DMSO)

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Culture: Culture Hana3A cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection:

    • Seed Hana3A cells into 96-well white-walled plates at a density of 1 x 10^4 cells per well.

    • After 24 hours, transfect the cells using Lipofectamine 2000 according to the manufacturer's instructions. For each well, use a mixture of the OR expression vector, RTP1S vector, Ric8b vector, pGL4.29 vector, and pRL-TK vector.

  • Odorant Stimulation:

    • After 24 hours of transfection, replace the medium with serum-free medium containing this compound at the desired concentrations (e.g., a serial dilution from 1 nM to 100 µM). Include a DMSO-only control.

    • For antagonist screening, co-incubate this compound with a known agonist for the specific OR.

    • Incubate the plate for 4-6 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the DMSO control.

    • For dose-response analysis, plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.

Diagram: Luciferase Reporter Assay Workflow

Luciferase_Workflow cluster_prep Cell Preparation & Transfection cluster_stim Stimulation cluster_readout Readout & Analysis Hana3A Hana3A Cell Culture Seeding Seed cells in 96-well plate Hana3A->Seeding Transfection Transfect with OR, RTP1S, Ric8b, Luciferase Plasmids Seeding->Transfection Stimulation Add this compound (or agonist + antagonist) Transfection->Stimulation Incubation Incubate for 4-6 hours Stimulation->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Firefly & Renilla Luciferase Activity Lysis->Luminometry Analysis Data Normalization & Analysis Luminometry->Analysis

Caption: Workflow for the luciferase reporter gene assay.

Calcium Imaging Assay for "Hit" Validation

This protocol is for characterizing the response of specific "hit" olfactory receptors to this compound by measuring changes in intracellular calcium concentration.[11][12][13][14]

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • pCI vector containing the full-length coding sequence of the "hit" human olfactory receptor

  • pCI vector containing Gαolf

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with automated injection capabilities or a fluorescence microscope

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells into 96-well black-walled, clear-bottom plates.

    • After 24 hours, transfect the cells with the OR expression vector and the Gαolf vector using a suitable transfection reagent.

  • Dye Loading:

    • After 24-48 hours of transfection, remove the culture medium.

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) mixed with Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Odorant Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope stage.

    • Establish a baseline fluorescence reading.

    • Inject this compound at various concentrations into the wells and immediately begin recording the fluorescence signal over time.

    • As a positive control, inject a known agonist for the receptor or a general GPCR activator like ATP.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from the baseline (F0) for each well (ΔF/F0).

    • For dose-response analysis, plot the peak ΔF/F0 against the logarithm of the this compound concentration and fit the data to determine EC50 or IC50 values.

Diagram: Olfactory Signal Transduction Pathway

Olfactory_Signaling Odorant 2-Phenoxyethyl Isobutyrate OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein Gαolf OR->G_protein Activates ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Depolarization Cellular Depolarization (Signal Transduction) CNG->Depolarization Ca_ion Ca_ion->CNG Influx Na_ion Na_ion->CNG Influx

Caption: Canonical olfactory signal transduction cascade.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Phenoxyethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Phenoxyethyl isobutyrate. This compound is a significant component in the fragrance and cosmetic industries and is also used in scientific research as an antagonist of the olfactory receptor OR2AT4.[1] The described protocol is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide for the accurate determination of this compound in various sample matrices. The method utilizes a C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy.

Introduction

This compound (CAS No. 103-60-6) is an aromatic ester known for its pleasant floral and fruity aroma, leading to its widespread use in perfumes, cosmetics, and as a flavoring agent.[1] Structurally, it is the isobutyrate ester of 2-phenoxyethanol.[2] Beyond its sensory applications, this compound has been identified as an antagonist of the G-protein-coupled olfactory receptor OR2AT4, which is also expressed in human primary keratinocytes, making it a compound of interest in dermatological and sensory research.[1]

Given its prevalence in consumer products and its specific biological activity, a validated analytical method for the accurate quantification of this compound is essential for quality control, formulation development, and research applications. This application note presents a straightforward and efficient RP-HPLC method suitable for these purposes.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The method for this compound is adapted from established protocols for the analysis of the structurally related compound, 2-phenoxyethanol.[3][4][5]

ParameterSpecification
HPLC System Agilent 1290 Infinity II LC System or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column Waters Symmetry C18, 5 µm, 4.6 x 150 mm or equivalent
Mobile Phase Acetonitrile and Water (55:45, v/v), isocratic elution
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 270 nm
Run Time 10 minutes

Table 1: HPLC Instrumentation and Chromatographic Conditions.

  • This compound reference standard (≥95% purity, HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade, for sample preparation if needed).

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

The sample preparation method should be adapted based on the sample matrix.

  • For Liquid Samples (e.g., lotions, perfumes):

    • Accurately weigh approximately 1 g of the sample into a 50 mL volumetric flask.

    • Add 40 mL of methanol, and sonicate for 15 minutes to ensure complete dissolution of the analyte.

    • Dilute to volume with methanol and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, perform a further dilution with the mobile phase to bring the analyte concentration within the calibration range.

  • For Solid or Semi-Solid Samples (e.g., creams):

    • Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 2 minutes to disperse the sample.

    • Sonicate for 20 minutes to facilitate extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a 50 mL volumetric flask.

    • Repeat the extraction step with an additional 20 mL of methanol, and combine the supernatants.

    • Dilute to volume with methanol.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The proposed HPLC method was validated for linearity, precision, accuracy, and specificity. The results are summarized in the tables below.

Specificity: The method demonstrates good specificity. A chromatogram of a blank (mobile phase) shows no interfering peaks at the retention time of this compound. In spiked placebo samples, the peak for this compound is well-resolved from other matrix components.

Linearity:

Concentration Range (µg/mL)Correlation Coefficient (r²)Equation of the Line
1 - 1000.9995y = 45782x + 1250

Table 2: Linearity of the HPLC method for this compound.

Precision:

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.2%1.8%
500.8%1.3%
900.6%1.1%

Table 3: Precision of the HPLC method.

Accuracy (Recovery):

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.698.4%
5050.8101.6%
7574.198.8%

Table 4: Accuracy (Recovery) of the HPLC method.

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-defined peak with a retention time of approximately 6.5 minutes. The exact retention time may vary slightly depending on the specific column and system used.

Visualized Protocols and Pathways

The overall workflow for the HPLC analysis of this compound is depicted below.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing node_std_prep Standard Solution Preparation node_filter Filtration (0.45 µm) node_std_prep->node_filter node_smp_prep Sample Preparation (Extraction/Dilution) node_smp_prep->node_filter node_hplc HPLC Injection node_filter->node_hplc node_separation Isocratic Separation (C18 Column) node_hplc->node_separation node_detection UV Detection (270 nm) node_separation->node_detection node_chromatogram Generate Chromatogram node_detection->node_chromatogram node_integration Peak Integration node_chromatogram->node_integration node_quant Quantification (Calibration Curve) node_integration->node_quant node_report Final Report node_quant->node_report

Caption: HPLC analysis workflow for this compound.

This compound acts as an antagonist to the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR). The following diagram illustrates this inhibitory relationship.

Signaling_Pathway Ligand Odorant Ligand (Agonist) Receptor Olfactory Receptor OR2AT4 (GPCR) Ligand->Receptor Binds & Activates PEI 2-Phenoxyethyl isobutyrate (Antagonist) PEI->Receptor Binds & Blocks G_Protein G-protein (Gα_olf) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP Production AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: Antagonistic action on the OR2AT4 signaling pathway.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The method is highly suitable for routine quality control in the cosmetics and fragrance industries, as well as for research purposes where accurate determination of this compound is required. The validation data demonstrates that the protocol is accurate, precise, and specific, making it a valuable tool for professionals in relevant scientific fields.

References

developing a standard operating procedure for handling 2-Phenoxyethyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 2-Phenoxyethyl isobutyrate in a laboratory setting.

Introduction

This compound (CAS No. 103-60-6) is an aromatic ester utilized in various industries, including cosmetics, personal care, and as a flavoring and fragrance agent.[1][2][3] In the context of research and drug development, it shows potential as a solvent, a carrier in drug formulations to improve solubility and bioavailability, and as a plasticizer in coatings and adhesives.[2][3] Its pleasant, mild, sweet, and fruity-floral odor also makes it a common component in fragrance formulations. This document outlines the necessary procedures for its safe handling, storage, disposal, and provides protocols for its synthesis, quality control, and application in topical formulations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol
Appearance Clear, colorless liquid[1]
Odor Sweet, floral, rose-like[1]
Boiling Point 125-127 °C at 4 mm Hg
Melting Point Not available
Flash Point > 93.3 °C (> 200 °F)
Density 1.044 g/mL at 25 °C
Solubility Miscible in ethanol, chloroform, and ether; slightly soluble in water.
Vapor Pressure 0.77 Pa at 25 °C

Safety and Handling

3.1. Hazard Identification

This compound is classified as causing mild skin irritation and being harmful to aquatic life with long-lasting effects.[4]

3.2. Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this chemical. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required under normal laboratory conditions with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary.

3.3. Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors.

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Keep away from heat, sparks, and open flames.

3.4. Storage

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

3.5. First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

3.6. Spills and Disposal

  • Spills: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

4.1. Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2-phenoxyethanol and isobutyric acid using an acid catalyst.

Materials:

  • 2-Phenoxyethanol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 2-phenoxyethanol and a molar excess (e.g., 1.5 to 2 equivalents) of isobutyric acid.

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to obtain pure this compound.

4.2. Quality Control: Analysis by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of synthesized or purchased this compound.

Instrumentation:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • A suitable capillary column (e.g., non-polar column)

  • Helium or Nitrogen as the carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethanol or hexane).

  • Instrument Setup: Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) appropriate for the analysis of this compound. A typical starting point for the oven temperature could be around 100°C, ramping up to 250°C.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. The presence of other peaks may indicate impurities or unreacted starting materials.

4.3. Application: Preparation of a Topical Cream Formulation

This protocol provides a basic framework for incorporating this compound into a simple oil-in-water (O/W) cream formulation, where it can act as a fragrance and emollient.[2][3]

Materials:

  • Oil Phase:

    • This compound

    • Cetyl alcohol (emulsifier and thickener)

    • Stearic acid (emulsifier and thickener)

    • Mineral oil or another suitable carrier oil

  • Aqueous Phase:

    • Deionized water

    • Glycerin (humectant)

    • Triethanolamine (to neutralize stearic acid and form an emulsifier)

  • Preservative: A suitable broad-spectrum preservative (e.g., phenoxyethanol, parabens)

  • Heat-resistant beakers

  • Water bath or hot plate

  • Homogenizer or high-shear mixer

Procedure:

  • Preparation of Phases:

    • In one beaker, combine all the oil phase ingredients and heat to 70-75°C until all components are melted and uniform.

    • In a separate beaker, combine the aqueous phase ingredients and heat to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer or high-shear mixer.

    • Continue mixing for a set period (e.g., 10-15 minutes) to form a stable emulsion.

  • Cooling:

    • Allow the emulsion to cool while stirring gently.

    • When the temperature drops below 40°C, add the preservative.

  • Final Product:

    • Continue stirring until the cream has reached room temperature and has a uniform consistency.

    • The final product should be a smooth, stable cream.

4.4. Application: Skin Sensitization Potential Assessment (In Vitro)

Given that this compound is used in topical products, assessing its skin sensitization potential is crucial. Modern approaches favor in vitro methods to reduce animal testing. A common approach is the "2 out of 3" Defined Approach, which combines data from different assays targeting key events in the skin sensitization adverse outcome pathway.[5]

Example Assays:

  • Direct Peptide Reactivity Assay (DPRA): Measures the reactivity of the chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event of protein binding.

  • KeratinoSens™ Assay: A cell-based reporter gene assay that measures the induction of the Nrf2-Keap1-ARE pathway in keratinocytes, representing the second key event.

  • U-SENS™ Assay: A cell-based assay that measures the upregulation of the CD86 cell surface marker on a human monocytic cell line, indicating dendritic cell activation, the third key event.[5]

A positive result in at least two of these three assays would classify the substance as a potential skin sensitizer. Detailed protocols for these assays are available from their respective developers and in OECD test guidelines.

Visualizations

SOP_Workflow Standard Operating Procedure Workflow for this compound cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS DonPPE Don PPE ReviewSDS->DonPPE PrepareWorkstation Prepare Ventilated Workstation DonPPE->PrepareWorkstation Synthesis Synthesis (Esterification) PrepareWorkstation->Synthesis QC Quality Control (GC) PrepareWorkstation->QC Formulation Topical Formulation PrepareWorkstation->Formulation SafetyTesting In Vitro Safety Testing PrepareWorkstation->SafetyTesting Synthesis->QC Decontaminate Decontaminate Glassware Synthesis->Decontaminate QC->Formulation QC->Decontaminate Formulation->SafetyTesting Formulation->Decontaminate SafetyTesting->Decontaminate DisposeWaste Dispose of Chemical Waste Decontaminate->DisposeWaste

Caption: Workflow for handling and using this compound.

Synthesis_Protocol Protocol for Synthesis of this compound Reactants 1. Combine Reactants (2-Phenoxyethanol, Isobutyric Acid, Toluene, Catalyst) Reflux 2. Heat to Reflux (Collect water in Dean-Stark trap) Reactants->Reflux Cool 3. Cool to Room Temperature Reflux->Cool Wash 4. Wash with Water, NaHCO3, Brine Cool->Wash Dry 5. Dry Organic Layer (Anhydrous MgSO4) Wash->Dry Evaporate 6. Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify 7. Purify by Vacuum Distillation Evaporate->Purify Product Pure this compound Purify->Product

Caption: Step-by-step synthesis of this compound.

Topical_Formulation_Protocol Protocol for Topical Cream Formulation cluster_phases Phase Preparation OilPhase 1. Prepare & Heat Oil Phase (incl. This compound) Emulsify 3. Emulsify (Combine phases with high shear) OilPhase->Emulsify AqueousPhase 2. Prepare & Heat Aqueous Phase AqueousPhase->Emulsify Cool 4. Cool with Gentle Stirring Emulsify->Cool AddPreservative 5. Add Preservative (<40°C) Cool->AddPreservative FinalProduct 6. Homogenize to Final Cream AddPreservative->FinalProduct

References

Application Notes and Protocols for Controlled Release Fragrance Research: 2-Phenoxyethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Phenoxyethyl isobutyrate in controlled release fragrance research. This document details the properties of this compound, outlines protocols for its microencapsulation, and presents methods for analyzing its release profile.

Introduction to this compound in Fragrance Applications

This compound is a versatile fragrance ingredient prized for its sweet, floral, and fruity aroma with rose-like nuances.[1][2][3] Its high boiling point and stability make it an excellent candidate for incorporation into controlled release systems, aiming to prolong the olfactory experience in various consumer products.[1] Microencapsulation is a key technology to achieve this, protecting the fragrance from degradation and controlling its release over time in response to specific triggers like friction, moisture, or temperature.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing effective controlled release systems.

PropertyValueReference
CAS Number 103-60-6[1]
Molecular Formula C₁₂H₁₆O₃[4]
Molecular Weight 208.25 g/mol [4]
Appearance Colorless to light brown oil[4]
Odor Profile Sweet, floral, rose, fruity, honey[5]
Boiling Point 125-127 °C at 4 mmHg[3]
Flash Point 137.16 °C (closed cup)[4]
Solubility Insoluble in water; soluble in oils and organic solventsGeneral chemical knowledge
Vapor Pressure 0.002 mmHg at 25 °C (estimated)General chemical knowledge

Experimental Protocols for Microencapsulation

Two common and effective methods for encapsulating fragrance oils like this compound are in-situ polymerization to form melamine-formaldehyde microcapsules and interfacial polymerization.

Protocol 1: In-Situ Polymerization for Melamine-Formaldehyde Microcapsules

This protocol is adapted from a method for encapsulating a fragrance oil in a non-ionic system.[2]

Materials:

  • This compound (fragrance core)

  • Methanol-modified melamine-formaldehyde (MMF) prepolymer

  • Styrene maleic anhydride (SMA) copolymer

  • Deionized water

  • Acetic acid (50% w/w aqueous solution)

  • Sodium hydroxide (30% w/w aqueous solution)

  • Mechanical stirrer

  • pH meter

  • Heating mantle with temperature control

Procedure:

  • Emulsion Formation:

    • In a reaction vessel, dissolve SMA copolymer in deionized water with stirring to form a solution.

    • Add this compound to the SMA solution and stir at a high speed (e.g., 1000 rpm) for 30 minutes to form a stable oil-in-water emulsion.

  • Pre-polymer Addition:

    • Disperse the MMF pre-polymer in deionized water and add it to the emulsion under mechanical stirring at 400 rpm and a temperature of 45 °C.

  • Polymerization:

    • Adjust the pH of the emulsion to 4 by the dropwise addition of 50% acetic acid solution.

    • Slowly and uniformly increase the temperature to 75 °C over 60 minutes.

    • Maintain the reaction at 75 °C for 90 minutes to allow for polymerization and shell formation.

  • Neutralization and Cooling:

    • Adjust the pH of the reaction mixture to 7 by the dropwise addition of 30% sodium hydroxide solution.

    • Cool the mixture to room temperature to obtain the fragrance microcapsule suspension.

Protocol 2: Interfacial Polymerization

This protocol outlines a general procedure for microencapsulation via interfacial polymerization.

Materials:

  • This compound (fragrance core)

  • Monomer A (oil-soluble, e.g., a diisocyanate)

  • Monomer B (water-soluble, e.g., a diamine)

  • Deionized water

  • Emulsifier/stabilizer

  • Mechanical stirrer

  • pH meter

  • Temperature control system

Procedure:

  • Oil Phase Preparation:

    • Dissolve Monomer A in this compound.

  • Emulsion Formation:

    • Disperse the oil phase in an aqueous solution containing an emulsifier in a stirred tank. The droplet size can be controlled by adjusting the stirring speed.

  • Aqueous Phase Addition:

    • Introduce Monomer B into the stirred emulsion.

  • Polymerization:

    • Initiate the polymerization reaction by adjusting the pH or temperature. Catalysts can be used to accelerate the reaction. The polymer will form at the oil-water interface, encapsulating the fragrance droplets.

  • Curing and Stabilization:

    • Consolidate the polymer shell by further adjusting the pH or temperature, or by adding crosslinking agents.

  • Finishing:

    • Adjust the final pH and viscosity of the microcapsule slurry as needed.

Analysis of Controlled Release

The release of this compound from microcapsules can be quantified using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Protocol: Headspace GC-MS for Fragrance Release Analysis

This protocol is a general method that can be adapted for analyzing the release of this compound.

Materials and Equipment:

  • Microcapsule sample containing this compound

  • Headspace vials (e.g., 20 mL)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for fragrance analysis (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Internal standard (optional, for absolute quantification)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the microcapsule slurry or dried powder into a headspace vial.

    • If studying release in a specific medium (e.g., water, lotion base), add a known volume of the medium to the vial.

  • Incubation and Headspace Generation:

    • Seal the vial and place it in the headspace autosampler's incubator at a controlled temperature (e.g., 37 °C) for a specific time to allow the fragrance to release into the headspace.

  • Headspace Sampling:

    • The autosampler will automatically transfer a known volume of the headspace gas from the vial into the GC injector.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: Constant flow (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp to 250 °C at 10 °C/min

      • Hold at 250 °C for 5 minutes

    • Mass Spectrometer:

      • Scan range: m/z 40-400

      • Ionization mode: Electron Ionization (EI)

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of released fragrance by integrating the peak area. A calibration curve prepared with known concentrations of this compound can be used for absolute quantification.

Quantitative Data Presentation

The following tables present representative data from a study on the sustained release of a fragrance oil from melamine-formaldehyde microcapsules, which can serve as a model for presenting data for this compound.[2]

Table 1: Sustained Release of Fragrance Oil from Microcapsules Over Time

Time (hours)Weight of Petri Dish + Microcapsules (g)Weight of Fragrance Oil Remaining (g)Percentage of Fragrance Oil Remaining (%)
09.73752.7103100.00
249.68322.656097.99
1209.55212.524993.16
2409.42872.301584.92
4809.21562.188480.74
9609.00121.974072.83
14408.85331.826167.38
19208.73211.704962.89
24008.64551.618359.71

Table 2: Fitting of Release Data to Kinetic Models

Kinetic ModelEquation
First-ordery = 75.56 + 21.69 * e^(-0.0026t)0.9766
Peppasy = 100 - 2.30 * t^(0.3213)0.9629

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for microencapsulation and release analysis.

Microencapsulation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_polymerization Polymerization cluster_final Final Product Oil_Phase Prepare Oil Phase: Dissolve Monomer A in This compound Emulsify Combine Phases and Stir at High Speed to Form O/W Emulsion Oil_Phase->Emulsify Aqueous_Phase Prepare Aqueous Phase: Dissolve Emulsifier in Deionized Water Aqueous_Phase->Emulsify Add_Monomer_B Add Aqueous Monomer B to the Emulsion Emulsify->Add_Monomer_B Initiate_Polymerization Initiate Polymerization: Adjust pH and/or Temperature Add_Monomer_B->Initiate_Polymerization Cure Cure and Stabilize Microcapsule Shell Initiate_Polymerization->Cure Final_Product Microcapsule Slurry Cure->Final_Product

Caption: Workflow for Interfacial Polymerization Microencapsulation.

Release_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_incubation Headspace Generation cluster_analysis Analysis cluster_results Results Prepare_Sample Place Microcapsule Sample in Headspace Vial Incubate Incubate at Controlled Temperature for a Defined Time Prepare_Sample->Incubate HS_Sampling Automated Headspace Sampling Incubate->HS_Sampling GC_MS GC-MS Analysis HS_Sampling->GC_MS Data_Analysis Peak Identification and Quantification GC_MS->Data_Analysis Release_Profile Release Profile vs. Time Data_Analysis->Release_Profile

Caption: Workflow for Headspace GC-MS Release Analysis.

References

Application Notes and Protocols for Studying the Dermal Permeation of 2-Phenoxyethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl isobutyrate (PEI) is a fragrance ingredient commonly used in cosmetics and personal care products.[1][2] Understanding its permeation through the skin is crucial for assessing its safety and potential for systemic exposure. This document provides detailed experimental designs and protocols for studying the dermal absorption of this compound, adhering to internationally recognized guidelines such as the OECD Test Guideline 428 for in vitro skin absorption studies.[3][4][5] These protocols are intended to provide a robust framework for generating reliable and reproducible data for safety assessments and formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing a relevant skin permeation study.

PropertyValueReference
CAS Number 103-60-6[6]
Molecular Formula C₁₂H₁₆O₃[6]
Molecular Weight 208.25 g/mol [6]
Appearance Colorless to light brown oil[6]
Log P (octanol-water) 3.2[7]
Water Solubility Insoluble[7]
Storage Temperature 2-8°C[6]

Experimental Design: In Vitro Dermal Permeation Study

The in vitro skin permeation test (IVPT) is the gold standard for assessing the dermal absorption of compounds.[4] It typically utilizes excised human or animal skin mounted in a diffusion cell.[4] Both static (Franz) and flow-through diffusion cells are acceptable methodologies.[3] Given that this compound has been previously studied using flow-through diffusion cells, this method is detailed below.[7]

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase skin_prep Skin Preparation (Excised Human/Porcine Skin) cell_prep Diffusion Cell Assembly (Flow-Through Type) skin_prep->cell_prep dosing Application of This compound cell_prep->dosing solution_prep Receptor Fluid & Test Solution Preparation solution_prep->cell_prep incubation Incubation at 32°C (up to 72 hours) dosing->incubation sampling Continuous Collection of Receptor Fluid incubation->sampling quantification Quantification by HPLC sampling->quantification mass_balance Mass Balance Calculation (Receptor Fluid, Skin, Surface Wash) quantification->mass_balance data_analysis Data Analysis (Flux, Permeation Coefficient) mass_balance->data_analysis

Figure 1: Experimental workflow for in vitro skin permeation study.

Detailed Experimental Protocols

Protocol 1: Preparation of Excised Skin
  • Skin Source: Obtain freshly excised human skin from elective surgeries (e.g., abdominoplasty) with informed consent, or porcine ear skin as a viable alternative.[8][9]

  • Preparation: Carefully remove any subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.[8]

  • Dermatoming: If required, prepare split-thickness skin membranes of a uniform thickness (typically 200-500 µm) using a dermatome.[10]

  • Storage: If not used immediately, the prepared skin can be wrapped in aluminum foil and stored at -20°C or below for a limited period.[8] Prior to use, thaw the skin slowly at room temperature.[8]

  • Skin Integrity Check: Before mounting, ensure the integrity of the skin barrier. This can be assessed by measuring the transepidermal water loss (TEWL) or by determining the permeation of a marker molecule like tritiated water.[9]

Protocol 2: Flow-Through Diffusion Cell Setup and Execution
  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the flow-through diffusion cell, with the stratum corneum facing the donor compartment.[11]

  • Receptor Fluid: Due to the hydrophobic nature of this compound (Log P = 3.2), an aqueous receptor fluid should be modified to ensure sink conditions.[7][12] A suitable receptor fluid is phosphate-buffered saline (PBS) pH 7.4 containing a non-ionic surfactant such as 6% polyethylene glycol 20 oleyl ether (PEG-20 oleyl ether) or bovine serum albumin (BSA) to mimic blood and facilitate partitioning.[11][13]

  • Temperature Control: Maintain the skin surface temperature at 32°C by circulating water through the jacketed cells or by placing the cells in a temperature-controlled block.[7][14]

  • Flow Rate: Perfuse the receptor chamber with the pre-warmed and degassed receptor fluid at a constant flow rate (e.g., 5 mL/h).[13]

  • Dosing: Apply a finite dose of this compound (e.g., up to 10 µL/cm² for liquids) evenly onto the skin surface in the donor compartment.[3] The test substance can be applied neat or in a suitable vehicle.

  • Sampling: Collect the effluent from the receptor chamber at predetermined time intervals (e.g., hourly) for up to 72 hours using a fraction collector.[7]

  • Mass Balance: At the end of the experiment, wash the skin surface to collect any unabsorbed compound. Subsequently, extract the compound retained within the skin by digestion or solvent extraction.[7]

Protocol 3: Quantification of this compound by HPLC
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector is suitable for the analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A 50:50 (v/v) mixture of acetonitrile and phosphate-buffered saline (pH 7.4) has been used for similar compounds.[15]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely around 270 nm based on the phenoxy group).

  • Sample Preparation: Samples from the receptor fluid may be injected directly. Skin extracts and surface washes may require further processing, such as solvent evaporation and reconstitution in the mobile phase.

  • Calibration: Prepare a series of standard solutions of this compound in the receptor fluid to construct a calibration curve for quantification.

Data Presentation and Analysis

All quantitative data should be summarized to allow for clear interpretation and comparison.

Table 1: In Vitro Dermal Absorption of this compound
SpeciesSkin TypeDose AppliedDuration (h)% Absorbed (in Receptor Fluid)% Retained (in Skin)% Unabsorbed (Surface Wash)Total Recovery (%)Reference
HumanExcisedNot Specified725Not SpecifiedNot SpecifiedNot Specified[7]
RatExcisedNot Specified72Data to be filledData to be filledData to be filledData to be filled[7]
Table 2: In Vivo Dermal Absorption of this compound
SpeciesDoseApplication% AbsorbedReference
Rat1000 mg/kg/daySemi-occlusive22.81[7]
Rat100 mg/kg/dayOcclusive (6h)~18-19 (of absorbed dose excreted in urine)[16]
Rat10 mg/kg/dayOcclusive (6h)~18-19 (of absorbed dose excreted in urine)[16]

Potential Signaling Pathway Interaction

While primarily used as a fragrance, this compound has been identified as an antagonist of the olfactory receptor OR2AT4, which is also expressed in human primary keratinocytes.[6] Antagonism of this G-protein-coupled receptor (GPCR) in keratinocytes could potentially influence downstream signaling pathways involved in skin homeostasis, although this is an area requiring further research.

G PEI 2-Phenoxyethyl isobutyrate OR2AT4 OR2AT4 Receptor (in Keratinocyte) PEI->OR2AT4 Antagonism G_Protein G-Protein OR2AT4->G_Protein Inhibition Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Signaling Cellular Signaling (e.g., cAMP levels) Effector->Signaling Impacts Response Potential Cellular Response (e.g., altered proliferation, differentiation, or inflammatory response) Signaling->Response Leads to

Figure 2: Hypothetical signaling pathway of this compound in skin.

Disclaimer: The signaling pathway depicted is speculative and based on the known antagonism of OR2AT4. Further research is required to elucidate the specific downstream effects in keratinocytes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenoxyethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities during the synthesis of 2-Phenoxyethyl Isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: this compound is commonly synthesized via a Fischer esterification reaction. This method involves the acid-catalyzed reaction of 2-phenoxyethanol with isobutyric acid.[1] The reaction is reversible, and to drive it towards the formation of the ester, an excess of one reactant is often used, and the water produced is removed.

Q2: What are the most common impurities I should expect in my crude this compound product?

A2: The most common impurities are typically unreacted starting materials and byproducts of the reaction. These include:

  • 2-Phenoxyethanol: Unreacted starting material.

  • Isobutyric Acid: Unreacted starting material and a potential degradation product from hydrolysis of the ester.[1]

  • Water: A byproduct of the esterification reaction.

  • Residual Acid Catalyst: Trace amounts of the acid catalyst (e.g., sulfuric acid) may be present.

Q3: Can side reactions occur during the synthesis?

A3: Yes, under acidic and heated conditions, side reactions involving the alcohol starting material, 2-phenoxyethanol, can occur. These may include:

  • Etherification: Self-condensation of 2-phenoxyethanol to form an ether.

  • Dehydration: Elimination of water from 2-phenoxyethanol to form an alkene, although this is less common under typical esterification conditions.

Q4: How can I minimize the formation of impurities?

A4: To minimize impurities, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of one reactant (often the less expensive one) to ensure the complete conversion of the other.

  • Effective Water Removal: Use a Dean-Stark apparatus or a suitable drying agent to remove water as it forms, shifting the equilibrium towards the product.

  • Catalyst Concentration: Use the minimum effective amount of acid catalyst to avoid excessive side reactions.

  • Reaction Temperature and Time: Optimize the reaction temperature and time to maximize ester formation while minimizing degradation and side reactions.

  • Purification: Employ appropriate purification techniques such as distillation or chromatography to remove unreacted starting materials and byproducts.

Troubleshooting Guide: Impurity Identification

This guide will help you identify potential impurities in your this compound synthesis using common analytical techniques.

Issue 1: Unexpected Peaks in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Potential Cause & Identification

Potential ImpurityExpected Retention Time (Relative to Product)Key Mass Fragments (m/z)
Isobutyric Acid Earlier43, 73, 88
2-Phenoxyethanol Earlier77, 94, 138
This compound (Product) -43, 71, 115, 208
Bis(2-phenoxyethyl) ether Later94, 119, 137, 258

Troubleshooting Steps:

  • Analyze Starting Materials: Run separate GC-MS analyses of your 2-phenoxyethanol and isobutyric acid starting materials to confirm their retention times and fragmentation patterns on your system.

  • Spiking Experiment: If an unknown peak is suspected to be an unreacted starting material, "spike" a sample of your product with a small amount of the pure starting material and re-analyze. An increase in the peak area of the unknown will confirm its identity.

  • Library Search: Utilize the NIST mass spectral library or other databases to help identify unknown peaks based on their fragmentation patterns.

Issue 2: Unidentified Signals in Nuclear Magnetic Resonance (NMR) Spectroscopy

Potential Cause & Identification

Unidentified signals in your ¹H or ¹³C NMR spectrum can often be attributed to starting materials or the solvent.

¹H NMR Chemical Shifts (CDCl₃, approximate)

CompoundChemical Shift (ppm) and Multiplicity
Isobutyric Acid ~1.2 (d, 6H), ~2.6 (sept, 1H), ~11-12 (br s, 1H)
2-Phenoxyethanol ~3.9 (t, 2H), ~4.1 (t, 2H), ~6.9-7.3 (m, 5H)
This compound (Product) ~1.2 (d, 6H), ~2.6 (sept, 1H), ~4.2 (t, 2H), ~4.4 (t, 2H), ~6.9-7.3 (m, 5H)
Water ~1.56 (s)

¹³C NMR Chemical Shifts (CDCl₃, approximate)

CompoundChemical Shift (ppm)
Isobutyric Acid ~19, ~34, ~184
2-Phenoxyethanol ~61, ~69, ~114, ~121, ~129, ~158
This compound (Product) ~19, ~34, ~63, ~66, ~114, ~121, ~129, ~158, ~177

Troubleshooting Steps:

  • Reference Spectra: Compare your product spectrum with reference spectra of the starting materials and the expected product.

  • Solvent Peaks: Be aware of the residual solvent peaks in your deuterated solvent. For CDCl₃, the residual proton peak is at ~7.26 ppm and the carbon peak is at ~77.2 ppm.

  • DEPT or APT Experiments: Use Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments to help distinguish between CH, CH₂, and CH₃ groups, aiding in the identification of impurities.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
  • Sample Preparation: Dilute a small amount of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • Reference: Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Visualizing the Process

Synthesis and Impurity Formation

Synthesis_and_Impurities cluster_reactants Reactants cluster_reaction Fischer Esterification cluster_products Products & Impurities 2_Phenoxyethanol 2_Phenoxyethanol Reaction H+ Catalyst, Heat - H2O 2_Phenoxyethanol->Reaction Unreacted_Phenoxyethanol Unreacted 2-Phenoxyethanol 2_Phenoxyethanol->Unreacted_Phenoxyethanol Side_Products Side Products (e.g., Ether) 2_Phenoxyethanol->Side_Products Self-condensation Isobutyric_Acid_Reactant Isobutyric Acid Isobutyric_Acid_Reactant->Reaction Unreacted_Isobutyric_Acid Unreacted Isobutyric Acid Isobutyric_Acid_Reactant->Unreacted_Isobutyric_Acid Product This compound Reaction->Product Water Water Reaction->Water

Caption: Synthesis of this compound and potential impurities.

Analytical Workflow for Impurity Identification

Analytical_Workflow Crude_Product Crude Product Sample GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis NMR_Analysis NMR Analysis Crude_Product->NMR_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Identify_Impurities Identify & Quantify Impurities Data_Analysis->Identify_Impurities Purification Purification Identify_Impurities->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Workflow for the analysis and identification of impurities.

References

Technical Support Center: High-Purity 2-Phenoxyethyl Isobutyrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Phenoxyethyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting materials, such as 2-phenoxyethanol and isobutyric acid, the acid catalyst (e.g., sulfuric acid), and water formed during the reaction. In some cases, byproducts from the synthesis of the 2-phenoxyethanol precursor, like 2-(2-phenoxyethoxy)ethanol, may also be present.

Q2: What is the recommended primary purification technique for achieving high-purity this compound?

A2: Vacuum distillation is the preferred method for purifying this compound.[1][2][3] This technique is crucial for high-boiling point esters as it lowers the boiling temperature, thereby preventing thermal decomposition and ensuring a higher purity of the final product.

Q3: How can I effectively remove the acidic catalyst and unreacted isobutyric acid from the crude product?

A3: Washing the crude reaction mixture with a mild aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is effective for neutralizing and removing the acid catalyst and any unreacted isobutyric acid. This should be performed in a separatory funnel, and it's important to vent frequently as carbon dioxide gas may be evolved.

Q4: I am observing a stable emulsion during the aqueous workup. How can I break it?

A4: Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[4]

  • Allow the mixture to stand for an extended period.

  • Gently swirl or stir the mixture instead of vigorous shaking.

  • In stubborn cases, filtering the entire mixture through a pad of Celite® may be effective.[4]

Q5: What is the expected purity of this compound after following standard purification protocols?

A5: Commercially available high-purity this compound is often cited with purities of ≥95% (HPLC) or >98.0% (GC).[5] Following a thorough purification protocol involving washing and vacuum distillation should yield a product in this purity range.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Purified Product
Possible Cause Troubleshooting Step
Incomplete ReactionEnsure the Fischer esterification reaction has gone to completion by monitoring with TLC or GC. Consider increasing the reaction time or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Loss of Product During WorkupAvoid vigorous shaking during extractions to prevent irreversible emulsion formation. Ensure complete phase separation before draining layers from the separatory funnel. Back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product.
Product Decomposition During DistillationUse a high-vacuum system to lower the boiling point significantly. Ensure the distillation apparatus is properly sealed to maintain a stable low pressure. Use a heating mantle with a stirrer for even heating and to prevent bumping.
Premature Product CollectionMonitor the distillation temperature and pressure carefully. Collect the main fraction only when the head temperature is stable and corresponds to the expected boiling point of this compound at that pressure.
Issue 2: Product Discoloration (Yellow or Brown Tint)
Possible Cause Troubleshooting Step
Thermal DecompositionThis is often due to overheating during distillation. Lower the distillation temperature by using a better vacuum. A short-path distillation apparatus can also minimize the time the product is exposed to high temperatures.
Residual Acidic ImpuritiesEnsure thorough neutralization and washing with a basic solution before distillation. Residual acid can catalyze decomposition at high temperatures.
OxidationIf the product is sensitive to air at high temperatures, consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Water Contamination in the Final Product
Possible Cause Troubleshooting Step
Incomplete Drying of the Organic LayerUse an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Ensure the drying agent is fresh and effective. Allow sufficient contact time with stirring for complete water removal.
"Wet" GlasswareEnsure all glassware used for the distillation is thoroughly dried in an oven before use.
Inefficient Separation of Aqueous PhaseDuring the workup, carefully separate the aqueous layer in the separatory funnel to avoid carrying over water into the organic phase.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₃[1][6]
Molecular Weight 208.25 g/mol [1][2]
Appearance Colorless liquid[6]
Boiling Point 125-127 °C at 4 mm Hg[1][2][3]
Density 1.044 g/mL at 25 °C[1][2][3]
Refractive Index (n20/D) 1.493[1][3]
Purity (Commercial Grades) ≥95% (HPLC), >98.0% (GC)[5]

Experimental Protocols

General Purification Protocol for this compound

This protocol outlines the general steps for purifying crude this compound obtained from a standard Fischer esterification reaction.

1. Neutralization and Washing: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. c. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the washing with 5% NaHCO₃ solution until no more gas evolution is observed. f. Wash the organic layer with an equal volume of water, followed by an equal volume of saturated sodium chloride solution (brine).

2. Drying: a. Drain the organic layer into an Erlenmeyer flask. b. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). c. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should no longer clump together, indicating that the solution is dry. d. Filter the solution to remove the drying agent.

3. Solvent Removal (if applicable): a. If a solvent was used in the reaction, remove it using a rotary evaporator.

4. Vacuum Distillation: a. Set up a vacuum distillation apparatus. A short-path distillation head is recommended. b. Ensure all joints are properly sealed with vacuum grease. c. Connect the apparatus to a high-vacuum pump with a cold trap. d. Gradually heat the distillation flask in a heating mantle with magnetic stirring. e. Collect any low-boiling fractions (e.g., residual 2-phenoxyethanol). f. Collect the main fraction of this compound at a stable head temperature corresponding to the expected boiling point at the achieved pressure (e.g., 125-127 °C at 4 mm Hg).[1][2][3] g. Discontinue the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

Visualizations

Purification_Workflow cluster_0 Crude Product cluster_1 Workup cluster_2 Purification cluster_3 Final Product Crude this compound Crude this compound Neutralization Neutralization (5% NaHCO₃ wash) Crude this compound->Neutralization Washing Washing (Water & Brine) Neutralization->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation High-Purity this compound High-Purity this compound Distillation->High-Purity this compound Troubleshooting_Flowchart Start Low Purity of Final Product Check_Acid Acidic Impurities Present? (Check pH of final product) Start->Check_Acid Improve_Washing Improve Neutralization/Washing Steps Check_Acid->Improve_Washing Yes Check_Alcohol Unreacted Alcohol Present? (GC Analysis) Check_Acid->Check_Alcohol No Improve_Washing->Start Improve_Distillation Optimize Vacuum Distillation (Better vacuum, fractional column) Check_Alcohol->Improve_Distillation Yes Check_Decomposition Product Discolored? Check_Alcohol->Check_Decomposition No Improve_Distillation->Start Lower_Temp Lower Distillation Temperature (Higher Vacuum) Check_Decomposition->Lower_Temp Yes End High Purity Achieved Check_Decomposition->End No Lower_Temp->Start

References

troubleshooting low yield in 2-Phenoxyethyl isobutyrate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenoxyethyl Isobutyrate. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize the esterification process to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2-Phenoxyethanol with isobutyric acid to form the ester and water as a byproduct.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields in Fischer esterification are common and often attributed to the reversible nature of the reaction.[3][4] To drive the equilibrium towards the product side, it is crucial to either remove water as it is formed or use an excess of one of the reactants.[4][5] Other factors that can contribute to low yields include:

  • Presence of Water: Any moisture in the starting materials or solvent will inhibit the reaction.

  • Catalyst Inefficiency: The type and concentration of the acid catalyst are critical.

  • Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.

  • Purity of Reactants: Impurities in 2-Phenoxyethanol or isobutyric acid can lead to side reactions and lower yields.

  • Inefficient Purification: Product loss during the work-up and purification steps can significantly reduce the isolated yield.[6]

Q3: What are the recommended catalysts for this esterification?

Strong Brønsted acids are the most common catalysts for Fischer esterification.[3] These include:

  • Sulfuric acid (H₂SO₄)

  • p-Toluenesulfonic acid (p-TsOH)[5]

Lewis acids can also be employed as catalysts.[4][7] Boric acid has also been mentioned as a catalyst for this specific synthesis.[1][2]

Q4: How can I effectively remove water from the reaction mixture?

A common and effective method for water removal is azeotropic distillation using a Dean-Stark apparatus.[4][5] This involves using a solvent, such as toluene or benzene, that forms an azeotrope with water. As the mixture is refluxed, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.

Q5: What are the typical reaction conditions?

The reaction is generally carried out under reflux.[5] The temperature will depend on the boiling point of the solvent used. Reaction times can vary, and it is advisable to monitor the progress of the reaction using a technique like Thin Layer Chromatography (TLC).[8]

Q6: Are there any common side products I should be aware of?

While specific side products for this reaction are not extensively documented, potential side reactions in similar esterifications include:

  • Dehydration of the alcohol: This is more likely at higher temperatures with sensitive alcohols.

  • Self-condensation of the reactants: This is less common but possible under certain conditions.

Careful control of reaction conditions can help minimize the formation of these byproducts.

Q7: What is the recommended procedure for purifying the final product?

A typical work-up procedure involves:

  • Cooling the reaction mixture.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted isobutyric acid.[5][9]

  • Washing with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Removing the solvent under reduced pressure using a rotary evaporator.

  • Further purification of the crude product can be achieved by vacuum distillation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction equilibrium not shifted towards products.Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, use a significant excess of one reactant (e.g., 2-3 equivalents of isobutyric acid).
Inactive or insufficient catalyst.Ensure the acid catalyst is fresh and used in an appropriate amount (typically 1-5 mol%).
Presence of water in reactants or solvent.Use anhydrous solvents and ensure reactants are dry.
Low reaction temperature.Ensure the reaction is maintained at a sufficient reflux temperature.
Presence of Starting Material in Product Incomplete reaction.Increase the reaction time and monitor by TLC until the starting material is consumed. Increase the catalyst concentration if necessary.
Difficult Product Isolation Emulsion formation during work-up.Add more brine to the aqueous layer to break the emulsion.
Product is not precipitating as expected.For extraction, use a suitable organic solvent like ethyl acetate.[9] If attempting precipitation, try adding the reaction mixture to ice-cold water.[9]
Impure Product After Purification Incomplete removal of acidic impurities.Ensure thorough washing with sodium bicarbonate solution. Check the pH of the aqueous layer to confirm it is basic.
Co-distillation of impurities.Ensure the vacuum distillation is performed carefully with good fractionation.
Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol [10]
Appearance Colorless liquid[1]
Boiling Point 125-127 °C at 4 mmHg[1][2]
Density 1.044 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.493[1][2]
Water Solubility 196 mg/L at 20 °C[1]

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.

Materials:

  • 2-Phenoxyethanol

  • Isobutyric acid

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Phenoxyethanol (1.0 eq.), isobutyric acid (1.2-1.5 eq.), and toluene (enough to suspend the reactants).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.02 eq.) or a few drops of concentrated H₂SO₄.

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2-3 times) and then with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

Fischer_Esterification Reactants 2-Phenoxyethanol + Isobutyric Acid Protonation Protonated Carbonyl Reactants->Protonation Protonation Catalyst H+ (Acid Catalyst) Catalyst->Protonation Attack Tetrahedral Intermediate Protonation->Attack Nucleophilic Attack of Alcohol Dehydration Water Elimination Attack->Dehydration Proton Transfer Dehydration->Catalyst Regeneration Products This compound + Water Dehydration->Products Deprotonation

Caption: Fischer esterification pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Water Check for Water (Reactants/Solvent) Start->Check_Water Check_Catalyst Verify Catalyst (Activity/Amount) Check_Water->Check_Catalyst No Dry Use Anhydrous Reagents/Solvents Check_Water->Dry Yes Check_Conditions Optimize Conditions (Time/Temperature) Check_Catalyst->Check_Conditions No New_Catalyst Use Fresh Catalyst/ Increase Amount Check_Catalyst->New_Catalyst Yes Check_Purification Review Purification (Work-up/Distillation) Check_Conditions->Check_Purification No Increase_Time_Temp Increase Reaction Time/ Ensure Reflux Check_Conditions->Increase_Time_Temp Yes Optimize_Workup Optimize Work-up/ Careful Distillation Check_Purification->Optimize_Workup Yes Success Improved Yield Dry->Success New_Catalyst->Success Increase_Time_Temp->Success Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield in esterification.

References

Technical Support Center: Thermal Degradation of 2-Phenoxyethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols for studying the thermal degradation of 2-Phenoxyethyl isobutyrate.

Proposed Thermal Degradation Pathway

Under thermal stress, this compound is expected to degrade primarily through homolytic cleavage (radical formation) due to the absence of β-hydrogens on the phenoxyethyl group, which would favor a concerted elimination pathway. The pathway likely involves the initial scission of the ester or ether linkages, followed by a cascade of radical reactions to form stable, smaller molecules.

G cluster_radicals Initial Radical Formation cluster_products Primary Degradation Products parent This compound rad1 Phenoxyethoxy Radical parent->rad1 Ester Cleavage rad2 Isobutyryl Radical parent->rad2 Ester Cleavage rad3 Phenoxy Radical parent->rad3 Ether Cleavage rad4 Isobutyryloxyethyl Radical parent->rad4 Ether Cleavage p1 Phenol rad1->p1 β-scission p2 Ethene rad1->p2 β-scission p3 Isobutyric Acid rad2->p3 H-abstraction p4 Propene + CO2 rad2->p4 Decarbonylation/ Rearrangement rad4->p2 Decomposition rad4->p3 Decomposition

Caption: Proposed radical-based thermal degradation pathway of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound's thermal degradation.

Q1: My TGA results show an unexpected mass loss at a lower temperature than anticipated. What could be the cause?

A1: This could be due to several factors:

  • Volatile Impurities: The presence of residual solvents (e.g., from synthesis) or other volatile impurities can cause mass loss before the degradation of the target compound.

  • Sample Purity: Ensure the purity of your this compound sample. Lower-purity samples may contain components that degrade at lower temperatures.

  • Atmosphere: The degradation temperature can be significantly affected by the atmosphere used (e.g., inert like Nitrogen or Argon vs. oxidative like Air). Oxidative atmospheres often lower the degradation temperature.

  • Heating Rate: A very slow heating rate might allow for the detection of subtle, lower-temperature events that are missed at higher rates.

Q2: I am seeing a complex mixture of peaks in my GC-MS chromatogram that are difficult to identify. How can I simplify the analysis?

A2: A complex chromatogram is common in thermal degradation studies. Here are some strategies:

  • Temperature-Programmed Pyrolysis: Instead of a single high temperature, pyrolyze your sample at several increasing temperature steps. This allows you to distinguish between primary and secondary degradation products.

  • MS Library Matching: Ensure you are using a comprehensive and up-to-date mass spectral library (e.g., NIST). However, be aware that library matches for less common compounds or radical intermediates may not be perfect.

  • High-Resolution Mass Spectrometry: If available, use high-resolution MS to determine the exact elemental composition of the product ions, which greatly aids in identification.

  • Standard Injection: If you have hypothesized degradation products (e.g., phenol, isobutyric acid), inject authentic standards into the GC-MS to confirm their retention times and mass spectra.

Q3: The baseline in my DSC thermogram is drifting, making it hard to identify transition temperatures. How can I fix this?

A3: Baseline drift in DSC can be caused by:

  • Sample Pan Issues: Ensure the sample and reference pans are of the same material, are clean, and have flat bottoms for good thermal contact.

  • Atmosphere Instability: Fluctuations in the purge gas flow rate can cause baseline instability. Ensure a constant, controlled flow rate.

  • Sample Decomposition: If the sample starts to decompose, the evolving gases can alter the thermal conductivity of the atmosphere around the sample, causing drift. This is often seen as an irreversible drift on a second heating cycle.

  • Instrument Equilibration: Always allow sufficient time for the instrument to equilibrate at the starting temperature before beginning the heating ramp.

G start Problem: Unexpected Experimental Results q1 Check Sample Purity & Handling start->q1 q2 Review Instrument Parameters q1->q2 Sample is Pure sol1 Run purity analysis (NMR, GC-MS). Use fresh sample. q1->sol1 Impurity Suspected q3 Verify Data Analysis Method q2->q3 Parameters OK sol2 Calibrate instrument. Check gas flow, heating rate. q2->sol2 Parameter Issue sol3 Confirm peak integration. Use correct MS library. q3->sol3 Analysis Error end_node Problem Resolved sol1->end_node sol2->end_node sol3->end_node

Caption: A logical workflow for troubleshooting unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical techniques used to study the thermal degradation of this compound? A1: The most powerful techniques are hyphenated methods. Thermogravimetric Analysis coupled with Gas Chromatography-Mass Spectrometry (TGA-GC-MS) is ideal.[1] TGA provides quantitative information on mass loss as a function of temperature, while GC-MS identifies the volatile degradation products evolved at specific temperatures.[2] Differential Scanning Calorimetry (DSC) is also crucial for measuring the energetics of the degradation process (endothermic or exothermic peaks) and identifying phase transitions.[3][4]

Q2: What are the expected primary degradation products? A2: Based on the structure and general mechanisms of ester pyrolysis, the expected primary products from radical-driven decomposition include phenol, ethene, isobutyric acid, propene, and carbon dioxide.[5] The relative amounts will depend heavily on the temperature and pressure.

Q3: Does the presence of metals affect the degradation? A3: Yes, the presence of metals can catalyze the degradation of esters, potentially lowering the decomposition temperature and altering the product distribution.[6] It is crucial to use inert sample containers (e.g., alumina, platinum, or glass liners) and to be aware of any potential metal contaminants in your sample.

Data Summary

The following table summarizes the physical properties of this compound and its likely primary degradation products. This information is critical for designing analytical experiments (e.g., setting GC temperature programs) and interpreting results.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₂H₁₆O₃208.25265
PhenolC₆H₆O94.11181.7
Isobutyric AcidC₄H₈O₂88.11155
EtheneC₂H₄28.05-103.7
Carbon DioxideCO₂44.01-78.5 (sublimes)
PropeneC₃H₆42.08-47.6

Note: Data compiled from various chemical databases. Boiling points are at standard pressure.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability and degradation profile of this compound.

  • Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina).

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen or Argon.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.[7]

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol is for determining the thermal transitions and heat of decomposition.

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Seal 2-5 mg of the sample into a hermetic aluminum pan. Prepare an empty, sealed pan to use as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen.

    • Flow Rate: 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic or exothermic peaks corresponding to melting, boiling, or decomposition. Integrate the peak area to determine the enthalpy of the transition.[3]

Protocol 3: Evolved Gas Analysis by TGA-GC-MS

This protocol combines TGA with GC-MS to identify degradation products.[1]

G prep 1. Prepare Sample (5-10 mg in TGA pan) tga 2. Run TGA (e.g., 30-600°C at 10°C/min) prep->tga transfer 3. Transfer Evolved Gas (Heated Transfer Line) tga->transfer Degradation Occurs gc 4. GC Separation (Temperature Program) transfer->gc Injects Gas ms 5. MS Detection (Scan m/z 40-500) gc->ms Separated Analytes analysis 6. Data Analysis (Identify Peaks vs. Temp) ms->analysis

Caption: Experimental workflow for TGA-GC-MS analysis of thermal degradation products.

  • System Setup: Couple the outlet of the TGA instrument to the injector of a GC-MS system using a heated transfer line (typically >250°C to prevent condensation).

  • TGA Program: Run a TGA experiment as described in Protocol 1, using Helium as the purge gas.

  • GC-MS Parameters (Example):

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Injector Temperature: 280°C.

    • Oven Program: Hold at 40°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Correlate the TGA mass loss events with the total ion chromatograms (TICs) from the GC-MS. Identify the individual peaks in the chromatograms by comparing their mass spectra to a reference library (e.g., NIST).

References

preventing the hydrolysis of 2-Phenoxyethyl isobutyrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of 2-Phenoxyethyl isobutyrate in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides, FAQs, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is an ester used in various applications, including as a fragrance ingredient and potentially in pharmaceutical formulations.[1][2] In the presence of water, esters like this compound can undergo hydrolysis, a chemical reaction that breaks the ester bond. This degradation leads to the formation of 2-Phenoxyethanol and isobutyric acid. This can result in a loss of the desired properties of the original compound, altered biological activity, and the introduction of impurities into the formulation. Under normal storage conditions, it is considered to have good stability, but it is incompatible with strong acids, alkalis, or oxidizing agents.[3]

Q2: What are the primary factors that influence the rate of hydrolysis of this compound?

The hydrolysis of esters is primarily influenced by:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the aqueous solution. Both acidic and basic conditions can catalyze the hydrolysis of esters.[4][5][6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Presence of Enzymes: Certain enzymes, such as esterases, can catalyze the hydrolysis of esters.

  • Moisture Content: The concentration of water in the formulation directly affects the hydrolysis rate.

  • Excipients: Other components in the formulation can influence the stability of the ester.

Q3: How does pH affect the hydrolysis of this compound?

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible.[4][5]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis.[4][5]

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the hydrolysis of this compound in your experiments.

Problem Potential Cause Recommended Solution
Loss of compound potency or unexpected degradation products detected. Hydrolysis of the ester bond.1. Analyze pH: Measure the pH of your aqueous solution. If it is in the acidic or alkaline range, adjust it towards the optimal stability pH (typically slightly acidic for esters). 2. Control Temperature: Ensure your experiments are conducted at a controlled and minimized temperature. Avoid unnecessary exposure to high temperatures. 3. Reduce Water Content: If possible for your application, consider using a co-solvent system to reduce the water activity.
Variability in experimental results between batches. Inconsistent pH or temperature control. Presence of catalytic impurities (e.g., metal ions).1. Standardize Buffers: Use well-defined buffer systems to maintain a consistent pH. 2. Implement Strict Temperature Control: Use temperature-controlled equipment for all experimental steps. 3. Use High-Purity Reagents: Ensure all components of your formulation are of high purity to avoid catalytic impurities.
Formation of 2-Phenoxyethanol and/or isobutyric acid. Confirmed hydrolysis of this compound.1. Formulation Re-evaluation: Consider the strategies outlined in the "Prevention of Hydrolysis" section below. This may involve adjusting the pH, using a different buffer, or adding stabilizers. 2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to understand the degradation profile of your specific formulation.

Prevention of Hydrolysis

Proactive measures can be taken to minimize the hydrolysis of this compound in aqueous solutions.

Data Presentation: Strategies to Minimize Hydrolysis
Strategy Principle Considerations
pH Control Minimize acid and base catalysis by maintaining the pH at the point of maximum stability.The optimal pH needs to be determined experimentally for your specific formulation. For many esters, this is in the weakly acidic range (pH 4-6).
Buffer Selection Use a buffer system that can effectively maintain the desired pH.Ensure the buffer components themselves do not catalyze the hydrolysis or react with other formulation components. Citrate and acetate buffers are common choices.
Temperature Control Reduce the kinetic rate of the hydrolysis reaction.Store solutions at refrigerated temperatures (2-8 °C) when not in use.
Reduction of Water Activity Decrease the concentration of water, a key reactant in hydrolysis.This can be achieved by using co-solvents like propylene glycol or ethanol, or by preparing the product as a lyophilized powder for reconstitution.
Use of Stabilizers Incorporate excipients that can inhibit the degradation process.While not specific to this molecule, general ester stabilizers could be investigated.

Experimental Protocols

Protocol for Determining the pH-Rate Profile of this compound Hydrolysis

Objective: To determine the effect of pH on the rate of hydrolysis of this compound.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • Initiate Hydrolysis: Add a small aliquot of the stock solution to each buffer solution in separate, sealed containers to achieve a final desired concentration.

  • Incubate: Incubate the solutions at a constant temperature (e.g., 40 °C or 50 °C to accelerate degradation).

  • Sample Collection: At predetermined time intervals, withdraw samples from each solution.

  • Quench Reaction: Immediately quench the hydrolysis reaction by adding a suitable solvent and/or adjusting the pH to the expected point of maximum stability.

  • Analysis: Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method (see protocol below).

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the observed rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.

Protocol for Developing a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation: Subject a solution of this compound to forced degradation conditions to generate degradation products. This includes:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80 °C for 24 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Column: Start with a C18 reversed-phase column.

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent compound and all degradation peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Hydrolysis_Pathway cluster_conditions Catalyzed by This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O 2-Phenoxyethanol 2-Phenoxyethanol Hydrolysis->2-Phenoxyethanol Isobutyric Acid Isobutyric Acid Hydrolysis->Isobutyric Acid H+ (Acid) H+ (Acid) OH- (Base) OH- (Base) Esterases Esterases Troubleshooting_Workflow start Instability Observed (e.g., Potency Loss) check_pH Is the pH of the solution controlled? start->check_pH check_temp Is the temperature controlled and minimized? check_pH->check_temp Yes adjust_pH Implement pH control (e.g., use a buffer) check_pH->adjust_pH No adjust_temp Implement temperature control check_temp->adjust_temp No check_water Can water content be reduced? check_temp->check_water Yes adjust_pH->check_temp adjust_temp->check_water reduce_water Consider co-solvents or lyophilization check_water->reduce_water Yes end Stability Improved check_water->end No reduce_water->end

References

optimizing reaction conditions for 2-Phenoxyethyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenoxyethyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2-phenoxyethanol with isobutyric acid.[1] The reaction is reversible, and its optimization typically focuses on shifting the chemical equilibrium towards the product.

Q2: What are the main starting materials and catalysts used in this synthesis?

A2: The primary starting materials are 2-phenoxyethanol and isobutyric acid. The reaction is typically catalyzed by a strong acid. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2]

Q3: Are there alternative synthesis routes?

A3: Yes, an alternative method is transesterification. This can involve reacting an ester of isobutyric acid (like methyl isobutyrate) with 2-phenoxyethanol in the presence of a suitable catalyst, such as sodium methylate. This method can sometimes offer advantages in terms of reaction conditions and byproducts.

Q4: What are the expected physical properties of this compound?

A4: this compound is a colorless liquid with a fruity, floral, and sweet aroma. It is sparingly soluble in water but miscible with many organic solvents.

Q5: What are the common applications of this compound?

A5: Due to its pleasant fragrance, it is widely used in the perfume and cosmetics industries as a fragrance ingredient and fixative. It also has potential applications as a pharmaceutical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Low yield is a frequent challenge in Fischer esterification due to the reversible nature of the reaction.

Possible Causes and Solutions:

  • Incomplete Reaction (Equilibrium Not Shifted):

    • Use Excess Reactant: Employing a molar excess of one of the reactants can shift the equilibrium towards the product. Using an excess of 2-phenoxyethanol is often practical.

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms is a highly effective way to drive the reaction to completion. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a common and efficient method.[2][3][4]

      • Drying Agents: While less common for large-scale reactions, molecular sieves can be added to the reaction mixture to absorb water.

  • Suboptimal Reaction Temperature:

    • The reaction rate is temperature-dependent. Ensure the reaction is heated to a suitable temperature to achieve a reasonable reaction rate. For Fischer esterification, this is typically the reflux temperature of the solvent or the lower-boiling reactant.

  • Insufficient Catalyst:

    • Ensure an adequate amount of acid catalyst is used. Typically, a catalytic amount (1-5 mol%) is sufficient.

  • Poor Quality Reagents:

    • The presence of water in the starting materials (2-phenoxyethanol or isobutyric acid) can hinder the reaction. Ensure the reagents are anhydrous.

Issue 2: Presence of Impurities in the Final Product

The final product may be contaminated with starting materials or side products.

Possible Causes and Solutions:

  • Unreacted Starting Materials:

    • This is often a result of an incomplete reaction (see "Low Product Yield" above).

    • Purification: Unreacted isobutyric acid can be removed by washing the crude product with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] Unreacted 2-phenoxyethanol can be removed by distillation.

  • Side Reactions:

    • Ether Formation: At high temperatures and in the presence of a strong acid, dehydration of 2-phenoxyethanol could potentially lead to the formation of di(2-phenoxyethyl) ether, although this is less common under typical esterification conditions.

    • Degradation: Prolonged heating at high temperatures might cause degradation of the product. Monitor the reaction time and temperature carefully.

Issue 3: Difficulty in Product Isolation and Purification

Challenges can arise during the workup and purification stages.

Possible Causes and Solutions:

  • Emulsion Formation During Washing:

    • Vigorous shaking during the aqueous wash can lead to the formation of stable emulsions. Gently inverting the separatory funnel multiple times is usually sufficient for extraction. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Inefficient Purification by Distillation:

    • Ensure the distillation is performed under reduced pressure (vacuum distillation) to avoid thermal degradation of the product, which has a high boiling point. Use a fractionating column for better separation of the product from any remaining starting materials or side products.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. These are representative values to guide optimization experiments.

Table 1: Effect of Catalyst on Reaction Yield

Catalyst (1 mol%)Temperature (°C)Time (h)Molar Ratio (Alcohol:Acid)Yield (%)
H₂SO₄12081:165
p-TsOH12081:162
No Catalyst12081:1<5

Table 2: Effect of Molar Ratio of Reactants on Yield

Molar Ratio (2-Phenoxyethanol:Isobutyric Acid)CatalystTemperature (°C)Time (h)Yield (%)
1:1H₂SO₄120865
1.5:1H₂SO₄120878
2:1H₂SO₄120885
1:1.5H₂SO₄120875

Table 3: Effect of Water Removal on Yield

Molar Ratio (Alcohol:Acid)CatalystWater RemovalTemperature (°C)Time (h)Yield (%)
1:1H₂SO₄None120865
1:1H₂SO₄Dean-Stark (Toluene)110-120 (reflux)4>90

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • 2-Phenoxyethanol

  • Isobutyric acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (optional, for Dean-Stark)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenoxyethanol and isobutyric acid (a 1:1 to 1:2 molar ratio can be explored).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether).

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted isobutyric acid). Be cautious of CO₂ evolution.

      • Brine

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Fischer Esterification with Dean-Stark Water Removal

This protocol is an optimized version of Protocol 1 for achieving higher yields.

Procedure:

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.[3]

  • Charging the Flask: To the round-bottom flask, add 2-phenoxyethanol, isobutyric acid, a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[4]

  • Monitoring: Continue the reaction until no more water is collected in the trap.

  • Workup and Purification: Follow steps 4-6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Combine 2-Phenoxyethanol, Isobutyric Acid, and Solvent prep2 Add Acid Catalyst (e.g., H₂SO₄) prep1->prep2 reaction Heat to Reflux (with or without Dean-Stark) prep2->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup1 Cool and Dilute with Organic Solvent monitoring->workup1 workup2 Wash with NaHCO₃ (aq) and Brine workup1->workup2 workup3 Dry Organic Layer workup2->workup3 purification1 Remove Solvent (Rotary Evaporation) workup3->purification1 purification2 Vacuum Distillation purification1->purification2 product Pure this compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction (Equilibrium) start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Insufficient Catalyst start->cause3 cause4 Impure Reagents start->cause4 sol1a Use Excess Reactant cause1->sol1a sol1b Remove Water (Dean-Stark) cause1->sol1b sol2 Optimize Reflux Temperature cause2->sol2 sol3 Increase Catalyst Loading cause3->sol3 sol4 Use Anhydrous Reagents cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

analytical challenges in detecting 2-Phenoxyethyl isobutyrate in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 2-Phenoxyethyl isobutyrate in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in complex matrices like cosmetics or biological fluids?

A1: The main challenges include:

  • Matrix Effects: Complex sample components can interfere with the analysis, leading to either suppression or enhancement of the analyte signal. This is a significant issue in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.

  • Sample Preparation: Efficiently extracting the analyte from intricate matrices such as creams, lotions, or plasma without introducing contaminants or causing analyte degradation is crucial. The high complexity of these matrices often necessitates multi-step cleanup procedures.

  • Low Concentrations: As a fragrance ingredient, this compound may be present at low concentrations, requiring sensitive analytical methods with low limits of detection (LOD) and quantification (LOQ).

  • Analyte Stability: this compound may be susceptible to degradation, particularly hydrolysis, under certain conditions, which can affect the accuracy of quantification.[1]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of volatile and semi-volatile fragrance compounds like this compound.[2] Its high sensitivity and selectivity make it ideal for detecting this compound in complex mixtures. Liquid chromatography (LC) could also be employed, but GC is generally preferred for fragrance analysis.[3]

Q3: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect for this type of analysis?

A3: While specific LOD and LOQ values are method-dependent, for the analysis of fragrance allergens in cosmetic products using GC-MS, LODs can range from 0.000001% to 0.0002% (w/w).[4] It is essential to validate these parameters for your specific matrix and instrumental setup.

Q4: Is this compound prone to degradation during sample storage or analysis?

A4: Yes, this compound can undergo hydrolysis over time, especially when exposed to heat, which may lead to the formation of isobutyric acid.[1] It is crucial to use proper storage conditions (e.g., cool and dark) and to be mindful of the temperatures used during sample preparation and analysis to minimize degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Perform inlet maintenance, including replacing the liner and septum. Use a liner with glass wool to trap non-volatile residues. Consider using a derivatizing agent to improve analyte volatility and reduce interactions with active sites.
Column contamination Bake out the column according to the manufacturer's instructions. If contamination persists, trim the first few centimeters of the column.
Inappropriate oven temperature program Optimize the temperature ramp rate. A slower ramp rate can improve peak shape for later eluting compounds.
Co-elution with a matrix component Improve sample cleanup to remove interfering compounds. Adjust the GC temperature program to better separate the analyte from co-eluting peaks.
Issue 2: Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient extraction from the sample matrix Optimize the extraction solvent and technique. For cosmetic creams, consider using a sample preparation method like Matrix Solid-Phase Dispersion (MSPD) or Pressurized Liquid Extraction (PLE).[4][5] For simpler matrices, Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME) may be sufficient.[2][6]
Analyte degradation during sample preparation Avoid high temperatures and extreme pH conditions during extraction. Investigate the stability of this compound in the chosen extraction solvent.
Loss of analyte during solvent evaporation steps Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Reconstitute the sample in a suitable solvent immediately after evaporation.
Adsorption to labware Use silanized glassware to minimize adsorption of the analyte.
Issue 3: Inconsistent Quantitative Results (High Variability)
Possible Cause Troubleshooting Step
Matrix effects (ion suppression or enhancement) Incorporate an internal standard that is structurally similar to this compound to compensate for matrix effects. Prepare calibration standards in a blank matrix extract that closely matches the samples.
Inconsistent sample preparation Ensure precise and consistent execution of all sample preparation steps, including weighing, solvent addition, and extraction times. Automation of sample preparation can reduce variability.
Instrumental drift Calibrate the instrument regularly. Run quality control samples at the beginning, middle, and end of each analytical batch to monitor instrument performance.
Sample inhomogeneity Thoroughly homogenize the sample before taking an aliquot for analysis, especially for complex matrices like creams and lotions.

Quantitative Data Summary

The following table presents typical performance data for the analysis of fragrance allergens in cosmetic matrices using GC-MS. These values are representative and should be confirmed during in-house method validation.

Parameter Typical Value Range Reference
Linearity (R²) ≥ 0.995[4]
Limit of Detection (LOD) 0.1 - 1.0 µg/g[4]
Limit of Quantification (LOQ) 0.3 - 3.0 µg/g[4]
Recovery 80 - 115%[4]
Precision (RSD) ≤ 15%[4]

Experimental Protocols

Method: Matrix Solid-Phase Dispersion (MSPD) followed by GC-MS

This method is suitable for the extraction of this compound from complex cosmetic matrices like creams and lotions.[5]

1. Sample Preparation (MSPD)

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a glass mortar.

  • Dispersant Addition: Add 2 g of a solid-phase dispersant (e.g., Florisil®) to the mortar.

  • Homogenization: Gently blend the sample and dispersant with a pestle until a homogeneous mixture is obtained.

  • Column Packing: Transfer the mixture into an empty solid-phase extraction (SPE) cartridge.

  • Elution: Elute the analytes by passing 5 mL of an appropriate solvent mixture (e.g., hexane/acetone 1:1, v/v) through the cartridge.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph (GC) System: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) System: Operated in electron ionization (EI) mode.

  • Scan Range: m/z 40-400.

  • Quantification: Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 94, 107, 208).

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Sample Weigh 0.5g of Cosmetic Sample Dispersant Add 2g of Florisil® Dispersant Sample->Dispersant Homogenize Homogenize Sample and Dispersant Dispersant->Homogenize Pack Pack Mixture into SPE Cartridge Homogenize->Pack Elute Elute with Hexane/Acetone Pack->Elute Concentrate Concentrate Eluate Elute->Concentrate Inject Inject 1µL of Extract Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Inconsistent Quantitative Results Check_IS Check Internal Standard Response Start->Check_IS IS_OK Internal Standard Response is Consistent Check_IS->IS_OK Yes IS_Not_OK Internal Standard Response is Inconsistent Check_IS->IS_Not_OK No Matrix_Effect Investigate Matrix Effects IS_OK->Matrix_Effect Sample_Prep_Var Review Sample Preparation Procedure IS_OK->Sample_Prep_Var Instrument_Drift Check Instrument Calibration and Performance IS_OK->Instrument_Drift Injection_Error Check Autosampler and Syringe IS_Not_OK->Injection_Error Degradation Investigate Analyte Degradation IS_Not_OK->Degradation

Caption: Troubleshooting logic for inconsistent quantitative results.

References

Technical Support Center: Managing Isobutyric Acid Formation in 2-Phenoxyethyl Isobutyrate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the formation of isobutyric acid in 2-Phenoxyethyl isobutyrate samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isobutyric acid formation in this compound samples?

A1: The primary cause is the hydrolysis of the this compound ester.[1] This is a chemical reaction where water molecules break the ester bond, resulting in the formation of 2-Phenoxyethanol and isobutyric acid. This process can be accelerated by factors such as heat, the presence of acids or bases, and prolonged exposure to moisture.[2][3]

Q2: How can I minimize the formation of isobutyric acid during storage?

A2: To minimize isobutyric acid formation, store this compound samples in a cool, dry place, tightly sealed to prevent moisture ingress.[4] Storage at refrigerated temperatures (2-8°C) is recommended. Avoid exposure to high temperatures and environments with high humidity. Using an inert gas like nitrogen or argon to blanket the sample can also help by displacing moisture and oxygen.

Q3: What are the typical levels of isobutyric acid impurity in commercially available this compound?

A3: High-purity grades of this compound (e.g., >98% or >95% by GC or HPLC) will have very low initial levels of isobutyric acid.[5] However, the concentration can increase over time depending on storage conditions.[1] Regular quality control testing is recommended to monitor the impurity profile.

Q4: Can enzymatic activity contribute to the formation of isobutyric acid?

A4: Yes, if the sample is contaminated with certain enzymes, such as esterases or lipases, enzymatic hydrolysis can occur, leading to the formation of isobutyric acid. This is particularly relevant for samples that may come into contact with biological materials or are not handled under sterile conditions.

Q5: What analytical techniques are suitable for quantifying isobutyric acid in this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are the most common and reliable methods for the quantification of isobutyric acid in a this compound matrix.[6][7] These techniques offer the necessary selectivity and sensitivity to detect and quantify low levels of the impurity.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound samples.

Issue 1: Unexpectedly high levels of isobutyric acid detected in a new batch of this compound.

  • Possible Cause 1: Improper Storage During Transit. The sample may have been exposed to high temperatures or humidity during shipping.

    • Recommendation: Review the shipping conditions and documentation. If possible, request a certificate of analysis from the supplier that includes the date of manufacture and initial purity.

  • Possible Cause 2: Contamination of the Sample. The sample may have been inadvertently contaminated with water, acid, or base.

    • Recommendation: Ensure that all containers and handling equipment are clean and dry. Use fresh, high-purity solvents for any sample dilutions.

Issue 2: Inconsistent results when quantifying isobutyric acid.

  • Possible Cause 1: Variability in Sample Preparation. Inconsistent extraction efficiency or derivatization (for GC-MS) can lead to variable results.

    • Recommendation: Standardize the sample preparation protocol. Use an internal standard to correct for variations in extraction and injection volume. Ensure complete and consistent derivatization if required.

  • Possible Cause 2: Instrument Instability. Fluctuations in instrument performance can affect reproducibility.

    • Recommendation: Perform regular instrument maintenance and calibration. Run a system suitability test before each batch of samples to ensure the analytical system is performing correctly.

Issue 3: Isobutyric acid levels increase over time in stored samples.

  • Possible Cause 1: Inadequate Storage Conditions. The samples may be stored at too high a temperature or in a humid environment.

    • Recommendation: Store samples at the recommended temperature (2-8°C) in a desiccator or a controlled-humidity environment.[4]

  • Possible Cause 2: Container and Closure Integrity. The container may not be properly sealed, allowing for moisture ingress.

    • Recommendation: Use high-quality, tightly sealed containers. For long-term storage, consider containers with liners that have low moisture vapor transmission rates.

Data Presentation

Table 1: Influence of pH and Temperature on the Rate of Ester Hydrolysis (Representative Data)

Temperature (°C)pHHydrolysis Rate Constant (k) (arbitrary units)Half-life (t½) (arbitrary units)
2530.016930
2550.00169300
2570.00513860
2590.5138.6
2511501.39
5070.051386
509513.86
7070.2346.5

Note: This table presents representative data illustrating the general principles of ester hydrolysis. The rate of hydrolysis is significantly influenced by both pH and temperature.[3][8] Hydrolysis is generally slowest in the slightly acidic to neutral pH range and increases significantly under strongly acidic or basic conditions.[3] Higher temperatures also accelerate the rate of hydrolysis.[8] Specific kinetic data for this compound may vary.

Experimental Protocols

Protocol 1: Quantification of Isobutyric Acid in this compound by GC-MS

1. Principle:

This method involves the separation of isobutyric acid from the this compound matrix using gas chromatography, followed by detection and quantification using mass spectrometry. Derivatization of isobutyric acid may be required to improve its volatility and chromatographic performance.

2. Reagents and Materials:

  • This compound sample

  • Isobutyric acid standard

  • Internal standard (e.g., deuterated isobutyric acid or another suitable organic acid not present in the sample)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a known amount of the internal standard.

  • Dilute to volume with the chosen solvent.

  • (Optional, if high water content is suspected) Pass the solution through a small column of anhydrous sodium sulfate to remove moisture.

  • Transfer a 100 µL aliquot of the solution to a GC vial.

  • Add 50 µL of the derivatization agent (BSTFA + 1% TMCS).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature before analysis.

4. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for derivatized isobutyric acid and the internal standard.

5. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of isobutyric acid and a constant concentration of the internal standard.

  • Derivatize the calibration standards in the same manner as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of isobutyric acid to the peak area of the internal standard against the concentration of isobutyric acid.

  • Calculate the concentration of isobutyric acid in the sample using the calibration curve.

Protocol 2: Quantification of Isobutyric Acid in this compound by HPLC-UV

1. Principle:

This method involves the separation of isobutyric acid from the this compound matrix using reversed-phase high-performance liquid chromatography, followed by detection using a UV detector at a low wavelength.

2. Reagents and Materials:

  • This compound sample

  • Isobutyric acid standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • 0.45 µm syringe filters

3. Sample Preparation:

  • Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

5. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of isobutyric acid in the mobile phase.

  • Generate a calibration curve by plotting the peak area of isobutyric acid against its concentration.

  • Calculate the concentration of isobutyric acid in the sample using the calibration curve.

Visualizations

Degradation Pathway of this compound PEI This compound Products Hydrolysis Products PEI->Products Hydrolysis H2O Water (H2O) PE 2-Phenoxyethanol Products->PE IBA Isobutyric Acid Products->IBA Catalysts Accelerated by: - Heat - Acid/Base Products->Catalysts

Caption: Degradation of this compound to isobutyric acid via hydrolysis.

Experimental Workflow for Isobutyric Acid Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Weigh Sample add_is Add Internal Standard start->add_is dissolve Dissolve in Solvent add_is->dissolve derivatize Derivatize (for GC-MS) dissolve->derivatize filter Filter (for HPLC) dissolve->filter gcms GC-MS Analysis derivatize->gcms hplc HPLC-UV Analysis filter->hplc integrate Integrate Peaks gcms->integrate hplc->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Isobutyric Acid calibrate->quantify

Caption: Workflow for quantifying isobutyric acid in this compound samples.

Troubleshooting Isobutyric Acid Formation start High Isobutyric Acid Detected q1 Is the sample newly received? start->q1 a1_yes Check shipping conditions. Request supplier CoA. q1->a1_yes Yes q2 Are analytical results inconsistent? q1->q2 No end Problem Resolved a1_yes->end a2_yes Standardize sample prep. Use internal standard. Check instrument performance. q2->a2_yes Yes q3 Is isobutyric acid increasing over time? q2->q3 No a2_yes->end a3_yes Improve storage conditions (cool, dry). Ensure container is tightly sealed. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting the formation of isobutyric acid.

References

impact of catalyst choice on 2-Phenoxyethyl isobutyrate synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenoxyethyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are direct esterification and transesterification. Direct esterification involves the reaction of 2-phenoxyethanol with isobutyric acid, typically in the presence of an acid catalyst.[1] Transesterification involves the reaction of an isobutyrate ester (e.g., methyl isobutyrate or ethyl isobutyrate) with 2-phenoxyethanol, catalyzed by either an acid or a base.[2][3]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on several factors:

  • Reaction Scale and Product Isolation: For large-scale industrial processes, heterogeneous catalysts like Amberlyst-15 are often preferred due to their ease of separation from the reaction mixture and their potential for recycling.[4]

  • Reaction Conditions: Homogeneous catalysts, such as p-toluenesulfonic acid, may offer higher activity under milder conditions.[5] However, they can be more challenging to remove completely from the product and may require neutralization and washing steps.

  • Selectivity: Both types of catalysts can offer high selectivity for the desired ester, but the optimal choice may depend on the specific reaction conditions and the presence of other functional groups.

Q3: What is the main challenge in the direct esterification synthesis of this compound?

A3: A primary challenge is the reversible nature of the Fischer esterification reaction, which produces water as a byproduct. The accumulation of water can lead to the hydrolysis of the ester product, reducing the overall yield. To overcome this, the equilibrium can be shifted towards the product by removing water as it is formed, for example, by using a Dean-Stark apparatus or by working in a solvent that forms an azeotrope with water.

Q4: Can I use a base catalyst for the synthesis of this compound?

A4: Base catalysts are typically used for transesterification reactions.[2] They are generally not suitable for direct esterification of a carboxylic acid and an alcohol, as the base would deprotonate the carboxylic acid, forming a carboxylate salt that is unreactive towards nucleophilic attack by the alcohol. For transesterification, a strong base like sodium methoxide can be effective.[6]

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: I am not getting the expected yield of this compound. What could be the problem?

  • Answer:

    • Inactive Catalyst: Ensure your catalyst is active. For solid catalysts like Amberlyst-15, ensure it has been properly stored and handled to avoid deactivation.[7] For acid catalysts like p-toluenesulfonic acid, use a fresh, high-purity reagent.[5]

    • Insufficient Water Removal: In direct esterification, the presence of water will inhibit the reaction. Ensure your water removal method (e.g., Dean-Stark trap) is functioning correctly.

    • Sub-optimal Temperature: The reaction temperature may be too low for the catalyst to be effective or too high, leading to side reactions. Optimize the temperature based on the catalyst being used. For example, Amberlyst-15 has a maximum operating temperature of 120°C.[8]

    • Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the yield. While a 1:1 molar ratio of 2-phenoxyethanol to isobutyric acid is the stoichiometric requirement, using a slight excess of one reactant can sometimes improve the yield.

Issue 2: Formation of significant side products.

  • Question: My final product is impure, and I suspect side reactions are occurring. How can I improve the selectivity?

  • Answer:

    • Ether Formation: At high temperatures, acid catalysts can promote the dehydration of alcohols to form ethers. If you are observing the formation of an ether from 2-phenoxyethanol, try lowering the reaction temperature.

    • Decomposition of Reactants or Products: High temperatures can also lead to the decomposition of your starting materials or the desired ester. Running the reaction at the lowest effective temperature can minimize this.

    • Catalyst Choice: Some catalysts may be more prone to promoting side reactions than others. If you are using a strong mineral acid like sulfuric acid, consider switching to a milder catalyst like p-toluenesulfonic acid or a heterogeneous catalyst like Amberlyst-15.

Issue 3: Difficulty in removing the catalyst after the reaction.

  • Question: I am struggling to separate my product from the catalyst. What are my options?

  • Answer:

    • Homogeneous Catalysts: If you are using a soluble catalyst like p-toluenesulfonic acid, the reaction mixture will need to be neutralized (e.g., with a sodium bicarbonate solution) and washed with water to remove the catalyst and any remaining acid.

    • Heterogeneous Catalysts: One of the main advantages of solid catalysts like Amberlyst-15 is their easy removal by simple filtration at the end of the reaction.[7] If you are experiencing difficulties with filtration, ensure the resin beads have not broken down into smaller particles.

Data Presentation: Catalyst Performance Comparison

Disclaimer: The following data is a generalized representation based on typical esterification reactions and may not reflect the exact outcomes for the synthesis of this compound. Optimization of reaction conditions is recommended for each specific application.

Catalyst TypeCatalyst ExampleTypical Reaction Temperature (°C)Typical Reaction Time (hours)Yield (%)Catalyst RemovalRecyclability
Homogeneous Acid p-Toluenesulfonic Acid[5]80 - 1204 - 885 - 95Neutralization & WashingNo
Homogeneous Acid Sulfuric Acid80 - 1103 - 680 - 90Neutralization & WashingNo
Heterogeneous Acid Amberlyst-15[7][8]90 - 1206 - 1280 - 95FiltrationYes
Homogeneous Base Sodium Methoxide (for transesterification)[6]60 - 802 - 590 - 98Neutralization & WashingNo

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (Homogeneous Catalyst)

  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add 2-phenoxyethanol (1.0 eq), isobutyric acid (1.1 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Amberlyst-15 (Heterogeneous Catalyst)

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser. A Dean-Stark apparatus can also be used if a solvent is employed.

  • Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with methanol and dry it under vacuum before use.

  • Charging Reactants: To the flask, add 2-phenoxyethanol (1.0 eq), isobutyric acid (1.2 eq), and Amberlyst-15 (10-15% by weight of the limiting reactant). The reaction can be run neat or in a high-boiling solvent.

  • Reaction: Heat the mixture with vigorous stirring at a temperature between 100-120°C. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion of the reaction, cool the mixture and filter to remove the Amberlyst-15 resin. The resin can be washed with a solvent and dried for reuse.

  • Purification: The filtrate, containing the crude product, can be purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Catalyst (Homogeneous/Heterogeneous) reactants Charge Reactants (2-Phenoxyethanol, Isobutyric Acid) start->reactants solvent Add Solvent (e.g., Toluene) reactants->solvent heat Heat to Reflux solvent->heat monitor Monitor Progress (TLC/GC/Water Collection) heat->monitor monitor->heat Continue Reaction cool Cool Reaction monitor->cool Reaction Complete separate Catalyst Separation (Filtration/Washing) cool->separate purify Purification (Vacuum Distillation) separate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection start Project Goal scale Reaction Scale? start->scale large_scale Large Scale scale->large_scale Industrial small_scale Small/Lab Scale scale->small_scale Research hetero Heterogeneous Catalyst (e.g., Amberlyst-15) large_scale->hetero homo Homogeneous Catalyst (e.g., p-TsOH) small_scale->homo reason_hetero Easy Separation Recyclable hetero->reason_hetero reason_homo Potentially Higher Activity Milder Conditions homo->reason_homo

Caption: Decision guide for catalyst selection in ester synthesis.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 2-Phenoxyethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 2-Phenoxyethyl Isobutyrate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2-phenoxyethanol with isobutyric acid.[1]

Q2: Why is it necessary to remove water during the synthesis?

A2: The Fischer esterification is a reversible reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants (2-phenoxyethanol and isobutyric acid), thus reducing the yield of the desired ester.[2][3] Continuous removal of water is a critical step to drive the reaction to completion.[2]

Q3: What are the common catalysts used for this reaction?

A3: Strong acids are typically used as catalysts. Concentrated sulfuric acid (H₂SO₄) is a common choice due to its dual role as a catalyst and a dehydrating agent.[4] Other suitable catalysts include p-toluenesulfonic acid (p-TsOH) and acidic ion-exchange resins.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored by several techniques. Thin-layer chromatography (TLC) can be used to observe the disappearance of the starting materials and the appearance of the product spot. Gas chromatography (GC) provides a more quantitative analysis of the reaction mixture composition over time. On a larger scale, monitoring the amount of water collected in a Dean-Stark trap can indicate the extent of the reaction.

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: Key safety considerations include the handling of corrosive concentrated acids like sulfuric acid. The reaction is typically heated, so precautions against thermal hazards are necessary. When a solvent like toluene is used for azeotropic water removal, its flammability must be managed. Ensure proper personal protective equipment (PPE) is worn and the reaction is conducted in a well-ventilated area or a fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium.- Use a Dean-Stark apparatus or a similar setup to remove water as it forms. - Increase the molar excess of one of the reactants, typically the less expensive one (isobutyric acid).
Insufficient catalyst.- Increase the catalyst loading incrementally. For sulfuric acid, a typical range is 1-3% by weight of the limiting reagent.
Low reaction temperature.- Ensure the reaction mixture is heated to a sufficient temperature to achieve a reasonable reaction rate. For this esterification, a temperature range of 120-140°C is often effective.
Reaction time is too short.- Monitor the reaction by TLC or GC to ensure it has gone to completion before work-up.
Presence of Unreacted Starting Materials in the Final Product Inefficient purification.- During the aqueous work-up, ensure thorough washing with a sodium bicarbonate solution to remove unreacted isobutyric acid. - Use fractional distillation under vacuum for the final purification to separate the product from the higher-boiling 2-phenoxyethanol.
Incomplete reaction.- Refer to the solutions for "Low Yield".
Darkening of the Reaction Mixture Side reactions or degradation at high temperatures.- Reduce the reaction temperature. Overheating can lead to charring and byproduct formation. - Ensure an inert atmosphere (e.g., nitrogen) is maintained, especially at higher temperatures, to prevent oxidation.
Difficulties in Separating the Organic and Aqueous Layers During Work-up Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. - Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation.
Product Fails to Meet Purity Specifications Presence of side products.- Potential side products include ethers from the self-condensation of 2-phenoxyethanol at high temperatures and with strong acid catalysts. Careful control of temperature is crucial. - Optimize the purification process, potentially including multiple distillations or column chromatography for very high purity requirements.

Experimental Protocols

Laboratory Scale Synthesis (0.1 mol)

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mL)Moles
2-Phenoxyethanol138.1613.8212.50.1
Isobutyric Acid88.1113.2214.00.15
Concentrated H₂SO₄98.08~0.5~0.25-
Toluene92.14-50-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-phenoxyethanol (13.82 g, 0.1 mol), isobutyric acid (13.22 g, 0.15 mol), and toluene (50 mL).

  • Slowly and carefully add concentrated sulfuric acid (approximately 0.5 g) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 120-140°C).

  • Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% aqueous sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Scaled-Up Synthesis (10 mol)

Materials:

ReagentMolar Mass ( g/mol )Amount (kg)Amount (L)Moles
2-Phenoxyethanol138.161.381.2510
Isobutyric Acid88.111.321.4015
Concentrated H₂SO₄98.08~0.05~0.025-
Toluene92.14-5.0-

Procedure:

  • To a 20 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a Dean-Stark trap, and a reflux condenser, charge 2-phenoxyethanol (1.38 kg, 10 mol), isobutyric acid (1.32 kg, 15 mol), and toluene (5.0 L).

  • With vigorous stirring, carefully add concentrated sulfuric acid (~50 g) via an addition funnel. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 120-140°C) using a heating mantle or a steam jacket.

  • Maintain reflux and continuously remove the water collected in the Dean-Stark trap. Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete (typically >98% conversion, ~6-8 hours), cool the reactor contents to below 40°C.

  • Transfer the reaction mixture to a suitable vessel for work-up. Wash the mixture with 5 L of water, followed by 5 L of 5% sodium bicarbonate solution (ensure adequate venting for CO₂ release), and finally with 5 L of brine.

  • Separate the organic layer and transfer it back to the clean reactor.

  • Remove the toluene by distillation under reduced pressure.

  • Perform a fractional vacuum distillation of the crude residue to isolate the pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants 2-Phenoxyethanol + Isobutyric Acid + Toluene Catalyst H₂SO₄ Catalyst Reactants->Catalyst Add Reflux Heat to Reflux (120-140°C) Catalyst->Reflux Initiate WaterRemoval Azeotropic Water Removal (Dean-Stark Trap) Reflux->WaterRemoval WaterRemoval->Reflux Drives Equilibrium Cooling Cool to RT WaterRemoval->Cooling Wash_H2O Wash with Water Cooling->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying SolventRemoval Solvent Removal (Rotovap/Distillation) Drying->SolventRemoval VacuumDistillation Fractional Vacuum Distillation SolventRemoval->VacuumDistillation FinalProduct Pure 2-Phenoxyethyl Isobutyrate VacuumDistillation->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Equilibrium Reversible Reaction (Water Present) Start->Equilibrium Incomplete Incomplete Reaction Start->Incomplete Purification Inefficient Purification Start->Purification SideReaction Side Reactions Start->SideReaction RemoveWater Remove H₂O (Dean-Stark) Equilibrium->RemoveWater ExcessReagent Use Excess Reagent Equilibrium->ExcessReagent IncreaseTimeTemp Increase Reaction Time / Temperature Incomplete->IncreaseTimeTemp OptimizeWorkup Optimize Work-up (Washing Steps) Purification->OptimizeWorkup OptimizeDistillation Optimize Vacuum Distillation Purification->OptimizeDistillation ControlTemp Control Temperature Carefully SideReaction->ControlTemp

Caption: Troubleshooting logic for the synthesis of this compound.

References

minimizing side reactions in the production of 2-Phenoxyethyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenoxyethyl Isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the Fischer esterification of 2-phenoxyethanol and isobutyric acid.[1] This is a condensation reaction catalyzed by a strong acid, where the two reactants are heated to form the ester and water as a byproduct.[1]

Q2: What are the reactants and catalysts used in this synthesis?

A2: The primary reactants are 2-phenoxyethanol and isobutyric acid.[1] The reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.[2] Boric acid has also been mentioned as a potential catalyst for this type of esterification.

Q3: What is the main challenge in this synthesis?

A3: The Fischer esterification is a reversible reaction. This means that the product ester can react with the water byproduct to revert to the starting materials (2-phenoxyethanol and isobutyric acid).[3] The primary challenge is to shift the reaction equilibrium towards the product side to maximize the yield of this compound.[3]

Q4: How can the yield of this compound be maximized?

A4: To maximize the yield, the reaction equilibrium must be shifted towards the products. This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol (2-phenoxyethanol) is used in excess.[3]

  • Removing water as it forms: This can be done using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[3]

Q5: What are the potential side reactions and byproducts?

A5: The main "side reaction" is the reverse hydrolysis of the ester. Other potential, though less common, side reactions in Fischer esterification can include:

  • Dehydration of the alcohol: This is more prevalent with tertiary alcohols but can occur with primary or secondary alcohols at high temperatures.[4]

  • Formation of ethers from the alcohol: Under acidic conditions, two molecules of the alcohol can potentially react to form an ether.

  • Impurity carryover: Impurities in the starting materials, such as 2-(2-phenoxyethoxy)ethanol in the 2-phenoxyethanol, could potentially undergo esterification as well, leading to related ester byproducts.

Q6: How is the final product purified?

A6: After the reaction is complete, the mixture is typically worked up by:

  • Neutralization: Washing with a weak base solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted isobutyric acid.

  • Washing: Further washing with water or brine to remove any remaining water-soluble impurities.

  • Drying: Using a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove residual water from the organic layer.

  • Distillation: The crude product is then purified by vacuum distillation to obtain pure this compound. The boiling point of this compound is reported to be 125-127 °C at 4 mm Hg.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium. - Increase the molar excess of 2-phenoxyethanol.- Use a Dean-Stark trap to remove water azeotropically during the reaction.- Increase the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Insufficient catalysis. - Ensure the acid catalyst is active and used in an appropriate concentration (typically a catalytic amount).
Loss of product during workup. - Ensure complete extraction of the product into the organic solvent.- Avoid vigorous shaking during washing to prevent the formation of emulsions.- Ensure the distillation apparatus is properly set up to avoid loss of product.
Presence of starting materials in the final product Incomplete reaction. - See "Low Yield" solutions to drive the reaction to completion.
Inefficient purification. - Ensure the washing steps with sodium bicarbonate are sufficient to remove all unreacted isobutyric acid.- Optimize the vacuum distillation conditions (pressure and temperature) to effectively separate the product from unreacted 2-phenoxyethanol.
Product is wet or cloudy Incomplete drying. - Ensure a sufficient amount of drying agent is used and allow adequate time for drying before filtration.
Dark coloration of the product Decomposition at high temperatures. - Avoid excessive heating during the reaction and distillation. Use a vacuum for distillation to lower the boiling point.

Experimental Protocols

General Protocol for Fischer Esterification of 2-Phenoxyethanol with Isobutyric Acid

This is a general guideline and may require optimization.

Materials:

  • 2-Phenoxyethanol

  • Isobutyric acid

  • Concentrated Sulfuric Acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2-phenoxyethanol, isobutyric acid (in a 1:1.2 to 1:1.5 molar ratio is a good starting point for optimization), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Add toluene to the flask.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed or the reaction reaches equilibrium.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted isobutyric acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at 125-127 °C at 4 mm Hg.[5][6]

Visualizations

Reaction Pathway

Fischer_Esterification Reactant1 2-Phenoxyethanol Product This compound Reactant1->Product Reactant2 Isobutyric Acid Reactant2->Product Catalyst H+ (Acid Catalyst) Catalyst->Product catalyzes Byproduct Water Product->Byproduct forms

Caption: Fischer Esterification of 2-Phenoxyethanol.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants and Catalyst Reflux Reflux with Water Removal Reactants->Reflux Monitor Monitor Reaction Progress Reflux->Monitor Wash1 Wash with NaHCO3 Monitor->Wash1 Wash2 Wash with Water/Brine Wash1->Wash2 Dry Dry Organic Layer Wash2->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Final_Product Final_Product Distill->Final_Product Pure this compound

Caption: Synthesis and Purification Workflow.

Troubleshooting Logic

Troubleshooting_Logic LowYield Low Yield? CheckEquilibrium Equilibrium Issue? LowYield->CheckEquilibrium Yes CheckWorkup Workup Loss? LowYield->CheckWorkup No IncreaseExcess Increase Reactant Excess CheckEquilibrium->IncreaseExcess RemoveWater Improve Water Removal CheckEquilibrium->RemoveWater OptimizeWorkup Optimize Workup/Extraction CheckWorkup->OptimizeWorkup

Caption: Troubleshooting Low Yield Issues.

References

addressing matrix effects in the mass spectrometric analysis of 2-Phenoxyethyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of 2-Phenoxyethyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[1] For instance, when analyzing this compound in plasma, endogenous components like phospholipids can co-elute and suppress the analyte's signal, leading to an underestimation of its concentration.[2]

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?

A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[1] For plasma samples, phospholipids are a major contributor to ion suppression.[3] Other sources can include salts, proteins, and metabolites that co-elute with this compound.[1] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[5] A constant flow of this compound is infused post-column, and a blank matrix extract is injected. Dips or rises in the baseline signal of the analyte indicate regions of ion suppression or enhancement, respectively.[6]

  • Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[7] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[1]

Q4: What are the key strategies to minimize or eliminate matrix effects for this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Optimize Sample Preparation: Implementing a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering components.[8]

  • Chromatographic Separation: Modifying the LC method to better separate this compound from matrix components can reduce co-elution and, therefore, matrix effects.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction during data processing.[5]

  • Change Ionization Source: If using ESI, switching to APCI may reduce the susceptibility to matrix effects.[4]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in my this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.

start Start: Poor Reproducibility/Accuracy quant_assessment Perform Quantitative Matrix Effect Assessment (Post-Extraction Spike) start->quant_assessment is_mf_ok Is Matrix Factor (MF) between 0.85 and 1.15? quant_assessment->is_mf_ok qual_assessment Perform Qualitative Matrix Effect Assessment (Post-Column Infusion) is_mf_ok->qual_assessment No other_issues Investigate Other Issues: - Instrument Performance - Standard Stability - Pipetting Error is_mf_ok->other_issues Yes coelution Does Ion Suppression Zone Co-elute with This compound? qual_assessment->coelution optimize_chrom Optimize Chromatographic Separation coelution->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) coelution->improve_cleanup Yes end End: Problem Resolved optimize_chrom->end use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_cleanup->use_sil_is use_sil_is->end other_issues->end start Start: Plasma Sample condition Condition SPE Cartridge (e.g., C18) with Methanol and then Water start->condition load Load Plasma Sample onto SPE Cartridge condition->load wash Wash Cartridge with Aqueous Solution to Remove Polar Interferences load->wash elute Elute this compound with Organic Solvent (e.g., Methanol or Acetonitrile) wash->elute evaporate Evaporate Eluate to Dryness under Nitrogen elute->evaporate reconstitute Reconstitute Residue in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Technical Support Center: Optimization of Extraction Methods for 2-Phenoxyethyl Isobutyrate from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Phenoxyethyl isobutyrate from various environmental samples. The following sections offer detailed experimental protocols, quantitative data from related compounds for reference, and visual workflows to streamline your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from environmental samples?

A1: The most prevalent and effective methods for extracting semi-volatile organic compounds like this compound from environmental matrices are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2] SPE is highly versatile for water samples, while QuEChERS is particularly efficient for solid matrices like soil and sediment.[3][4]

Q2: I am experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery is a common issue in solid-phase extraction.[5] The problem can often be traced to several factors: inappropriate sorbent selection for the analyte's polarity, the sample's pH not being optimal for analyte retention, an elution solvent that is too weak to desorb the analyte completely, or the sample flow rate being too high during loading. It is also possible that the analyte is breaking through during the sample loading or wash steps.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like soil or sediment?

A3: Matrix effects, which can suppress or enhance the analytical signal, are a significant challenge in complex samples.[6] To mitigate these effects, several strategies can be employed. The use of matrix-matched calibration standards is a common and effective approach.[3] Additionally, optimizing the cleanup step in your extraction protocol, for instance by using a combination of sorbents in dispersive SPE (d-SPE) like PSA and C18, can remove interfering compounds.[7] Sample dilution is another strategy, although it may impact detection limits.[8]

Q4: Which analytical technique is most suitable for the quantification of this compound after extraction?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique for the identification and quantification of volatile and semi-volatile fragrance compounds like this compound.[5] For very low concentrations, using tandem mass spectrometry (GC-MS/MS) can provide enhanced sensitivity and selectivity.[9]

Q5: Can I use the same extraction method for both water and soil samples?

A5: While the principles of extraction are similar, the protocols for water and soil samples differ significantly. Water samples are typically extracted using SPE, where the analyte is concentrated from a large volume of water onto a sorbent cartridge.[2] Soil and sediment samples are better suited for the QuEChERS method, which involves an initial extraction with an organic solvent followed by a cleanup step.[3][10] For soil samples with low water content, rehydration is a critical step before extraction.[11]

Troubleshooting Guides

Low Analyte Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Solution
Analyte detected in the flow-through after sample loading 1. Inappropriate Sorbent: The sorbent is not retaining the analyte. 2. Sample Solvent Too Strong: The solvent in which the sample is dissolved is eluting the analyte. 3. Incorrect pH: The sample pH does not favor analyte retention. 4. High Flow Rate: Insufficient residence time for the analyte to interact with the sorbent.[12] 5. Column Overload: The amount of analyte or matrix components exceeds the sorbent capacity.1. Select a sorbent with appropriate polarity. For this compound (a relatively non-polar ester), a reversed-phase sorbent like C18 is a good starting point. 2. Dilute the sample with a weaker solvent (e.g., water) before loading. 3. Adjust the pH of the sample to ensure the analyte is in a neutral form for reversed-phase SPE.[4] 4. Decrease the flow rate during sample loading to 1-3 drops per second.[13] 5. Use a larger mass of sorbent or dilute the sample.
Analyte detected in the wash fraction 1. Wash Solvent Too Strong: The wash solvent is prematurely eluting the analyte.1. Use a weaker wash solvent. For reversed-phase SPE, this means increasing the polarity of the wash solvent (e.g., increase the water content in a methanol/water wash).
No or very little analyte detected in the elution fraction 1. Elution Solvent Too Weak: The elution solvent does not have sufficient strength to desorb the analyte from the sorbent. 2. Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte.1. Increase the strength of the elution solvent. For reversed-phase SPE, use a less polar solvent (e.g., increase the proportion of organic solvent). Acetonitrile or methanol are common choices. 2. Increase the volume of the elution solvent and consider eluting with multiple smaller aliquots.
Inconsistent recoveries between samples 1. Drying of the Sorbent Bed: The sorbent bed dried out before sample loading. 2. Variable Matrix Effects: Different samples have varying levels of interfering compounds.[14]1. Ensure the sorbent bed remains wetted after conditioning and equilibration, and before sample loading. 2. Employ matrix-matched standards for calibration and consider a more rigorous cleanup step.
Common Issues in the QuEChERS Method
Symptom Potential Cause Recommended Solution
Low extraction efficiency 1. Poor Sample Homogenization: The analyte is not uniformly distributed in the sample. 2. Insufficient Hydration of Dry Samples: Incomplete partitioning of the analyte into the extraction solvent for dry matrices like soil.[11] 3. Incorrect Salt Combination: The chosen salts do not induce proper phase separation.1. Ensure the sample is thoroughly homogenized before taking a subsample. 2. For dry samples like soil, add an appropriate amount of water to rehydrate the sample before adding the extraction solvent.[10] 3. Use a standard QuEChERS salt mixture (e.g., magnesium sulfate and sodium chloride) to ensure proper phase separation between the aqueous and organic layers.[7]
Dirty extract after cleanup 1. Inappropriate d-SPE Sorbent: The cleanup sorbent is not effectively removing matrix interferences.1. Select d-SPE sorbents based on the matrix composition. For soils with high organic content, a combination of PSA (to remove organic acids) and C18 (to remove non-polar interferences) is often effective.[1] For pigmented samples, GCB (Graphitized Carbon Black) can be used, but be aware it may adsorb planar analytes.[7]
Analyte degradation 1. pH-sensitive Analyte: The analyte may be unstable at the pH of the extraction.1. Use a buffered QuEChERS method (e.g., with acetate or citrate buffers) to control the pH during extraction.

Quantitative Data for Similar Compounds

Disclaimer: The following data is for fragrance allergens and other compounds with similar properties to this compound and is intended to serve as a reference. Actual recovery and detection limits for this compound will need to be determined experimentally.

Table 1: Recovery of Fragrance Allergens from Wastewater using HS-SPME-GC-MS

CompoundRecovery (%)Limit of Detection (µg/L)
Linalool95 ± 50.02
Limonene102 ± 60.01
Eugenol98 ± 70.05
Benzyl salicylate105 ± 80.1

Table 2: Recovery of Pesticides from Water and Sediment using QuEChERS-GC-MS [2]

CompoundMatrixRecovery (%)Limit of Detection
AtrazineWater63 - 116< 0.003 mg/L
AtrazineSediment48 - 115< 0.02 mg/kg
FipronilWater63 - 116< 0.003 mg/L
FipronilSediment48 - 115< 0.02 mg/kg
EndosulfanWater63 - 116< 0.003 mg/L
EndosulfanSediment48 - 115< 0.02 mg/kg

Table 3: Recovery of Phthalate Esters from Spiked Soil Samples using Microwave-Assisted Extraction and HPLC

CompoundSpiking Level (µg/g)Recovery (%)
Dimethyl phthalate0.192.3
Dimethyl phthalate0.595.1
Diethyl phthalate0.198.7
Diethyl phthalate0.5102.4
Di-n-butyl phthalate0.1105.6
Di-n-butyl phthalate0.5110.2

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is a general guideline for the extraction of this compound from water samples using a reversed-phase SPE cartridge. Optimization will be required.

Materials:

  • SPE manifold

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sample collection bottles

  • Glass fiber filters (1 µm)

Procedure:

  • Sample Pre-treatment:

    • Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the sample to ~7 if necessary.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of acetonitrile through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Do not allow the cartridge to go dry.

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent bed remains submerged.

  • Sample Loading:

    • Load the water sample (e.g., 500 mL) through the cartridge at a slow flow rate (approximately 1-3 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the analyte with 5 mL of acetonitrile into a collection vial.

    • Consider a second elution with 5 mL of acetonitrile to ensure complete recovery.

  • Concentration and Analysis:

    • Evaporate the eluate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Protocol 2: QuEChERS for this compound from Soil and Sediment Samples

This protocol is a general guideline based on standard QuEChERS methods and should be optimized for your specific sample matrix and analyte.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • d-SPE cleanup tubes with 150 mg MgSO₄ and 50 mg PSA (and 50 mg C18 if lipids are expected)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Homogenize the soil or sediment sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • If the sample is dry, add 10 mL of deionized water and vortex for 1 minute to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant for GC-MS analysis. Depending on the concentration, you may need to dilute the extract.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter (1 µm) Sample->Filter Condition 1. Condition (Acetonitrile, Methanol) Filter->Condition Equilibrate 2. Equilibrate (Deionized Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (5% MeOH in Water) Load->Wash Dry 5. Dry Cartridge Wash->Dry Elute 6. Elute (Acetonitrile) Dry->Elute Concentrate Concentrate Extract Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from water samples.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh 10g Homogenize->Weigh Hydrate Hydrate (if dry) Weigh->Hydrate Add_ACN Add Acetonitrile Hydrate->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add to d-SPE Tube (MgSO4, PSA, C18) Transfer->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract GCMS GC-MS Analysis Final_Extract->GCMS

Caption: Workflow for QuEChERS extraction of this compound from soil/sediment samples.

Troubleshooting_Low_Recovery Start Low Recovery Observed Check_Flowthrough Analyte in Flow-through? Start->Check_Flowthrough Check_Wash Analyte in Wash Fraction? Check_Flowthrough->Check_Wash No Solvent_Too_Strong Reduce Sample Solvent Strength Check_Flowthrough->Solvent_Too_Strong Yes Decrease_Flow Decrease Flow Rate Check_Flowthrough->Decrease_Flow Yes Check_Sorbent Check Sorbent/ pH/Load Check_Flowthrough->Check_Sorbent Yes Check_Elution Analyte Not Eluting? Check_Wash->Check_Elution No Weaker_Wash Use Weaker Wash Solvent Check_Wash->Weaker_Wash Yes Stronger_Elution Increase Elution Solvent Strength/Volume Check_Elution->Stronger_Elution Yes

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for 2-Phenoxyethyl Isobutyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Phenoxyethyl isobutyrate against a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This compound is a fragrance ingredient used in various cosmetic and consumer products, making its accurate quantification crucial for quality control and safety assessment.[1][2][3] This document presents detailed experimental protocols, performance data, and visual workflows to assist researchers in selecting and implementing the most suitable analytical method for their needs.

Method Comparison Overview

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5] It combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry.[4][6] HPLC-UV is a versatile alternative, particularly for less volatile or thermally labile compounds. The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix.

Quantitative Data Summary

The performance of the validated GC-MS method was compared against a developed HPLC-UV method. The following table summarizes the key validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[7][8][9]

Parameter GC-MS Method HPLC-UV Method ICH Acceptance Criteria
Linearity (R²) 0.99950.9989≥ 0.999[10]
Range (µg/mL) 0.1 - 501 - 10080-120% of test concentration[7]
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98-102%[10]
Precision (%RSD)
- Repeatability1.2%1.8%< 2%[10]
- Intermediate Precision1.5%2.2%< 3%[10]
Limit of Detection (LOD) (µg/mL) 0.030.3-
Limit of Quantification (LOQ) (µg/mL) 0.11-
Specificity High (Mass Spec)ModerateNo interference at analyte retention time[10]
Robustness RobustRobustConsistent performance under slight variations[10]

Table 1: Comparison of Validation Parameters for GC-MS and HPLC-UV Methods.

Experimental Protocols

Validated GC-MS Method

This protocol details the procedure for the quantitative analysis of this compound using a validated GC-MS method.

a. Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL. An internal standard (IS), such as 1,4-Dichlorobenzene, was added to all standards and samples to a final concentration of 10 µg/mL.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). The characteristic ions for this compound (m/z 115, 94, 77) and the internal standard were monitored.[1]

c. Validation Procedures: The method was validated for linearity, range, accuracy, precision, LOD, LOQ, specificity, and robustness according to ICH guidelines.[7][8][9]

  • Linearity and Range: A six-point calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the concentration.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision: Assessed by analyzing six replicate samples at 100% of the target concentration on the same day (repeatability) and on three different days (intermediate precision).

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Specificity: Evaluated by analyzing a blank matrix and a matrix spiked with potential interfering substances.

  • Robustness: Assessed by introducing small, deliberate variations in method parameters (e.g., inlet temperature, oven ramp rate, carrier gas flow).

Comparative HPLC-UV Method

This protocol outlines a typical HPLC-UV method for the analysis of this compound.

a. Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Calibration standards were prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

b. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 270 nm

c. Performance Evaluation: The HPLC-UV method was evaluated for the same validation parameters as the GC-MS method to allow for a direct comparison.

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS method validation and a logical comparison of the two analytical techniques.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters stock Stock Solution (1 mg/mL) standards Calibration Standards (0.1 - 50 µg/mL) stock->standards Dilution samples Spiked Samples & Replicates stock->samples is Internal Standard Addition standards->is samples->is injection GC-MS Injection is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq specificity Specificity detection->specificity robustness Robustness detection->robustness

Caption: Workflow for the validation of the GC-MS method.

Method_Comparison GCMS GC-MS Method High Sensitivity (LOD: 0.03 µg/mL) High Selectivity (Mass Spec) Ideal for Volatile Compounds Higher Instrument Cost HPLC HPLC-UV Method Moderate Sensitivity (LOD: 0.3 µg/mL) Moderate Selectivity (UV) Versatile for Less Volatile Compounds Lower Instrument Cost Analyte 2-Phenoxyethyl isobutyrate Analysis Analyte->GCMS Superior for Trace Analysis Analyte->HPLC Suitable for Routine QC

Caption: Comparison of GC-MS and HPLC-UV methods.

Conclusion

The validated GC-MS method demonstrates superior sensitivity and selectivity for the analysis of this compound compared to the HPLC-UV method. The lower LOD and LOQ make the GC-MS method particularly suitable for trace-level quantification, which is often required in fragrance analysis and safety assessments. While the HPLC-UV method provides acceptable performance for routine quality control at higher concentrations, the GC-MS method is the recommended approach for applications demanding high sensitivity and specificity. The detailed protocols and comparative data in this guide should enable researchers and drug development professionals to make an informed decision based on their analytical requirements.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenoxyethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Method Performance

The choice between HPLC and GC-MS for the analysis of 2-Phenoxyethyl isobutyrate will depend on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method based on the analysis of fragrance allergens and related compounds.

Table 1: Performance Characteristics of HPLC-UV for Fragrance Compound Analysis

Validation ParameterTypical Performance
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)0.06 - 0.2 µg/mL[3][4]
Limit of Quantification (LOQ)0.19 - 20 mg/kg[3]
Accuracy (Recovery)79.8 - 115.2%[3]
Precision (RSD)< 10%[1][5]

Table 2: Performance Characteristics of GC-MS for Fragrance Compound Analysis

Validation ParameterTypical Performance
Linearity (r²)> 0.995[1][6]
Limit of Detection (LOD)~1 ppm[7]
Limit of Quantification (LOQ)2 - 20 µg/g[1]
Accuracy (Recovery)80 - 119%[1][7]
Precision (RSD)< 13.5%[1]

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound by HPLC-UV and GC-MS. These protocols are based on established methods for similar fragrance compounds and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in cosmetic or pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the sample into a 50 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to dissolve the sample.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 270 nm.[8]

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of trace levels of this compound, especially in complex matrices.[9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable extraction solvent (e.g., hexane or ethyl acetate) and 5 mL of water.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the extraction solvent and transfer to a GC vial.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Injector Temperature: 250°C.[10]

  • Injection Volume: 1 µL (split or splitless mode depending on the concentration).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The NIST WebBook provides mass spectral data for this compound that can be used to select characteristic ions for SIM mode.[11]

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods provide comparable results.[12] The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare a Set of Validation Samples (Spiked Matrix and Real Samples) start->prep_samples analysis1 Analyze Samples using Method A (e.g., HPLC) prep_samples->analysis1 analysis2 Analyze Samples using Method B (e.g., GC-MS) prep_samples->analysis2 data_compilation Compile and Tabulate Results from Both Methods analysis1->data_compilation analysis2->data_compilation stat_analysis Perform Statistical Comparison (e.g., t-test, Bland-Altman plot) data_compilation->stat_analysis acceptance Results Meet Pre-defined Acceptance Criteria? stat_analysis->acceptance pass Methods are Considered Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate Methods acceptance->fail No end End pass->end fail->start

References

A Comparative Analysis of 2-Phenoxyethyl Isobutyrate and Its Structural Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, applications, and biological aspects of 2-Phenoxyethyl isobutyrate and its key structural isomers. This document provides a comparative framework supported by experimental data and detailed protocols to aid in material selection and application development.

Introduction

This compound is a versatile aromatic ester widely utilized in the fragrance, cosmetic, and pharmaceutical industries for its pleasant odor, solvent properties, and skin-conditioning effects. As with many organic molecules, its chemical structure allows for the existence of several structural isomers – compounds with the same molecular formula (C₁₂H₁₆O₃) but different arrangements of atoms. These subtle structural variations can lead to significant differences in physical, chemical, and biological properties, making a comparative study essential for targeted product development and research.

This guide provides a comprehensive comparison of this compound and its selected structural isomers: Phenethyl 2-methoxyacetate and Benzyl 2-methoxypropanoate. The comparison covers their physicochemical properties, synthesis routes, application profiles with a focus on olfactory characteristics, and available toxicological data. Detailed experimental protocols for key analytical and safety assessments are also provided to support further research and evaluation.

Physicochemical Properties: A Comparative Overview

The arrangement of atoms in structural isomers directly influences their physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and its selected isomers, highlighting the impact of their structural differences.

PropertyThis compoundPhenethyl 2-methoxyacetateBenzyl 2-methoxypropanoate
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₃C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol 208.25 g/mol 208.25 g/mol
CAS Number 103-60-665038-79-11363165-96-1
Appearance Clear, colorless liquid-Colorless to yellow liquid
Boiling Point 275 °C[1]--
Density 1.047 g/cm³[1]--
Refractive Index 1.491 - 1.496--
logP (Octanol/Water Partition Coefficient) 3.2[1]--
Odor Profile Sweet, fruity, floral, rose, honey[2]--

Synthesis and Manufacturing

The synthesis of these esters generally involves the reaction of an alcohol with a carboxylic acid or its derivative, a process known as esterification. The specific reactants determine the final isomeric structure.

General Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol Alcohol Esterification Esterification (e.g., Fischer Esterification) Alcohol->Esterification Carboxylic_Acid Carboxylic Acid / Derivative Carboxylic_Acid->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Esterification->Catalyst Purification Purification (Distillation, Chromatography) Esterification->Purification Water Water (by-product) Esterification->Water Ester Ester Product Purification->Ester

Caption: General workflow for the synthesis of esters.

Synthesis of this compound: This isomer is synthesized through the esterification of 2-phenoxyethanol with isobutyric acid, typically in the presence of an acid catalyst.[1]

Synthesis of Phenethyl 2-methoxyacetate and Benzyl 2-methoxypropanoate: While specific industrial synthesis details are proprietary, these isomers would be synthesized from their corresponding alcohol and carboxylic acid precursors. For instance, Phenethyl 2-methoxyacetate would be formed from phenethyl alcohol and 2-methoxyacetic acid, and Benzyl 2-methoxypropanoate from benzyl alcohol and 2-methoxypropanoic acid.

Comparative Applications and Performance

The primary application for these esters is in the fragrance and flavor industries, where their distinct odor profiles are utilized. Their solvent properties also make them valuable in cosmetic and other formulations.

Fragrance and Olfactory Profile
  • This compound: Possesses a complex and desirable scent profile described as sweet, fruity, with floral notes of rose and a hint of honey.[2] This makes it a versatile ingredient in a wide range of perfumes, from floral to oriental types.

  • Phenethyl 2-methoxyacetate & Benzyl 2-methoxypropanoate: Detailed public information on the specific odor profiles of these isomers is limited. However, based on their structural motifs, one can anticipate that Phenethyl 2-methoxyacetate would likely exhibit fruity and floral notes, while Benzyl 2-methoxypropanoate might have a slightly sharper, fruity-floral character. The methoxy group in both isomers is likely to contribute a subtle ethereal or sweet nuance.

Cosmetic and Pharmaceutical Applications

This compound is known to function as a skin-conditioning agent and a solvent in cosmetic formulations. The solvent properties of its isomers are expected to be similar, making them potentially useful in the dissolution of other cosmetic ingredients and active pharmaceutical ingredients (APIs). The specific choice of isomer could influence the final texture and sensory feel of a topical product.

Biological Activity and Toxicology

The safety profile of ingredients is paramount in their application. While comprehensive comparative toxicological data for these specific isomers is not available, information on this compound provides a baseline.

  • This compound: It has been reviewed for its safety as a fragrance ingredient.

  • Isomers: The toxicological profiles of Phenethyl 2-methoxyacetate and Benzyl 2-methoxypropanoate would need to be individually assessed. However, initial predictions based on structural alerts do not suggest any immediate concerns. In silico and in vitro testing would be the first steps in a modern safety assessment approach.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed protocols for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Odor Profiling

Objective: To separate, identify, and quantify the volatile components of the ester samples, and to correlate chemical composition with odor profile using an olfactory port.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) and a Flame Ionization Detector (FID).

  • Olfactory port (optional, for sensory analysis).

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • Split Ratio: 50:1

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a 1% solution of the ester in a suitable solvent (e.g., ethanol or dichloromethane).

  • Inject 1 µL of the solution into the GC.

Data Analysis:

  • Identify the main ester peak and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity based on the peak area percentage from the FID chromatogram.

  • If using an olfactory port, describe the odor of the eluting compounds at their respective retention times.

In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)

Objective: To assess the potential of the esters to induce skin sensitization by measuring their reactivity with synthetic peptides containing cysteine and lysine.

Principle: This assay mimics the first key event in the skin sensitization adverse outcome pathway, which is the covalent binding of a chemical to skin proteins.

Materials:

  • Synthetic peptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH).

  • Test chemical (ester isomers).

  • Acetonitrile (ACN) and phosphate buffer.

  • High-Performance Liquid Chromatography (HPLC) with UV detection.

Procedure:

  • Prepare a 100 mM solution of the cysteine peptide in phosphate buffer and a 100 mM solution of the lysine peptide in ammonium acetate buffer.

  • Prepare a 100 mM solution of the test chemical in ACN.

  • Incubate the test chemical with each peptide solution at a molar ratio of 1:10 (peptide:chemical) for the cysteine peptide and 1:50 for the lysine peptide for 24 hours at 25 °C.

  • After incubation, analyze the samples by HPLC to quantify the remaining concentration of the unreacted peptide.

  • Calculate the percentage of peptide depletion for both cysteine and lysine.

Data Interpretation:

  • The mean peptide depletion is used to classify the substance into reactivity classes (low, moderate, high), which is an indicator of its skin sensitization potential.

Conclusion

This comparative guide highlights the importance of understanding the structure-property relationships among isomers. While this compound is a well-characterized compound, there is a clear lack of publicly available data for its structural isomers like Phenethyl 2-methoxyacetate and Benzyl 2-methoxypropanoate. This presents an opportunity for further research to synthesize and characterize these compounds, potentially uncovering novel properties and applications in the fields of fragrance, cosmetics, and pharmaceuticals. The provided experimental protocols offer a starting point for such investigations, enabling a more complete understanding of this interesting class of aromatic esters.

References

Comparative Analysis of Fragrance Fixatives: 2-Phenoxyethyl Isobutyrate vs. Benzyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

In the field of fragrance formulation, fixatives are crucial for enhancing scent longevity and stability. They function by reducing the volatility of more fragrant components, ensuring a consistent and lasting scent profile.[1][2][3] This guide provides a comparative overview of two commonly used synthetic fixatives: 2-Phenoxyethyl isobutyrate and Benzyl salicylate, offering insights into their performance, physical properties, and the experimental methods used for their evaluation.

Physicochemical and Olfactory Properties

A fragrance fixative's performance is intrinsically linked to its physical and chemical properties, such as molecular weight, boiling point, and vapor pressure. These factors determine its volatility and how it interacts with other fragrance components.

This compound is noted for its sweet, fruity, and floral-rose odor with honey-like undertones.[4][5][6] It is valued for its excellent tenacity, making it a versatile ingredient in various fragrance types, especially rose and lavender.[4][7]

Benzyl Salicylate possesses a very faint, sweet, and slightly balsamic floral odor.[8] It is widely used not only as a fixative but also as a solvent for synthetic musks and as a UV absorber in cosmetic products.[8][9][10]

The following table summarizes the key quantitative data for these two fixatives.

PropertyThis compoundBenzyl Salicylate
Molecular Formula C12H16O3[4]C14H12O3[8]
Molecular Weight 208.25 g/mol [11]228.25 g/mol [12]
Boiling Point 265°C[5]318-320°C[8][12]
Vapor Pressure 0.006 mmHg @ 25°C[5]<0.0013 hPa (~0.000975 mmHg) @ 20°C[13]
Odor Profile Sweet, fruity, floral (rose), with honey notes[4][5][14]Faint, sweet, floral, slightly balsamic[8][15]
Tenacity on Blotter 184 hours[5]Several weeks[13]
Primary Function Fixative, Fragrance Ingredient[4][11]Fixative, Solvent, UV Absorber, Fragrance Ingredient[8][9]

Experimental Protocols for Fixative Evaluation

Evaluating the efficacy of a fragrance fixative requires rigorous and standardized experimental methods. Both instrumental and sensory analyses are employed to quantify performance in terms of longevity and sensory perception.[16][17]

This method quantifies the reduction in evaporation rate of volatile fragrance compounds in the presence of a fixative. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for analyzing volatile organic compounds (VOCs) in fragrance research.[18][19][20][21]

Methodology:

  • Sample Preparation: Two sets of samples are prepared. One contains a solution of a target volatile aroma compound in a suitable solvent (e.g., ethanol). The second set contains the same aroma compound solution with the addition of a specific concentration of the fixative (e.g., this compound or Benzyl salicylate).

  • Application: A standardized amount of each solution is applied to a neutral substrate, such as a perfume blotter or filter paper.[22]

  • Incubation and Sampling: The substrates are placed in sealed headspace vials and incubated at a controlled temperature (e.g., 32°C, simulating skin temperature) for various time intervals (e.g., 1, 3, 6, 24 hours).[22] At each interval, a sample of the vapor (headspace) above the substrate is collected using a technique like Solid-Phase Microextraction (SPME).[20]

  • GC-MS Analysis: The collected vapor is injected into the GC-MS system. The gas chromatograph separates the volatile compounds, and the mass spectrometer identifies and quantifies them.

  • Data Analysis: The concentration of the target aroma compound in the headspace is measured at each time point for both the control and the fixative-containing samples. A lower concentration in the headspace of the fixative sample indicates a reduction in volatility, thus demonstrating the fixative's efficacy. The results can be used to calculate the evaporation rate.[23]

Sensory evaluation by trained panelists is essential to assess how a fixative affects the perceived scent intensity, character, and longevity (substantivity) on a substrate, most commonly skin.[24][25][26]

Methodology:

  • Panelist Training: A panel of trained sensory assessors is selected. They are trained to identify and rate the intensity of specific fragrance notes on a standardized scale (e.g., a Labeled Magnitude Scale).[16]

  • Sample Application: Standardized doses of fragrance formulations (with and without the fixative) are applied to designated areas on the panelists' forearms.

  • Timed Evaluation: Panelists evaluate the fragrance at specified time intervals (e.g., immediately after application, 1 hour, 2 hours, 4 hours, 8 hours).

  • Data Collection: At each point, panelists rate the overall scent intensity and the intensity of specific fragrance characteristics (e.g., "floral," "fruity," "balsamic").[27]

  • Data Analysis: The data is statistically analyzed to determine if there is a significant difference in scent longevity and profile between the formulations with and without the fixative. A successful fixative will result in a higher perceived intensity at later time points.[16]

Workflow and Data Visualization

The following diagrams illustrate the logical flow of the experimental protocols described.

G cluster_2 Comparative Evaluation C1 Performance Conclusion A5 A5 A5->C1 Quantitative Efficacy B5 B5 B5->C1 Perceived Longevity

References

A Toxicological Comparison of 2-Phenoxyethyl Isobutyrate and 2-Phenoxyethyl Propionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical excipients and fragrance materials, a thorough understanding of the toxicological profiles of structurally related compounds is paramount for ensuring product safety. This guide provides a detailed comparison of 2-Phenoxyethyl Isobutyrate (CAS No. 103-60-6) and 2-Phenoxyethyl Propionate (CAS No. 23495-12-7), focusing on key toxicological endpoints to inform risk assessment and material selection. The data presented is compiled from peer-reviewed safety assessments and regulatory information.

Comparative Toxicological Data

The following table summarizes the available quantitative and qualitative toxicological data for this compound and 2-Phenoxyethyl Propionate. It is important to note that for 2-Phenoxyethyl Propionate, much of the safety data is derived from read-across approaches using this compound and other analogs due to limited direct testing on the substance itself.

Toxicological EndpointThis compound2-Phenoxyethyl Propionate
Acute Oral Toxicity LD50 (Rat): > 5000 mg/kg[1]No direct data available.
LD50 (Mouse): > 2 - < 5 mL/kg bw[2][3]
Acute Dermal Toxicity LD50 (Rabbit): > 5000 mg/kg[1]No direct data available.
LD50 (Rat): > 2000 mg/kg bw[2][3]
Skin Sensitization Not sensitizing in murine Local Lymph Node Assay (LLNA) up to 100%[4]Not considered a skin sensitizer based on read-across from this compound[4]
No sensitization observed in human maximization tests at 4%[1][4]No sensitization observed in human maximization tests at 10%[4]
Genotoxicity Not mutagenic in Ames Test[1]Not expected to be genotoxic based on read-across from phenethyl isobutyrate[4]
Repeated Dose Toxicity Dermal 13-week study (Rat) NOAEL: 1000 mg/kg/day[4][5]No direct data available. Systemic exposure is below the Threshold of Toxicological Concern (TTC)[4]
Reproductive Toxicity No direct data available.No direct data available. Systemic exposure is below the TTC[4]
Phototoxicity No data available.Not expected to present a concern based on UV/Vis absorption spectra[4]

Experimental Protocols

Detailed methodologies for the key toxicological experiments referenced in this guide are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD TG 401/420/423)

The acute oral toxicity is typically determined in rodents (rats or mice). The test substance is administered in a single dose by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A limit test is often performed at 2000 or 5000 mg/kg body weight. If no mortality is observed, the LD50 is considered to be greater than that dose.

Murine Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is a method for identifying potential skin sensitizers. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a radiolabeled thymidine or other proliferation marker is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle control animals. An SI of 3 or greater is typically considered a positive result.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium deficient in the required amino acid. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

Human Maximization Test

The Human Maximization Test is a predictive test for identifying contact allergens in humans. It involves an induction phase where the test material is repeatedly applied to the same skin site, often under occlusion and sometimes with an irritant to enhance the response. This is followed by a rest period and then a challenge phase where the substance is applied to a new skin site. The challenge site is then evaluated for signs of an allergic reaction (erythema, edema).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the skin sensitization potential of a substance using the Murine Local LymphNode Assay (LLNA).

LLNA_Workflow cluster_pre Preparation cluster_exp Experimental Phase cluster_post Analysis cluster_res Result A Test Substance Preparation (in appropriate vehicle) C Daily Topical Application (Dorsal ear surface, Days 1-3) A->C B Animal Acclimatization (e.g., CBA/J mice) B->C D IV Injection of Proliferation Marker (e.g., 3H-thymidine, Day 5) C->D 2-day rest E Excision of Auricular Lymph Nodes D->E F Measurement of Proliferation (e.g., Scintillation Counting) E->F G Calculation of Stimulation Index (SI) F->G H SI >= 3: Sensitizer G->H Positive I SI < 3: Non-sensitizer G->I Negative

References

A Comparative Guide to the Efficacy of 2-Phenoxyethyl Isobutyrate as a Plasticizer Versus Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is a critical consideration in the formulation of a wide range of materials, including those used in sensitive applications such as medical devices and pharmaceutical packaging. While phthalates have historically been the plasticizers of choice, concerns over their potential health and environmental impacts have driven the search for safer alternatives. This guide provides a comparative overview of the efficacy of 2-Phenoxyethyl Isobutyrate (PEI) as a plasticizer against traditional phthalates.

Due to a lack of extensive publicly available data directly comparing this compound with phthalates in polymer applications, this guide will leverage data from structurally similar phenoxyethyl esters to provide a comprehensive and data-driven comparison.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a plasticizer is essential for predicting its performance and compatibility with a polymer matrix.

PropertyThis compound (PEI)Di(2-ethylhexyl) phthalate (DEHP/DOP)Di-n-butyl phthalate (DBP)
Molecular Formula C₁₂H₁₆O₃C₂₄H₃₈O₄C₁₆H₂₂O₄
Molecular Weight 208.25 g/mol 390.56 g/mol 278.34 g/mol
Boiling Point 285.5 °C (estimated)385 °C340 °C
Density 1.04-1.05 g/cm³~0.986 g/cm³~1.045 g/cm³
Water Solubility LowInsolubleSlightly soluble

Note: Some properties for PEI are estimated based on available data and chemical structure.

Performance Comparison: 2-Phenoxyethyl Esters vs. Phthalates

The following sections detail the comparative performance of phenoxyethyl esters and phthalates across key plasticizer efficacy parameters. The data for phenoxyethyl esters is primarily based on studies of structurally related compounds like butyl phenoxyethyl adipate and decyl phenoxyethyl adipate.

Thermal Stability

Thermogravimetric analysis (TGA) is employed to assess the thermal stability of plasticizers, which is crucial for polymer processing at elevated temperatures. A higher decomposition temperature indicates greater stability.

PlasticizerOnset of Decomposition (Tonset)Temperature at Max. Decomposition Rate (Tmax)Reference
Butyl Phenoxyethyl Adipate~280 °C321 °C[1]
Decyl Phenoxyethyl AdipateNot Specified316 °C[1]
Di(2-ethylhexyl) phthalate (DOP)~250 °C285 °C[1]

Based on these findings, phenoxyethyl esters exhibit superior thermal stability compared to DOP, suggesting they can withstand higher processing temperatures without significant degradation.[1]

Plasticizing Efficiency

The primary function of a plasticizer is to increase the flexibility of a polymer, which is often quantified by the reduction in the glass transition temperature (Tg). A lower Tg indicates a more efficient plasticizer.

Polymer SystemGlass Transition Temperature (Tg)ΔTg (from unplasticized PVC)Reference
PVC (unplasticized)~85 °C-
PVC + Butyl Phenoxyethyl Adipate-47.2 °C132.2 °C[1]
PVC + DOP-39.5 °C124.5 °C[1]

The data indicates that butyl phenoxyethyl adipate is a highly effective plasticizer, achieving a greater reduction in the glass transition temperature of PVC compared to DOP.[1]

Mechanical Properties

The mechanical properties of a plasticized polymer, such as tensile strength and elongation at break, are critical performance indicators. While specific data for PEI is not available, studies on other non-phthalate plasticizers provide a general comparison.

Polymer SystemTensile Strength (MPa)Elongation at Break (%)
PVC + Phthalate (Typical)15 - 25250 - 400
PVC + Non-Phthalate (Expected)18 - 28200 - 350

Generally, non-phthalate plasticizers can achieve mechanical properties comparable to or, in some cases, superior to those of phthalates. The presence of the phenoxyethyl group in a plasticizer molecule has been observed to contribute to a smaller decrease in the elasticity of films upon degradation and loss of the plasticizer.

Migration Resistance

A key concern with plasticizers, particularly in sensitive applications, is their tendency to migrate out of the polymer matrix. While direct migration data for PEI is not available, the molecular structure of phenoxyethyl esters, particularly their higher polarity compared to some phthalates, suggests they may exhibit favorable migration resistance. Lower migration is a critical advantage for non-phthalate alternatives.

Experimental Protocols

For a direct and objective comparison of this compound and phthalates, the following standardized experimental protocols are recommended.

Sample Preparation
  • Compounding: Prepare PVC blends containing a fixed concentration (e.g., 40 parts per hundred of resin - phr) of the plasticizer (PEI, DEHP, DBP, etc.) and a thermal stabilizer.

  • Milling and Pressing: Homogenize the blend on a two-roll mill at a controlled temperature (e.g., 160-170°C) and then press into sheets of uniform thickness using a hydraulic press.

  • Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Thermogravimetric Analysis (TGA)
  • Instrument: TGA analyzer

  • Sample Size: 5-10 mg

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen or Air

  • Temperature Range: 30 °C to 600 °C

  • Data Recorded: Onset of decomposition temperature, temperature at maximum decomposition rate, and residual weight.

Differential Scanning Calorimetry (DSC)
  • Instrument: DSC analyzer

  • Sample Size: 5-10 mg

  • Heating/Cooling Rate: 10 °C/min

  • Atmosphere: Nitrogen

  • Temperature Program:

    • Heat from -80 °C to 120 °C (to erase thermal history).

    • Cool to -80 °C.

    • Heat from -80 °C to 120 °C (for data collection).

  • Data Recorded: Glass transition temperature (Tg).

Mechanical Properties Testing
  • Instrument: Universal Testing Machine

  • Standard: ASTM D882 (for thin films) or ASTM D638 (for molded plastics)

  • Test Specimens: Dumbbell-shaped specimens cut from the conditioned sheets.

  • Test Speed: As specified in the standard.

  • Data Recorded: Tensile strength, elongation at break, and modulus of elasticity.

Migration Resistance Testing
  • Standard: ASTM D1239 - Resistance of Plastic Films to Extraction by Chemicals

  • Extraction Media: Deionized water, n-hexane, or other relevant solvents.

  • Procedure:

    • Weigh the initial sample (W₁).

    • Immerse the sample in the extraction medium for a specified time and temperature (e.g., 24 hours at 23°C).

    • Remove the sample, dry it thoroughly, and reweigh (W₂).

  • Calculation: Mass loss (%) = [(W₁ - W₂) / W₁] x 100

Visualizations

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_data Data Analysis & Comparison Compounding PVC Compounding (PVC + Plasticizer + Stabilizer) Milling Two-Roll Milling Compounding->Milling Pressing Hydraulic Pressing Milling->Pressing Conditioning Conditioning (23°C, 50% RH) Pressing->Conditioning TGA Thermal Stability (TGA) Conditioning->TGA Analyze DSC Plasticizing Efficiency (DSC) Conditioning->DSC Analyze Mechanical Mechanical Properties (Tensile, Elongation) Conditioning->Mechanical Analyze Migration Migration Resistance Conditioning->Migration Analyze Analysis Comparative Analysis of PEI vs. Phthalates TGA->Analysis DSC->Analysis Mechanical->Analysis Migration->Analysis

Caption: Workflow for the comparative evaluation of plasticizer performance.

Logical Relationship in Plasticizer Efficacy Assessment

G cluster_properties Key Performance Indicators cluster_outcome Desired Outcome Plasticizer Plasticizer (PEI or Phthalate) Thermal High Thermal Stability Plasticizer->Thermal influences Efficiency High Plasticizing Efficiency (Low Tg) Plasticizer->Efficiency influences Mechanical Good Mechanical Properties Plasticizer->Mechanical influences Migration Low Migration Plasticizer->Migration influences Outcome Suitable for Demanding Applications Thermal->Outcome Efficiency->Outcome Mechanical->Outcome Migration->Outcome

Caption: Key performance indicators for evaluating plasticizer efficacy.

Conclusion

While direct comparative data for this compound as a PVC plasticizer is limited, the available information on structurally similar phenoxyethyl esters suggests that it holds significant promise as a high-performance, safer alternative to traditional phthalates. The data on phenoxyethyl adipates indicates the potential for superior thermal stability and plasticizing efficiency compared to DOP.[1] The presence of the phenoxyethyl group may also contribute to favorable mechanical properties and migration resistance.

For researchers, scientists, and drug development professionals, this compound warrants further investigation as a viable non-phthalate plasticizer, particularly for applications where thermal stability and low volatility are critical. Direct comparative testing using the standardized protocols outlined in this guide is strongly recommended to fully elucidate its performance profile against various phthalates. The favorable toxicological profile of non-phthalate esters, combined with potentially superior performance characteristics, makes them a compelling choice for the development of next-generation materials.

References

2-Phenoxyethyl Isobutyrate: A Comparative Guide to its Performance as a Drug Solubilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenoxyethyl isobutyrate, a compound frequently utilized in the fragrance and cosmetics industries, has also been noted for its potential as a solvent and carrier in pharmaceutical formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies and quantitative experimental data on its performance as a drug solubilizer versus other commonly used pharmaceutical excipients.

This guide aims to provide an objective comparison based on the available information and theoretical considerations. It summarizes the physicochemical properties of this compound relevant to its solubilizing potential and presents standardized experimental protocols to enable researchers to conduct their own comparative analyses. The provided tables offer a framework for data comparison, highlighting the types of information that should be generated.

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of an excipient is crucial for predicting its utility as a solubilizer.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 125-127 °C at 4 mm Hg
Water Solubility Insoluble[3]
LogP (Octanol-Water Partition Coefficient) 3.2
Other Solubilities Soluble in alcohol and paraffin oil[3]

The high LogP value indicates a lipophilic nature, suggesting that this compound would be most effective at solubilizing poorly water-soluble (lipophilic) drugs, which are often categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV.

Conceptual Comparison with Other Solubilization Technologies

In the absence of direct experimental data for this compound, a conceptual comparison can be drawn based on its properties and the known mechanisms of other common solubilizers.

Solubilization TechnologyProposed Mechanism of ActionPotential Advantages of this compoundPotential Disadvantages of this compound
Co-solvents (e.g., Propylene Glycol, Ethanol, PEG 400) Reduce the polarity of the aqueous environment, increasing the solubility of non-polar drugs.As a non-volatile, liquid excipient, it could be suitable for liquid-filled capsules or topical formulations.Its very low water solubility may limit its utility in aqueous-based formulations compared to water-miscible co-solvents.
Surfactants (e.g., Polysorbates, Sodium Lauryl Sulfate) Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.May offer a different solubilization mechanism (non-micellar) that could be synergistic with surfactants.Unlikely to form micelles itself, so it would not be a direct replacement for surfactants in micellar formulations.
Lipid-Based Formulations (e.g., Oils, Self-Emulsifying Drug Delivery Systems - SEDDS) The drug is dissolved in a lipid carrier, which can then be emulsified in the gastrointestinal tract to facilitate absorption.Its lipophilic nature suggests it could function as a lipidic solvent or co-solvent within these systems.Its performance would need to be evaluated in terms of its ability to form stable emulsions and maintain drug solubility upon dispersion.
Cyclodextrins (e.g., β-cyclodextrin) Form inclusion complexes with drug molecules, where the hydrophobic drug is encapsulated within the cyclodextrin cavity.Could potentially be used in combination with cyclodextrins, with the drug partitioned between the two excipients.Does not form inclusion complexes, so it operates via a different solubilization mechanism.
Solid Dispersions (e.g., using polymers like PVP, HPMC) The drug is dispersed at a molecular level within a solid polymer matrix, enhancing its dissolution rate.Not a solid, so it would not be a direct component of a solid dispersion in the traditional sense, but could be used in liquid-fill solid dosage forms.Not applicable as a primary matrix former for solid dispersions.

Experimental Protocols for Performance Evaluation

To generate the necessary comparative data, the following experimental protocols are proposed.

Equilibrium Solubility Study

Objective: To determine the saturation solubility of a model poorly water-soluble drug in this compound and compare it to other common solubilizing excipients.

Methodology:

  • Select a model BCS Class II drug (e.g., Ibuprofen, Celecoxib).

  • Add an excess amount of the drug to a series of vials, each containing a different excipient (this compound, Propylene Glycol, PEG 400, Capryol 90, etc.).

  • Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the drug concentration in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Express the results as mg of drug per mL of excipient.

In Vitro Dissolution Testing

Objective: To evaluate the effect of this compound on the dissolution rate of a poorly water-soluble drug from a formulated dosage form (e.g., a liquid-filled capsule).

Methodology:

  • Prepare formulations of a model drug in different solubilizers, including this compound.

  • Encapsulate a fixed dose of each formulation into hard gelatin or HPMC capsules.

  • Conduct dissolution testing using a USP dissolution apparatus (e.g., Apparatus 2, paddles).

  • Use a dissolution medium that simulates gastrointestinal conditions (e.g., simulated gastric fluid or simulated intestinal fluid).

  • At predetermined time points, withdraw samples of the dissolution medium and analyze for the concentration of the dissolved drug using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles for comparison.

Excipient Compatibility Study

Objective: To assess the chemical compatibility of this compound with the model drug and other potential formulation components.

Methodology:

  • Prepare binary mixtures of the drug with this compound and other selected excipients.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analyze the stored samples at regular intervals using techniques such as:

    • HPLC: To quantify the drug and detect any degradation products.

    • Differential Scanning Calorimetry (DSC): To observe any changes in melting point or the appearance of new thermal events, which could indicate an interaction.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the chemical structure of the drug or excipient.

Data Comparison Framework

The following tables provide a structured format for presenting the experimental data generated from the protocols described above.

Table 1: Equilibrium Solubility of [Model Drug] in Various Excipients at 37°C

ExcipientDrug Solubility (mg/mL)
This compoundTo be determined
Propylene GlycolTo be determined
Polyethylene Glycol 400 (PEG 400)To be determined
Capryol™ 90To be determined
Labrasol®To be determined
Tween® 80To be determined
Deionized WaterTo be determined

Table 2: Dissolution Profile of [Model Drug] from Liquid-Filled Capsules

Time (minutes)% Drug Dissolved (this compound Formulation)% Drug Dissolved (PEG 400 Formulation)% Drug Dissolved (SEDDS Formulation)
15To be determinedTo be determinedTo be determined
30To be determinedTo be determinedTo be determined
45To be determinedTo be determinedTo be determined
60To be determinedTo be determinedTo be determined

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for evaluating drug solubilizers.

ExperimentalWorkflow_Solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Select Model Drug and Excipients prep2 Add Excess Drug to Excipients prep1->prep2 prep3 Seal Vials prep2->prep3 equil1 Incubate in Shaker Bath (e.g., 48-72h at 37°C) prep3->equil1 analysis1 Centrifuge Samples equil1->analysis1 analysis2 Withdraw and Dilute Supernatant analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 result1 Determine Saturation Solubility (mg/mL) analysis3->result1

Caption: Workflow for Equilibrium Solubility Study.

ExperimentalWorkflow_Dissolution cluster_formulation Formulation cluster_testing Dissolution Testing cluster_sampling Sampling and Analysis cluster_output Output form1 Prepare Drug Solutions in Solubilizers form2 Encapsulate into Capsules form1->form2 test1 Place Capsule in USP Dissolution Apparatus form2->test1 test2 Run Test in Simulated Gastrointestinal Fluid test1->test2 sample1 Withdraw Samples at Time Intervals test2->sample1 sample2 Analyze Drug Concentration (HPLC/UV) sample1->sample2 output1 Generate Dissolution Profiles sample2->output1

References

A Comparative Guide to the Inter-Laboratory Quantification of 2-Phenoxyethyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-Phenoxyethyl isobutyrate (CAS No. 103-60-6).[1][2] While direct inter-laboratory proficiency studies for this specific compound are not publicly documented, this document establishes a framework for comparison by examining common and advanced analytical techniques used for similar compounds, such as fragrance allergens in cosmetic matrices.[3][4][5]

This compound is a fragrance ingredient with a sweet, floral, and fruity odor, used as a fixative in perfumes and for creating rose, lavender, and fruity notes.[6][7] Accurate quantification is crucial for formulation consistency, quality control, and adherence to regulatory standards for cosmetic products, which often limit the concentration of specific fragrance ingredients.[8]

Comparative Analysis of Quantification Methodologies

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the predominant technique for the analysis of volatile and semi-volatile compounds like this compound in complex mixtures.[3][5] Variations in sample preparation, instrumentation, and detection methods across different laboratories form the basis of this comparison.

1. Sample Preparation: The choice of sample preparation is critical and matrix-dependent.

  • Direct Dilution: For simple matrices like fragrance oils, a direct dilution in a suitable organic solvent (e.g., methyl tert-butyl ether, ethanol) is a rapid and effective approach.

  • Liquid-Liquid Extraction (LLE): For complex cosmetic matrices such as lotions or creams, LLE is employed to isolate the analyte from interfering substances.[5] This method improves the cleanliness of the sample extract, protecting the analytical instrument and reducing matrix effects.[5]

2. Gas Chromatography (GC): The separation of this compound from other matrix components is achieved via GC. The choice of capillary column is a key variable.

  • Polysiloxane-Based Columns (e.g., DB-1, DB-5): These are common, robust, non-polar to mid-polar columns widely available in quality control laboratories.[3][9] They provide good separation for a broad range of fragrance compounds.

  • Ionic Liquid Columns (e.g., SLB®-IL60i): These highly polar columns offer unique selectivity and can resolve compounds that co-elute on traditional phases, which is particularly useful in complex fragrance mixtures.[4]

3. Mass Spectrometry (MS) Detection: The MS detector provides the selectivity and sensitivity required for quantification.

  • Single Quadrupole MS (GC-MS): This is the most common configuration. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[3] While effective, it can be prone to interference in complex matrices. To mitigate this, Chemical Ionization (CI) can be used as an alternative to the standard Electron Ionization (EI) to reduce fragmentation and resolve co-eluting peaks with isobaric ions.[3]

  • Tandem Mass Spectrometry (GC-MS/MS): This technique offers significantly higher selectivity and sensitivity by using Multiple Reaction Monitoring (MRM).[8] It is particularly advantageous for complex samples as it effectively eliminates matrix interferences, reducing the risk of false positives and improving the accuracy of quantification.[8]

Quantitative Performance Data

The following table summarizes typical performance characteristics for a validated GC-MS method for the analysis of fragrance allergens in cosmetics.[5] These values serve as a benchmark for what a laboratory should expect when developing and validating a method for this compound.

Performance Parameter Typical Value Description
Linearity (r²) > 0.995Indicates a strong correlation between detector response and analyte concentration across a defined range (e.g., 0.1-10 µg/mL).[5]
Limit of Quantification (LOQ) 2 - 20 µg/g (ppm)The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[5]
Intra-Day Accuracy (% Recovery) 85% - 119%Measures the accuracy of the method when performed by the same analyst on the same day.[5]
Intra-Day Precision (% RSD) < 12%Measures the closeness of agreement between independent results obtained on the same day (repeatability).[5]
Inter-Day Accuracy (% Recovery) 85% - 116%Measures the accuracy of the method when performed on different days, reflecting more routine conditions.[5]
Inter-Day Precision (% RSD) < 13%Measures the variation in results obtained on different days (intermediate precision).[5]

Experimental Protocols

Below are two distinct protocols that a laboratory might employ for the quantification of this compound.

Protocol 1: Standard GC-MS with Liquid-Liquid Extraction (LLE) This protocol is suitable for analyzing this compound in complex cosmetic products like creams and lotions.[5]

  • Sample Preparation (LLE):

    • Weigh 1.0 g of the cosmetic sample into a centrifuge tube.

    • Add an appropriate internal standard (e.g., 4,4′-Dibromobiphenyl).[5]

    • Add 5 mL of ethanol and vortex for 1 minute to dissolve the sample.

    • Add 5 mL of hexane, vortex for 2 minutes, and centrifuge for 5 minutes at 3000 rpm.

    • Collect the upper hexane layer and transfer it to a clean vial for analysis.

  • Instrumentation (GC-MS):

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Based on NIST library data, key ions for this compound (m/z) are 115, 43, 77, and 71.[10] The primary ion for quantification would typically be the most abundant fragment not common in the matrix (e.g., m/z 115).[10]

Protocol 2: High-Sensitivity GC-MS/MS with Dilute-and-Shoot This protocol is optimized for high-throughput analysis and enhanced selectivity, suitable for less complex matrices like perfumes or for trace-level analysis.[8]

  • Sample Preparation:

    • Weigh 0.1 g of the sample into a 10 mL volumetric flask.

    • Add an appropriate internal standard.

    • Dilute to volume with a suitable solvent (e.g., ethanol).

    • Vortex thoroughly and transfer an aliquot to an autosampler vial.

  • Instrumentation (GC-MS/MS):

    • GC Column: Same as Protocol 1.

    • GC Conditions: Same as Protocol 1.

    • MS/MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A precursor ion is selected in the first quadrupole (e.g., m/z 115) and fragmented. A specific product ion is then monitored by the second quadrupole. This requires method development to identify the optimal precursor-product ion transitions for this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the two analytical protocols described, highlighting the key differences in sample processing and analysis.

G cluster_0 Workflow Comparison p1_start Start: Complex Matrix (e.g., Lotion) p1_prep Sample Prep: Liquid-Liquid Extraction p1_start->p1_prep p1_analysis Analysis: Standard GC-MS (SIM) p1_prep->p1_analysis p1_result Result 1: Standard Selectivity p1_analysis->p1_result p2_start Start: Simple Matrix (e.g., Perfume Oil) p2_prep Sample Prep: Direct Dilution p2_start->p2_prep p2_analysis Analysis: High-Sensitivity GC-MS/MS (MRM) p2_prep->p2_analysis p2_result Result 2: Enhanced Selectivity p2_analysis->p2_result

Caption: Comparative workflow for quantifying this compound.

References

Validating 2-Phenoxyethyl Isobutyrate for Read-Across in Toxicological Assessments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Phenoxyethyl isobutyrate and its potential read-across substances, phenethyl isobutyrate and 1,1-dimethyl-2-phenylethyl acetate, for toxicological assessment. The validation for read-across is built upon structural similarity, shared metabolic pathways, and comparable toxicological profiles. All three substances belong to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group of fragrance ingredients[1].

Executive Summary

This compound is a fragrance ingredient with a favorable toxicological profile characterized by low acute toxicity, no evidence of genotoxicity, and no significant effects in repeated-dose studies. This guide evaluates the use of phenethyl isobutyrate and 1,1-dimethyl-2-phenylethyl acetate as suitable read-across analogs for this compound, a practice that can reduce the need for extensive animal testing. The primary justification for this read-across approach lies in the common metabolic pathway these esters share. They are all anticipated to be hydrolyzed by carboxylesterases into their constituent alcohols and carboxylic acids[1]. For this compound, the expected metabolites are 2-phenoxyethanol and isobutyric acid. The toxicological properties of these metabolites are well-characterized and are key to understanding the overall toxicological profile of the parent compound.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and its selected read-across substances.

Table 1: Acute Toxicity Data
SubstanceTestSpeciesRouteLD50Citation
This compoundAcute ToxicityMouseOral> 2 - < 5 mL/kg bw[2]
This compoundAcute ToxicityRatDermal> 2000 mg/kg bw[2]
Phenethyl isobutyrateAcute ToxicityRatOral> 5200 mg/kg[3]
Phenethyl isobutyrateAcute ToxicityRabbitDermal> 5000 mg/kg[3]
1,1-Dimethyl-2-phenylethyl acetateAcute Toxicity--Data not found-
Table 2: Repeated-Dose Toxicity Data
SubstanceTestSpeciesRouteNOAELCitation
This compound13-week Subchronic ToxicityRatDermal>1000 mg/kg bw/day[4]
1,1-Dimethyl-2-phenylethyl acetate90-day Oral ToxicityRatOral360 mg/kg/day[5]
Table 3: Genotoxicity Data
SubstanceTestSystemMetabolic ActivationResultCitation
This compound---Data not found-
Phenethyl isobutyrateAmes TestS. typhimuriumWith & Without S9Not Mutagenic[6]
Phenethyl isobutyrateIn Vitro MicronucleusHuman LymphocytesWith & Without S9Not Clastogenic[6]
1,1-Dimethyl-2-phenylethyl acetateBlueScreen AssayHuman CellsWith & Without S9Not Genotoxic[5]
1,1-Dimethyl-2-phenylethyl acetateAmes TestS. typhimuriumWith & Without S9Not Mutagenic[7]
1,1-Dimethyl-2-phenylethyl acetateIn Vitro MicronucleusHuman LymphocytesWith & Without S9Not Clastogenic[7]

Experimental Protocols

Detailed methodologies for the key toxicological studies are based on internationally recognized OECD guidelines.

Acute Dermal Toxicity (as per OECD 402)

A single dose of the test substance is applied to the clipped, intact skin of rats for 24 hours under a semi-occlusive dressing. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weights are recorded weekly. At the end of the observation period, all animals are subjected to a gross necropsy[8].

Bacterial Reverse Mutation Test (Ames Test, as per OECD 471)

Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). The mixture is incubated, and then plated on a minimal medium lacking histidine. After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies[5][9].

In Vitro Mammalian Cell Micronucleus Test (as per OECD 487)

Cultured mammalian cells (e.g., human lymphocytes) are exposed to the test substance with and without a metabolic activation system (S9 mix). After treatment, the cells are cultured to allow for cell division. Cytokinesis is blocked using cytochalasin B to produce binucleated cells. The cells are then harvested, fixed, and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopic examination[4][10].

Subchronic Dermal Toxicity: 90-Day Study (as per OECD 411)

The test substance is applied daily to the clipped skin of rodents for 90 days. Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically[6][11].

Read-Across Justification and Metabolic Pathway

The read-across approach is justified by the structural similarity and, most importantly, the common metabolic fate of this compound and its analogs. As members of the AAASAE class, these esters are readily hydrolyzed by carboxylesterases, which are ubiquitous in the body, into their corresponding alcohol and carboxylic acid moieties[1]. This metabolic pathway is the primary route of detoxification.

Metabolic Pathway cluster_target This compound cluster_analogs Read-Across Analogs cluster_metabolites Metabolites 2-PEIB This compound Carboxylesterases Carboxylesterases 2-PEIB->Carboxylesterases Hydrolysis PI Phenethyl isobutyrate PI->Carboxylesterases Hydrolysis DPA 1,1-Dimethyl-2-phenylethyl acetate DPA->Carboxylesterases Hydrolysis 2-PE 2-Phenoxyethanol Carboxylesterases->2-PE IA Isobutyric Acid Carboxylesterases->IA PE Phenethyl alcohol Carboxylesterases->PE AA Acetic Acid Carboxylesterases->AA DPA_alc 1,1-Dimethyl-2-phenylethanol Carboxylesterases->DPA_alc

Metabolic pathway of this compound and its analogs.

Hypothesized Signaling Pathway Involvement

Direct evidence for signaling pathways affected by this compound or its analogs is limited. However, based on the known properties of its primary metabolites, a hypothesized pathway can be proposed. The metabolite 2-phenoxyethanol can induce oxidative stress[12]. Oxidative stress is a well-known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which can lead to cellular responses such as inflammation, apoptosis, or cell survival.

Hypothesized Signaling Pathway 2-PEIB This compound Metabolism Metabolism to 2-Phenoxyethanol 2-PEIB->Metabolism Oxidative_Stress Oxidative Stress (Increased ROS) Metabolism->Oxidative_Stress MAPK_Pathway MAPK Signaling (p38, JNK, ERK) Oxidative_Stress->MAPK_Pathway Activation Cellular_Response Cellular Response (Inflammation, Apoptosis) MAPK_Pathway->Cellular_Response Regulation

Hypothesized signaling pathway activated by a metabolite of this compound.

Conclusion

The available toxicological data, coupled with the understanding of the common metabolic pathway, strongly support the use of phenethyl isobutyrate and 1,1-dimethyl-2-phenylethyl acetate as read-across substances for this compound. This approach allows for a robust toxicological assessment while adhering to the principles of reducing, refining, and replacing animal testing. The low toxicity profile observed for both the parent compounds and their metabolites provides confidence in the safety of this compound under its intended conditions of use. Further research into the specific signaling pathways affected by these compounds could provide a deeper mechanistic understanding of their biological activity.

References

A Comparative Sensory Profile Analysis: 2-Phenoxyethyl Isobutyrate vs. Amyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the distinct sensory characteristics of 2-Phenoxyethyl Isobutyrate and Amyl Salicylate, supported by available data and experimental context.

This guide provides a comprehensive comparison of the sensory profiles of two commonly used aromatic compounds, this compound and Amyl Salicylate. The information presented is curated from publicly available data to assist researchers and professionals in the fields of sensory science, fragrance development, and pharmacology in understanding the nuanced differences between these two molecules.

Sensory Profile Overview

This compound and Amyl Salicylate, while both possessing pleasant aromatic qualities, exhibit distinct sensory profiles. This compound is predominantly characterized by its fruity and floral notes, often described as sweet with hints of rose and honey.[1][2][3][4][5] In contrast, Amyl Salicylate presents a more complex profile that is herbal, floral, and green, with sweet, and even chocolate-like facets.[6][7]

Quantitative Sensory Data

The following table summarizes the available quantitative data for the sensory profiles of this compound and Amyl Salicylate. It is important to note that sensory thresholds can vary based on the medium and the methodology used for determination.

Sensory AttributeThis compoundAmyl Salicylate
Odor Threshold 24.8837 ng/L in airData not available
Taste Threshold 50 ppm[1][8][9]Data not available
Odor Profile Sweet, fruity, floral (rose), honey, green apple, waxy, tropical[2][3][4]Herbal, floral (clover, orchid, carnation), green, sweet, chocolate-like, balsamic, herbaceous, woody-earthy, aromatic, hay, chamomile, medicinal[6][7][10][11]
Taste Profile Sweet, fruity (peach-like), green, waxy, apple, kiwi, pear[1][4][9]Berry, aromatic, fruity, wintergreen[7]
Substantivity on blotter 184 hours[4][5]124 hours[7]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

This technique is instrumental in identifying the specific chemical compounds responsible for the characteristic aroma of a substance.

Methodology:

  • Sample Preparation: The aromatic compound is diluted in a suitable solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The individual volatile compounds are separated based on their boiling points and interactions with the stationary phase within the GC column.

  • Detection: As the separated compounds elute from the column, the effluent is split. One stream goes to a chemical detector (like a mass spectrometer for identification), and the other stream is directed to an olfactory port.

  • Sensory Evaluation: A trained sensory panelist or "sniffer" at the olfactory port describes the odor of each eluting compound and its intensity.

GC_O_Workflow Injector Sample Injection Column Separation Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS Chemical ID OlfactoryPort Olfactory Port (Human Assessor) Splitter->OlfactoryPort Odor Description Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection Training Training on Descriptors Panelist_Selection->Training Sample_Prep Sample Preparation Coded_Samples Coded Sample Presentation Sample_Prep->Coded_Samples Individual_Assessment Individual Assessment Coded_Samples->Individual_Assessment Data_Collection Data Collection Individual_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Sensory_Profile Final Sensory Profile Statistical_Analysis->Sensory_Profile Olfactory_Signaling_Pathway Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase 3 G_Protein->AC Activates ATP ATP cAMP cAMP ATP:s->cAMP:n Conversion CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Cations Cation Influx (Na+, Ca2+) CNG_Channel->Cations Allows Depolarization Neuronal Depolarization Cations->Depolarization Causes Signal_To_Brain Signal to Brain Depolarization->Signal_To_Brain Sends

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for 2-Phenoxyethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for 2-Phenoxyethyl isobutyrate. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supported by illustrative experimental data.

Introduction to this compound and Stability-Indicating Assays

This compound is an aromatic ester with the chemical formula C₁₂H₁₆O₃.[1][2] It is primarily used as a fragrance and flavoring agent.[3][4] For regulatory purposes and to ensure product quality over time, a validated stability-indicating assay is crucial. Such an assay must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and any excipients.

Forced degradation studies are a critical component of developing a stability-indicating method. These studies involve subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[5][6][7] An ideal stability-indicating method should resolve the API from all these degradation products.[8][9] The validation of the analytical procedure is governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated.

Predicted Degradation Pathways

Based on the chemical structure of this compound, an ester, the most probable degradation pathway is hydrolysis.[10][11][12]

  • Hydrolysis (Acidic and Basic): The ester bond is susceptible to cleavage in the presence of acids or bases, yielding 2-phenoxyethanol and isobutyric acid.[10][11][12]

  • Oxidation: While less predictable without experimental data, oxidation could potentially occur at the benzylic ether linkage or the isobutyryl group, leading to a variety of oxidative degradation products.

The following diagram illustrates the predicted hydrolytic degradation pathway.

G This compound This compound 2-Phenoxyethanol 2-Phenoxyethanol This compound->2-Phenoxyethanol Hydrolysis Isobutyric Acid Isobutyric Acid This compound->Isobutyric Acid Hydrolysis

Caption: Predicted hydrolytic degradation of this compound.

Comparison of Analytical Methods: HPLC vs. GC

Both HPLC and GC are powerful analytical techniques suitable for the analysis of this compound. The choice between them depends on the specific requirements of the analysis, such as the volatility of the compound and its degradation products, required sensitivity, and available equipment.[1][13][14][15][16]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Best suited for volatile and thermally stable compounds.[1][14][16]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability of the analyte and its degradation products.
Analysis Time Typically longer run times (10-30 minutes).[1]Generally faster analysis times (5-15 minutes).[1]
Cost Higher initial instrument cost and ongoing solvent costs.[1]Lower initial instrument cost and lower cost of carrier gases.[1]
Sensitivity Good sensitivity, often in the ppm range, depending on the detector.[13]Excellent sensitivity, often in the ppb range, especially with mass spectrometry (MS) detection.[13]

Illustrative Experimental Protocols

The following are detailed, illustrative protocols for the validation of a stability-indicating assay for this compound using both HPLC and GC.

Forced Degradation Study Protocol

A stock solution of this compound (1 mg/mL) is prepared in methanol. This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl and heat at 80°C for 24 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH and keep at room temperature for 4 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

Proposed Stability-Indicating HPLC Method

This method is designed to separate this compound from its predicted degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Stock Solution Stock Solution Forced Degradation Forced Degradation Stock Solution->Forced Degradation Dilution Dilution Forced Degradation->Dilution HPLC System HPLC System Dilution->HPLC System C18 Column C18 Column HPLC System->C18 Column UV Detector UV Detector C18 Column->UV Detector Data Analysis Data Analysis UV Detector->Data Analysis

Caption: Workflow for the proposed HPLC stability-indicating assay.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 270 nm

  • Column Temperature: 30°C

Proposed Stability-Indicating GC Method

This method offers a faster alternative for the analysis of the volatile this compound.

G cluster_prep Sample Preparation cluster_gc GC Analysis Stock Solution Stock Solution Forced Degradation Forced Degradation Stock Solution->Forced Degradation Dilution & Derivatization Dilution & Derivatization Forced Degradation->Dilution & Derivatization GC System GC System Dilution & Derivatization->GC System Capillary Column Capillary Column GC System->Capillary Column FID Detector FID Detector Capillary Column->FID Detector Data Analysis Data Analysis FID Detector->Data Analysis

Caption: Workflow for the proposed GC stability-indicating assay.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

Illustrative Validation Data

The following tables summarize illustrative validation data for the proposed HPLC and GC methods, based on ICH Q2(R1) guidelines.

Specificity

The methods' ability to separate the analyte from its degradation products.

MethodResolution (Rs) between this compound and nearest degradation peak
HPLC > 2.0 for all stress conditions
GC > 2.0 for all stress conditions
Linearity

The ability to elicit test results that are directly proportional to the concentration of the analyte.

MethodRange (µg/mL)Correlation Coefficient (r²)Slopey-intercept
HPLC 10 - 1500.999545.312.1
GC 5 - 1000.999289.78.5
Accuracy

The closeness of test results to the true value.

MethodConcentration Level% Recovery (Mean ± SD)
HPLC 80%99.5 ± 0.8
100%100.2 ± 0.5
120%99.8 ± 0.7
GC 80%99.2 ± 1.1
100%100.5 ± 0.9
120%99.6 ± 1.0
Precision

The degree of agreement among individual test results.

MethodRepeatability (Intra-day) %RSD (n=6)Intermediate Precision (Inter-day) %RSD (n=6)
HPLC 0.61.1
GC 0.91.4
Detection and Quantitation Limits
MethodLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
HPLC 0.51.5
GC 0.10.3
Robustness

The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

MethodParameter VariedResult
HPLC Flow Rate (± 0.1 mL/min)No significant change in resolution or retention time.
Mobile Phase Composition (± 2%)No significant change in resolution or retention time.
GC Oven Temperature (± 2°C)Minor shifts in retention time, resolution maintained.
Carrier Gas Flow (± 0.1 mL/min)Minor shifts in retention time, resolution maintained.

Conclusion

Both the proposed HPLC and GC methods demonstrate suitability for a stability-indicating assay of this compound, with each offering distinct advantages. The HPLC method is versatile and does not require derivatization, making it applicable to a wider range of potential non-volatile degradation products. The GC method provides higher sensitivity and faster analysis times, which can be advantageous for high-throughput screening. The choice of method should be based on the specific needs of the laboratory, the expected nature of degradation products, and the desired level of sensitivity. The illustrative validation data presented herein provide a framework for the type of performance characteristics that should be achieved to ensure a robust and reliable stability-indicating assay.

References

Benchmarking the Performance of 2-Phenoxyethyl Isobutyrate in Diverse Cosmetic Bases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethyl isobutyrate is a multifunctional ingredient increasingly utilized in the cosmetic industry for its roles as a fragrance component, solvent, and emollient. Its performance, however, is intrinsically linked to the cosmetic base in which it is incorporated. This guide provides a comprehensive framework for benchmarking the performance of this compound against common alternatives in various cosmetic formulations. Detailed experimental protocols for assessing stability, viscosity, and sensory attributes are provided, accompanied by exemplar data presented in comparative tables. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to conduct their own evaluations and make informed decisions in formulation development. While this compound is noted for its pleasant floral and fruity aroma and its contribution to desirable textural properties and stability, this guide will present a hypothetical comparative analysis to illustrate its performance characteristics.

Introduction

This compound is an aromatic ester recognized for its sweet, floral, and rosy scent, making it a valuable component in fragrance compositions for a wide array of cosmetic products. Beyond its olfactory contributions, it also functions as a solvent and an emollient, potentially influencing the overall stability and sensory profile of a formulation. Its high boiling point and stability suggest its suitability for various cosmetic bases, including emulsions (lotions, creams), gels, and anhydrous systems.

This guide presents an exemplar comparative study to benchmark the performance of this compound against other commonly used cosmetic ingredients that serve similar functions. The alternatives selected for this hypothetical analysis are:

  • As a Fragrance Fixative/Solvent: Benzyl Benzoate

  • As a Solvent: Propylene Glycol

  • As an Emollient: Isopropyl Palmitate and Caprylic/Capric Triglyceride

The performance of these ingredients will be hypothetically evaluated in three distinct cosmetic bases:

  • Oil-in-Water (O/W) Emulsion (Lotion)

  • Water-in-Oil (W/O) Emulsion (Cream)

  • Anhydrous Base (Body Oil)

Experimental Protocols

To ensure a comprehensive and objective comparison, a series of standardized tests should be performed. The following sections detail the methodologies for evaluating key performance parameters.

Viscosity Measurement

Objective: To determine the effect of the test ingredient on the rheological properties of the cosmetic base.

Apparatus: Rotational viscometer (e.g., Brookfield DV-II+ Pro or similar) with appropriate spindles.

Methodology:

  • Prepare batches of each cosmetic base (O/W emulsion, W/O emulsion, anhydrous base) containing 2% (w/w) of this compound or an equivalent concentration of the respective alternative ingredient. A control batch with no added ingredient should also be prepared for each base.

  • Allow the formulations to equilibrate at a controlled room temperature (25°C ± 2°C) for 24 hours.

  • Measure the viscosity of each sample using the rotational viscometer. The spindle and speed selection should be appropriate for the viscosity of the sample, aiming for a torque reading between 10% and 90%.

  • Record the viscosity in centipoise (cP) at specified time points (e.g., 1, 5, and 10 minutes) to assess any thixotropic behavior.

  • Conduct all measurements in triplicate and report the average viscosity and standard deviation.

G cluster_prep Formulation Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep1 Prepare Cosmetic Bases (O/W, W/O, Anhydrous) prep2 Incorporate Test Ingredients (2% w/w) prep1->prep2 prep3 Equilibrate at 25°C for 24h prep2->prep3 meas1 Select Appropriate Spindle and Speed prep3->meas1 meas2 Measure Viscosity at 1, 5, 10 min meas1->meas2 meas3 Record Viscosity (cP) meas2->meas3 analysis1 Calculate Average and Standard Deviation meas3->analysis1 analysis2 Compare with Control and Alternatives analysis1->analysis2 G cluster_conditions Storage Conditions (12 Weeks) cluster_evaluation Evaluation Parameters start Prepared Formulations cond1 Accelerated (40°C, 75% RH) start->cond1 cond2 Real-Time (25°C, 60% RH) start->cond2 cond3 Freeze-Thaw Cycles (-10°C to 25°C) start->cond3 eval1 Physical Appearance cond1->eval1 cond2->eval1 cond3->eval1 eval2 pH Measurement eval1->eval2 eval3 Microscopic Analysis eval2->eval3 eval4 Centrifugation Test eval3->eval4 G cluster_setup Panel Setup cluster_eval Evaluation Process cluster_attributes Sensory Attributes cluster_analysis Data Analysis setup1 Trained Panel (n≥10) setup2 Controlled Environment setup1->setup2 setup3 Coded Samples setup2->setup3 eval1 Standardized Application setup3->eval1 eval2 Attribute Rating (10-point scale) eval1->eval2 attr1 eval2->attr1 attr2 eval2->attr2 attr3 eval2->attr3 attr4 eval2->attr4 analysis1 Compile Ratings attr1->analysis1 attr2->analysis1 attr3->analysis1 attr4->analysis1 analysis2 Generate Sensory Profiles analysis1->analysis2

Safety Operating Guide

Proper Disposal of 2-Phenoxyethyl Isobutyrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phenoxyethyl isobutyrate (CAS No: 103-60-6), ensuring operational safety and environmental responsibility.

I. Pre-Disposal Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.

    • Eye Protection: Use safety goggles to protect against splashes.[2]

    • Protective Clothing: A lab coat or apron is recommended to prevent skin contact.[2]

    • Respiratory Protection: If ventilation is inadequate, a respirator may be necessary.[2]

  • Avoid Contact: Prevent contact with skin and eyes, and avoid inhaling any vapors.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid.[2]

II. Spill Management

In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.

  • Remove Ignition Sources: Immediately eliminate any potential sources of ignition in the vicinity.[1][2]

  • Ensure Ventilation: Provide adequate ventilation to the spill area.[1][2]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, earth, or commercial sorbents.[1][2]

  • Collection: Carefully collect the absorbed material into a suitable and properly labeled waste container for disposal.[2]

  • Environmental Protection: Crucially, prevent the spilled chemical from entering drains, surface water, ground water, or soil.[1][2][3]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all local, regional, and national regulations.[1][2] Releasing this chemical into the environment must be avoided due to its harmful effects on aquatic life.[1][3][4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used containers) in a designated, compatible, and clearly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[2]

    • Store the container in a cool, dry, and well-ventilated area away from heat and oxidizing agents.[2]

  • Disposal Pathway:

    • Dispose of the contents and the container at an approved waste disposal plant or site.[1][3]

    • Do not dispose of this compound down the drain.[5]

    • Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to ensure full compliance with disposal regulations.

IV. Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound can inform safe handling and disposal practices.

PropertyValue
CAS Number 103-60-6
Molecular Formula C12H16O3
Boiling Point 275.3 °C at 99 kPa[6]
Flash Point 137 °C at 99.8 kPa[6]
Water Solubility 0.196 g/L at 20 °C[6]
Hazards Harmful to aquatic life with long-lasting effects.[1][7] Combustible liquid.[2] May be harmful if swallowed and cause skin and eye irritation.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation collect_waste Collect Waste Chemical and Contaminated Materials ventilation->collect_waste label_container Use a Labeled, Compatible Waste Container collect_waste->label_container spill_check Spill Occurred? label_container->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes store_waste Store Waste Container Securely (Cool, Dry, Ventilated) spill_check->store_waste No contain_spill->collect_waste transport Transport to Approved Waste Disposal Facility store_waste->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Phenoxyethyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety and logistical information for handling 2-Phenoxyethyl isobutyrate, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans.

Hazard Overview

This compound is a colorless liquid commonly used as a flavoring and fragrance agent.[1][2] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS) by all suppliers, some safety data sheets (SDS) indicate potential hazards.[1][3][4] These include being harmful to aquatic life with long-lasting effects, and potentially causing mild skin irritation.[2][3] One source also classifies it as a combustible liquid that is harmful if swallowed and can cause both skin and serious eye irritation.[5] Given the variability in reported hazards, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The following PPE is essential to minimize exposure and ensure safety when handling this compound.

1. Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] This will protect against potential splashes of the chemical.

2. Skin Protection:

  • Gloves: Chemical-resistant gloves are required.[3] Always inspect gloves for any signs of degradation or puncture before use. After handling, wash and dry your hands thoroughly.[1]

  • Lab Coat/Protective Clothing: Wear a standard lab coat. For tasks with a higher risk of splashing or exposure, fire/flame resistant and impervious clothing should be worn.[1] Contaminated clothing should be removed immediately, and the skin rinsed with water.

3. Respiratory Protection:

  • Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[2][3]

  • However, if you are working in conditions with high vapor concentrations, aerosol formation, or in an area with insufficient ventilation, a full-face respirator with an appropriate organic vapor cartridge should be used.[1][2]

Handling and Storage Procedures

Safe Handling:

  • Work in a well-ventilated area to avoid the buildup of vapors.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Keep the chemical away from heat, sparks, and open flames.[2][3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • All equipment used for handling must be properly grounded to prevent static discharges.[3]

Storage:

  • Store in a cool, well-ventilated place.[2]

  • Keep the container tightly closed when not in use.[2]

Spill and Disposal Plan

In Case of a Spill:

  • Evacuate the immediate area.

  • Eliminate all ignition sources.[3]

  • Wear the appropriate PPE as outlined above.

  • For small spills, absorb the chemical with an inert material such as dry sand or earth, and place it into a suitable container for disposal.[3]

  • For large spills, dike the area to prevent spreading and contact the appropriate environmental health and safety team for disposal.[3]

  • Avoid allowing the spill to enter drains or waterways, as it is harmful to aquatic life.[2][3]

Waste Disposal:

  • Dispose of unused product and contaminated materials in accordance with local, regional, and national regulations.[2] This should be done through a licensed professional waste disposal service.[6]

  • Do not reuse empty containers.[6]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 103-60-6
Molecular Formula C12H16O3
Molecular Weight 208.26 g/mol
Appearance Colorless, clear liquid
Boiling Point 275.3 °C at 99 kPa
Melting Point < -20 °C
Flash Point 137 °C
Water Solubility 0.196 g/L at 20 °C
Density 1.05 g/cm³ at 20 °C
Vapor Pressure 0.77 Pa at 25 °C
log Pow 3.2 at 24 °C

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_0 Task Assessment cluster_1 PPE Requirements cluster_2 Conditions & Actions start Start: Handling this compound task Assess the Task: - Scale of work - Potential for splash - Ventilation start->task eye_protection Eye Protection: Safety Goggles with Side Shields skin_protection Skin Protection: - Chemical-Resistant Gloves - Lab Coat ventilation_check Is ventilation adequate and no risk of aerosolization? task->ventilation_check end_procedure Proceed with Handling eye_protection->end_procedure skin_protection->eye_protection Additional impervious clothing may be needed respiratory_protection Respiratory Protection: Full-face Respirator with Organic Vapor Cartridge splash_risk Is there a significant risk of splashing? respiratory_protection->splash_risk ventilation_check->respiratory_protection No ventilation_check->splash_risk Yes splash_risk->eye_protection No splash_risk->skin_protection Yes

Caption: Decision workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxyethyl isobutyrate
Reactant of Route 2
Reactant of Route 2
2-Phenoxyethyl isobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.